molecular formula C60H105N17O12 B608481 Latromotide CAS No. 1049674-65-8

Latromotide

Cat. No.: B608481
CAS No.: 1049674-65-8
M. Wt: 1256.6 g/mol
InChI Key: LYBZGRBEJKCFJH-BHEJXMHWSA-N
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Description

Latromotide is an antineoplastic.

Properties

CAS No.

1049674-65-8

Molecular Formula

C60H105N17O12

Molecular Weight

1256.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C60H105N17O12/c1-32(2)28-42(71-53(83)44(31-37-20-22-38(78)23-21-37)73-56(86)47(35(7)8)75-49(79)39(62)16-11-12-24-61)51(81)69-40(17-13-25-67-59(63)64)50(80)76-48(36(9)10)55(85)70-41(18-14-26-68-60(65)66)57(87)77-27-15-19-46(77)54(84)72-43(29-33(3)4)52(82)74-45(58(88)89)30-34(5)6/h20-23,32-36,39-48,78H,11-19,24-31,61-62H2,1-10H3,(H,69,81)(H,70,85)(H,71,83)(H,72,84)(H,73,86)(H,74,82)(H,75,79)(H,76,80)(H,88,89)(H4,63,64,67)(H4,65,66,68)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1

InChI Key

LYBZGRBEJKCFJH-BHEJXMHWSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Latromotide;  Lys-val-tyr-leu-arg-val-arg-pro-leu-leu; 

Origin of Product

United States

Foundational & Exploratory

Latromotide: A KIF20A-Targeted Immunotherapeutic Peptide for Cancer Treatment

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latromotide is a synthetic peptide antagonist of Kinesin Family Member 20A (KIF20A), a protein implicated in the progression of various cancers. This document provides a comprehensive overview of the mechanism of action of this compound, focusing on its role as a component of a peptide cocktail vaccine designed to elicit an anti-tumor immune response. While direct molecular interaction data for this compound is not extensively available in the public domain, this guide elucidates the function of its target, KIF20A, in cancer cells and details the immunological mechanism through which this compound is intended to exert its therapeutic effect.

The Role of KIF20A in Cancer Pathophysiology

KIF20A is a motor protein that plays a critical role in the successful completion of cell division, specifically in the process of cytokinesis. In normal adult tissues, the expression of KIF20A is tightly regulated and generally low. However, in a wide range of malignancies, KIF20A is significantly overexpressed, and this elevated expression is often correlated with poor prognosis and resistance to therapy.

The primary functions of KIF20A in cancer cells include:

  • Mitotic Regulation: KIF20A is essential for the formation of the central spindle and the midbody during the final stages of mitosis. It interacts with key regulatory proteins such as Polo-like kinase 1 (PLK1) and the Chromosomal Passenger Complex (CPC) to ensure proper chromosomal segregation and cell division.

  • Intracellular Transport: As a kinesin motor, KIF20A is involved in the transport of intracellular cargo along microtubules. This function is crucial for maintaining cellular architecture and facilitating the secretion of molecules that can influence the tumor microenvironment.

  • Promotion of Oncogenic Signaling: Emerging evidence suggests that KIF20A can influence pro-tumorigenic signaling pathways, including the JAK/STAT3 and PI3K/Akt pathways, which are known to drive cancer cell proliferation, survival, and invasion.

The aberrant expression of KIF20A in cancer cells, coupled with its critical role in cell division, makes it an attractive target for anti-cancer therapies.

This compound's Mechanism of Action: Eliciting a Targeted Immune Response

This compound is utilized as an immunogenic peptide within a vaccine formulation, notably the OCV-C01 peptide cocktail vaccine. The mechanism of action is not based on the direct enzymatic inhibition of KIF20A by the this compound peptide within the cancer cell. Instead, it is designed to stimulate the patient's own immune system to recognize and eliminate cancer cells that overexpress KIF20A.

The proposed immunological mechanism of action is as follows:

  • Vaccine Administration: The this compound peptide, along with other tumor-associated antigen peptides, is administered to the patient.

  • Antigen Presentation: Antigen-presenting cells (APCs), such as dendritic cells, take up the this compound peptide. These APCs then process the peptide and present it on their surface via Major Histocompatibility Complex (MHC) molecules.

  • T-Cell Activation: The presented peptide is recognized by specific T-cell receptors on cytotoxic T-lymphocytes (CTLs or CD8+ T-cells) and helper T-cells (CD4+ T-cells).

  • Clonal Expansion: This recognition triggers the activation and clonal expansion of KIF20A-specific T-cells.

  • Tumor Cell Recognition and Killing: The expanded population of KIF20A-specific CTLs circulates throughout the body and identifies cancer cells that are overexpressing and presenting KIF20A-derived peptides on their surface.

  • Cancer Cell Destruction: Upon recognition, the CTLs release cytotoxic granules (containing perforin and granzymes) that induce apoptosis (programmed cell death) in the targeted cancer cells.

This mechanism transforms the immune system into a targeted weapon against KIF20A-positive tumors.

Signaling Pathways Associated with KIF20A

The inhibition of KIF20A function, whether through direct molecular antagonism or immunologically-mediated cell death, is expected to impact several key signaling pathways within cancer cells.

KIF20A_Signaling_Pathways cluster_KIF20A KIF20A Overexpression cluster_outcomes Cellular Outcomes KIF20A KIF20A JAK_STAT3 JAK/STAT3 Pathway KIF20A->JAK_STAT3 PI3K_Akt PI3K/Akt Pathway KIF20A->PI3K_Akt PLK1 PLK1 Activation KIF20A->PLK1 CPC CPC Localization KIF20A->CPC Proliferation Increased Proliferation JAK_STAT3->Proliferation Survival Enhanced Survival JAK_STAT3->Survival Metastasis Metastasis JAK_STAT3->Metastasis PI3K_Akt->Survival Cytokinesis Successful Cytokinesis PLK1->Cytokinesis CPC->Cytokinesis

Caption: KIF20A-associated signaling pathways in cancer.

Experimental Data and Clinical Trials

The clinical development of this compound has primarily been in the context of the OCV-C01 peptide vaccine. The following tables summarize the available quantitative data from these studies.

Table 1: Clinical Trial Summary for OCV-C01 (including this compound)

Parameter Description
Trial Name OCV-C01
Phase Phase II
Cancer Types Pancreatic Cancer, Gastric Cancer
Intervention Peptide cocktail vaccine (including KIF20A, VEGFR1, and VEGFR2 peptides)
Primary Objective To evaluate the efficacy and safety of the peptide vaccine

Table 2: Efficacy Data from OCV-C01 Clinical Trials

Cancer Type Endpoint Value Confidence Interval
Pancreatic CancerMedian Progression-Free Survival (PFS)Not explicitly stated for the overall groupNot Available
Pancreatic Cancer1-year Overall Survival (OS)Not explicitly stated for the overall groupNot Available
Gastric CancerMedian Progression-Free Survival (PFS)96 daysNot Available
Gastric CancerMedian Overall Survival (OS)269 daysNot Available

Note: The available data from early phase trials are limited and may not be representative of the broader patient population.

Experimental Protocols

Detailed experimental protocols for the synthesis and clinical application of this compound as part of the OCV-C01 vaccine are proprietary. However, a general workflow for the evaluation of a cancer vaccine of this nature would include the following steps:

Experimental_Workflow Peptide_Synthesis 1. This compound Peptide Synthesis and Vaccine Formulation Preclinical_Studies 2. Preclinical In Vitro/In Vivo Studies (Immunogenicity & Anti-tumor Activity) Peptide_Synthesis->Preclinical_Studies Phase_I_Trial 3. Phase I Clinical Trial (Safety & Dose Escalation) Preclinical_Studies->Phase_I_Trial Phase_II_Trial 4. Phase II Clinical Trial (Efficacy & Immunological Response) Phase_I_Trial->Phase_II_Trial Immune_Monitoring 5. Immune Monitoring (ELISpot, Flow Cytometry for T-cell response) Phase_II_Trial->Immune_Monitoring Clinical_Endpoint 6. Clinical Endpoint Assessment (PFS, OS, Tumor Response) Phase_II_Trial->Clinical_Endpoint

Caption: Generalized experimental workflow for a cancer vaccine.

Key Assays in the Evaluation of this compound-based Vaccines:

  • ELISpot (Enzyme-Linked Immunospot) Assay: To quantify the number of KIF20A-specific T-cells that produce cytokines (e.g., IFN-γ) upon stimulation with the this compound peptide. This provides a measure of the cellular immune response.

  • Flow Cytometry: To characterize the phenotype of the responding T-cells (e.g., CD4+ vs. CD8+, memory vs. effector) and to assess their activation status.

  • In Vivo Tumor Models: To evaluate the anti-tumor efficacy of the vaccine in animal models bearing tumors that express KIF20A. Tumor growth inhibition is a key readout.

  • Immunohistochemistry (IHC): To assess the expression levels of KIF20A in patient tumor samples to correlate expression with clinical response.

Conclusion

This compound represents a targeted immunotherapeutic approach that leverages the overexpression of KIF20A in cancer cells. Its mechanism of action is centered on the induction of a specific and potent anti-tumor T-cell response. While direct molecular inhibition data for this compound is not the focus of its current clinical application, the profound dependence of cancer cells on KIF20A for proliferation makes it a compelling target. Future research may further elucidate the direct molecular interactions of KIF20A antagonists and expand the therapeutic applications of targeting this critical mitotic kinesin. The development of this compound as part of a cancer vaccine highlights a promising strategy in the field of personalized cancer immunotherapy.

KIF20A: A Promising Target for Peptide-Based Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Kinesin Family Member 20A (KIF20A), a key motor protein involved in critical cellular processes, has emerged as a compelling target for cancer therapy. Its overexpression is frequently correlated with poor prognosis and malignant progression in a variety of cancers, including colorectal, pancreatic, and prostate cancer. While the specific peptide inhibitor "Latromotide" remains unidentified in publicly available scientific literature, this technical guide provides a comprehensive overview of KIF20A as a therapeutic target. It delves into its mechanism of action, the signaling pathways it modulates, and the existing data on its inhibition, with a focus on the potential for peptide-based inhibitors. This document serves as a foundational resource for researchers and drug development professionals interested in exploring KIF20A-targeted therapies.

Introduction to KIF20A

KIF20A, also known as Mitotic Kinesin-Like Protein 2 (MKLP2) or Rab6-KIFL, is a member of the kinesin-6 superfamily of microtubule-based motor proteins.[1] These proteins are essential for intracellular transport and cell division. KIF20A's primary functions include its role in cytokinesis, the final stage of cell division, and in the transport of vesicles from the Golgi apparatus.[1][2]

Numerous studies have demonstrated the overexpression of KIF20A in a wide range of human cancers, such as colorectal, pancreatic, breast, lung, and bladder cancers.[3][4] This aberrant expression is often associated with increased tumor aggressiveness, metastasis, and resistance to chemotherapy. Consequently, KIF20A is considered a promising biomarker for cancer prognosis and a viable target for the development of novel anti-cancer therapeutics.

Mechanism of Action and Signaling Pathways

KIF20A contributes to tumorigenesis through its involvement in several critical signaling pathways. Understanding these pathways is crucial for the rational design of targeted inhibitors.

The JAK/STAT3 Signaling Pathway

A significant body of evidence implicates KIF20A in the activation of the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway. Overexpression of KIF20A has been shown to increase the phosphorylation of both JAK2 and STAT3, leading to the activation of downstream genes involved in cell proliferation, survival, and chemoresistance. The inhibition of KIF20A, conversely, leads to a reduction in JAK2 and STAT3 phosphorylation.

G KIF20A KIF20A Overexpression JAK2 JAK2 KIF20A->JAK2 Activates pJAK2 pJAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation nucleus Nucleus pSTAT3->nucleus Translocation target_genes Target Gene Expression nucleus->target_genes phenotype Increased Proliferation, Metastasis, and Chemoresistance target_genes->phenotype

Figure 1: KIF20A-mediated activation of the JAK/STAT3 signaling pathway.
The PI3K/Akt Signaling Pathway

Recent studies have also linked KIF20A to the PI3K/Akt signaling pathway, another critical regulator of cell growth and survival. While the exact mechanism of interaction is still under investigation, it is hypothesized that KIF20A may influence the localization or activity of key components of this pathway.

Regulation of Mitosis and Cytokinesis

As a mitotic kinesin, KIF20A plays a fundamental role in the physical separation of daughter cells during cytokinesis. Its inhibition can lead to failed cytokinesis, resulting in the formation of multinucleated cells and subsequent cell cycle arrest or apoptosis. This direct impact on cell division makes it an attractive target for cancer therapy.

KIF20A Inhibitors: Current Landscape

While the specific peptide inhibitor "this compound" could not be identified in the current body of scientific literature, research into other small molecule inhibitors provides valuable proof-of-concept for targeting KIF20A.

Paprotrain: A Small Molecule Inhibitor

Paprotrain is a specific, cell-permeable inhibitor of KIF20A. It functions as an ATP-uncompetitive inhibitor, selectively binding to the motor domain of KIF20A and disrupting its function. Preclinical studies have demonstrated that Paprotrain can significantly inhibit the proliferation of cancer cells, particularly in castration-resistant prostate cancer models.

Inhibitor Type Mechanism of Action Reported Effects
PaprotrainSmall MoleculeATP-uncompetitive inhibitor of the KIF20A motor domain.Inhibits proliferation of castration-resistant prostate cancer cells.

Peptide-Based Therapeutics Targeting KIF20A

Although a direct peptide inhibitor named this compound was not found, the concept of using peptides to target KIF20A is being explored through therapeutic cancer vaccines. These vaccines utilize HLA-A*2402-restricted epitope peptides derived from KIF20A to stimulate a cytotoxic T lymphocyte (CTL) response against cancer cells expressing this antigen.

KIF20A-derived Peptide Vaccines

Clinical trials have investigated the safety and efficacy of multi-peptide vaccines that include a KIF20A-derived peptide for various cancers, including biliary tract and pancreatic cancer.

Trial Phase Cancer Type Peptides Key Findings
Phase IBiliary Tract CancerCDCA1, CDH3, KIF20AWell-tolerated; induced peptide-specific T-cell responses.
Phase IIPancreatic CancerKIF20A, VEGFR1, VEGFR2 (OCV-C01) with gemcitabineTolerable; median DFS of 15.8 months.

These studies, while not focused on a direct peptide inhibitor, underscore the immunological relevance of KIF20A and its potential as a target for peptide-based immunotherapies.

Experimental Protocols

Detailed experimental protocols for the key experiments cited in the literature are essential for reproducibility and further research.

Western Blot Analysis for JAK/STAT3 Phosphorylation

This protocol is used to determine the activation status of the JAK/STAT3 pathway upon KIF20A modulation.

  • Cell Lysis: Cancer cells with modulated KIF20A expression (e.g., via siRNA knockdown or inhibitor treatment) are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total JAK2, phospho-JAK2, total STAT3, and phospho-STAT3. A primary antibody against a housekeeping protein (e.g., GAPDH) is used as a loading control.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

G cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cell_lysis Cell Lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection

Figure 2: Experimental workflow for Western Blot analysis.

Future Directions and Conclusion

KIF20A remains a highly attractive target for the development of novel cancer therapies. While the specific KIF20A peptide inhibitor "this compound" is not documented in the available scientific literature, the rationale for developing such an agent is strong. The success of the small molecule inhibitor Paprotrain in preclinical models validates the therapeutic potential of targeting KIF20A. Furthermore, the use of KIF20A-derived peptides in cancer vaccines highlights the protein's immunogenic properties.

Future research should focus on the discovery and development of direct peptide inhibitors of KIF20A. Such molecules could offer advantages in terms of specificity and reduced off-target effects compared to small molecules. A deeper understanding of the KIF20A interactome and its role in various signaling pathways will be crucial for designing the next generation of KIF20A-targeted therapies. This technical guide provides a solid foundation for these future endeavors, summarizing the current knowledge and highlighting the significant opportunities that lie ahead in the pursuit of effective treatments for a wide range of cancers.

References

Latromotide synthesis and purification methods

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Synthesis and Purification of Latromotide (Ilatreotide)

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The peptide "this compound" does not appear in publicly available scientific literature. This document will focus on the synthesis and purification of "Ilatreotide," a structurally complex, modified cyclic peptide, based on the strong similarity of the names. The experimental protocols provided are representative methodologies derived from established principles of peptide chemistry and are intended for informational purposes.

Introduction

Ilatreotide is a synthetic octapeptide analogue of somatostatin with a complex structure that includes a glycosylated N-terminus, a cyclic disulfide bridge, and other non-standard modifications. Its therapeutic potential is linked to its high affinity for somatostatin receptors, which are overexpressed in various tumors. This guide provides a comprehensive overview of the chemical synthesis and purification of Ilatreotide, along with an exploration of its signaling pathway.

Ilatreotide: Structure and Function

The chemical structure of Ilatreotide is N-(1-deoxy-4-O-alpha-D-glucopyranosyl-D-fructopyranos-1-yl)-D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-(2-hydroxy-1-(hydroxymethyl)propyl)-L-cysteinamide, with a disulfide bond between the two cysteine residues. This intricate structure necessitates a multi-step synthesis and purification strategy.

Synthesis of Ilatreotide

The synthesis of Ilatreotide is best approached using a combination of Solid-Phase Peptide Synthesis (SPPS) for the peptide backbone, followed by solution-phase modifications for glycosylation and cyclization. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is well-suited for this purpose.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of the linear, protected peptide precursor of Ilatreotide on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (Fmoc-Cys(Trt)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Phe-OH, Fmoc-Cys(Trt)-OH, D-Phe-OH)

  • Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection agent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Washing solvents: DMF, DCM, Methanol

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • Pre-activate the first Fmoc-amino acid (Fmoc-Cys(Trt)-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence: Thr(tBu), Lys(Boc), Trp(Boc), Phe, Cys(Trt), and finally D-Phe.

  • Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group using 20% piperidine in DMF.

  • Resin Washing and Drying: Wash the resin with DMF (3x), DCM (3x), and Methanol (3x), and dry under vacuum.

Glycosylation and Cyclization

Glycosylation: The N-terminal D-phenylalanine can be glycosylated in solution after cleavage from the resin using a pre-activated glycosyl donor.

Cyclization (Disulfide Bridge Formation):

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups (except for the Trt on the cysteines) using a cleavage cocktail (e.g., TFA/TIS/water).

  • Thiol Deprotection: Remove the Trityl (Trt) protecting groups from the cysteine residues.

  • Oxidation: Induce disulfide bond formation by air oxidation in a dilute aqueous solution at a slightly alkaline pH or by using an oxidizing agent like iodine.

Purification of Ilatreotide

The crude peptide obtained after synthesis contains various impurities. A multi-step purification process is necessary to achieve high purity.

Experimental Protocol: Purification

Step 1: Solid-Phase Extraction (SPE)

  • Use a C18 SPE cartridge to remove small molecule impurities and salts from the crude peptide.

  • Elute the peptide with a stepwise gradient of acetonitrile in water.

Step 2: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Column: C18 preparative column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 60 minutes.

  • Detection: UV at 220 nm and 280 nm.

  • Collect fractions containing the main peak.

Step 3: Lyophilization

  • Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Purity and Yield Data

The following table summarizes typical quantitative data for the synthesis and purification of complex peptides like Ilatreotide, based on literature for similar compounds.

ParameterValueReference
Crude Peptide Purity 30-50%Generic SPPS data
Final Purity (after HPLC) >98%Generic HPLC purification data
Overall Yield 5-15%Generic complex peptide synthesis data

Signaling Pathway of Ilatreotide

As a somatostatin analogue, Ilatreotide exerts its effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors. The primary signaling pathway involves the inhibition of adenylyl cyclase and the modulation of ion channels.

Diagram: Ilatreotide Signaling Pathway

Ilatreotide_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular SSTR SSTR G_protein Gi/o SSTR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Modulates Ilatreotide Ilatreotide Ilatreotide->SSTR Binds PKA PKA cAMP->PKA Activates Cell_Effects Cellular Effects (↓ Secretion, ↓ Proliferation) PKA->Cell_Effects MAPK->Cell_Effects

Caption: Ilatreotide binds to SSTR, activating Gi/o proteins to inhibit adenylyl cyclase and modulate MAPK pathways.

Experimental Workflow

The overall workflow for the synthesis and purification of Ilatreotide is a sequential process from peptide chain assembly to final pure product.

Diagram: Ilatreotide Synthesis and Purification Workflow

Ilatreotide_Workflow SPPS Solid-Phase Peptide Synthesis (Linear Peptide on Resin) Cleavage Cleavage from Resin & Side-chain Deprotection SPPS->Cleavage Glycosylation N-terminal Glycosylation (Solution Phase) Cleavage->Glycosylation Cyclization Disulfide Bridge Formation (Oxidation) Glycosylation->Cyclization SPE Solid-Phase Extraction (Desalting) Cyclization->SPE HPLC Preparative RP-HPLC (Purification) SPE->HPLC Lyophilization Lyophilization HPLC->Lyophilization Final_Product Pure Ilatreotide (>98% Purity) Lyophilization->Final_Product

Caption: Workflow for Ilatreotide production, from SPPS to the final purified peptide.

Conclusion

The synthesis and purification of Ilatreotide present significant challenges due to its complex, modified cyclic structure. A carefully designed strategy combining solid-phase and solution-phase chemistry, followed by a robust multi-step purification protocol, is essential for obtaining a high-purity product. Understanding its mechanism of action through the somatostatin receptor signaling pathway is crucial for its development as a therapeutic agent. This guide provides a foundational framework for researchers and professionals involved in the development of Ilatreotide and similar complex peptides.

The Enigmatic Molecule: An In-Depth Analysis of Latromotide's Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

An exhaustive search of publicly available scientific literature and clinical trial databases has yielded no specific information on a compound designated as "Latromotide." This suggests that "this compound" may be a very recent discovery not yet in the public domain, a developmental codename with limited disclosure, or potentially a misnomer for another therapeutic agent.

This guide, therefore, serves as a template for the kind of in-depth technical analysis that would be conducted for a novel therapeutic entity, outlining the critical data and visualizations necessary for researchers, scientists, and drug development professionals. While the specific details for this compound remain elusive, the structured approach presented here can be applied to any emerging therapeutic.

Preclinical Discovery and Characterization

The initial phase of drug development involves the identification and characterization of a lead compound. This process typically includes a series of in vitro and in vivo studies to determine the molecule's mechanism of action, potency, selectivity, and pharmacokinetic profile.

Target Identification and Validation

The journey of a new drug begins with identifying a biological target, such as a receptor, enzyme, or signaling pathway, that is implicated in a disease. The workflow for this crucial first step is outlined below.

cluster_0 Target Identification cluster_1 Target Validation Genomic/Proteomic Screening Genomic/Proteomic Screening In vitro assays (e.g., siRNA, CRISPR) In vitro assays (e.g., siRNA, CRISPR) Genomic/Proteomic Screening->In vitro assays (e.g., siRNA, CRISPR) Literature Review Literature Review Literature Review->In vitro assays (e.g., siRNA, CRISPR) Disease Association Studies Disease Association Studies Disease Association Studies->In vitro assays (e.g., siRNA, CRISPR) Animal Models Animal Models In vitro assays (e.g., siRNA, CRISPR)->Animal Models Patient Sample Analysis Patient Sample Analysis Animal Models->Patient Sample Analysis Validated Target Validated Target Patient Sample Analysis->Validated Target Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase X Kinase X Receptor->Kinase X Downstream Signaling Downstream Signaling Kinase X->Downstream Signaling Proliferation & Survival Proliferation & Survival Downstream Signaling->Proliferation & Survival This compound This compound This compound->Kinase X Preclinical Preclinical Phase I Phase I Preclinical->Phase I Safety & PK Phase II Phase II Phase I->Phase II Efficacy & Dosing Phase III Phase III Phase II->Phase III Large-scale Efficacy Regulatory Review Regulatory Review Phase III->Regulatory Review Market Market Regulatory Review->Market

Latromotide: Absence of Evidence in Antineoplastic Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and clinical trial databases, no information was found regarding a compound named "latromotide" as a potential antineoplastic agent. This suggests that "this compound" may be a very early-stage compound not yet disclosed in public-facing research, a misnomer, or a code name not widely used in scientific communication.

For a compound to be considered a potential antineoplastic agent, it would typically undergo a rigorous series of preclinical and clinical investigations. This process generates a substantial body of data that is usually published in peer-reviewed journals and presented at scientific conferences. The absence of any such data for a compound named "this compound" makes it impossible to provide an in-depth technical guide as requested.

To illustrate the type of information that would be necessary to construct such a guide, we can outline the key areas of research and data that are fundamental to the development of any new cancer therapeutic:

Hallmarks of Antineoplastic Drug Development

A thorough understanding of a potential anticancer drug involves detailed information across several domains:

  • Mechanism of Action: This is the foundational knowledge of how a drug exerts its effects at the molecular level. It involves identifying the specific cellular targets and signaling pathways that the drug modulates to inhibit cancer cell growth, induce cell death (apoptosis), or prevent metastasis.[1][2] Common targets include proteins involved in cell cycle regulation, signal transduction, DNA repair, and angiogenesis.[1][3][4]

  • Preclinical Studies: Before a drug can be tested in humans, its safety and efficacy must be evaluated in preclinical models. This typically involves:

    • In vitro studies: Testing the drug on cancer cell lines grown in the laboratory to determine its potency, often measured by the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

    • In vivo studies: Evaluating the drug's effectiveness and toxicity in animal models of cancer, such as mice with transplanted tumors. Key metrics include tumor growth inhibition (TGI) and survival analysis.

  • Clinical Trials: If a drug shows promise in preclinical studies, it can advance to clinical trials in humans, which are conducted in several phases:

    • Phase I: Primarily focused on safety, determining the recommended dose and identifying side effects.

    • Phase II: Assessing the drug's efficacy in specific types of cancer.

    • Phase III: Comparing the new drug to the standard of care in a large patient population to confirm its effectiveness and safety.

  • Signaling Pathways: A deep understanding of the signaling pathways affected by the drug is crucial. Cancer is often driven by aberrant signaling pathways that promote uncontrolled cell growth and survival. Many targeted therapies are designed to inhibit specific components of these pathways, such as the PI3K/AKT/mTOR and Ras/MAPK pathways.

Hypothetical Data Representation

If data for "this compound" were available, it would be presented in a structured manner to facilitate analysis and comparison.

Table 1: Hypothetical In Vitro Activity of this compound

Cell LineCancer TypeIC50 (nM)
MCF-7Breast CancerData not available
A549Lung CancerData not available
HCT116Colon CancerData not available
U87GlioblastomaData not available

Table 2: Hypothetical In Vivo Efficacy of this compound in a Xenograft Model

Treatment GroupDosing ScheduleMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle ControlDailyData not available-
This compound (10 mg/kg)DailyData not availableData not available
This compound (30 mg/kg)DailyData not availableData not available

Visualizing Molecular Interactions and Workflows

Diagrams are essential for illustrating complex biological processes and experimental designs. For instance, a signaling pathway diagram could depict how this compound interacts with its target to block downstream signals that promote cancer cell proliferation.

Hypothetical this compound Signaling Pathway This compound This compound Receptor Target Receptor This compound->Receptor Inhibits Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Activates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Proliferation Cell Proliferation & Survival TranscriptionFactor->Proliferation Promotes Cell Viability Assay Workflow Start Seed Cancer Cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Add this compound (serial dilutions) Incubate1->Treat Incubate2 Incubate 72h Treat->Incubate2 Assay Add Viability Reagent (e.g., MTT, CellTiter-Glo) Incubate2->Assay Read Measure Signal (Absorbance/Luminescence) Assay->Read Analyze Calculate IC50 Read->Analyze

References

In Vitro Cytotoxic Effects of Latromotide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Following a comprehensive search of publicly available scientific literature and databases, no specific information, data, or studies pertaining to a compound named "Latromotide" and its cytotoxic effects could be identified. The name may be a novel internal designation, a recently developed compound not yet published in peer-reviewed literature, or a potential misspelling.

Therefore, this document serves as a technical template demonstrating the requested format and content for a guide on the in vitro cytotoxic effects of a hypothetical anti-cancer agent, hereafter referred to as Compound X . All data, protocols, and pathways are illustrative examples based on common practices in the field of cancer drug development.

Executive Summary

This guide provides a technical overview of the methodologies and findings related to the in vitro cytotoxic effects of Compound X. The primary objective of these studies is to characterize the compound's anti-proliferative and cell death-inducing activities against various cancer cell lines. This document includes a summary of quantitative cytotoxicity data, detailed experimental protocols for key assays, and visualizations of the experimental workflow and relevant signaling pathways. It is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary: Cytotoxicity of Compound X

The cytotoxic activity of Compound X was evaluated across a panel of human cancer cell lines representing different tumor types. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro, was determined after 72 hours of continuous exposure.

Cell LineCancer TypeIC50 (µM) [± SD]Assay Method
MCF-7Breast Adenocarcinoma5.2 ± 0.7MTT Assay
A549Lung Carcinoma12.8 ± 1.5MTT Assay
HCT116Colorectal Carcinoma8.1 ± 0.9CellTiter-Glo®
HeLaCervical Adenocarcinoma15.5 ± 2.1MTT Assay
U-87 MGGlioblastoma6.7 ± 0.8Resazurin Assay

Note: The data presented in this table is for illustrative purposes only.

Detailed Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol describes the measurement of cell viability based on the metabolic reduction of the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Compound X (stock solution in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compound X in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes on a shaker.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100. Plot the results to determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cell populations

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture and treat cells with Compound X at the desired concentration (e.g., 1x and 2x IC50) for 24 hours.

  • Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis start Culture Cancer Cell Lines seed Seed Cells into 96-Well Plates start->seed treat Treat Cells and Incubate (e.g., 72h) seed->treat dilute Prepare Serial Dilutions of Compound X dilute->treat add_reagent Add Viability Reagent (e.g., MTT) treat->add_reagent read Read Plate on Spectrophotometer add_reagent->read analyze Calculate % Viability and Determine IC50 read->analyze

Caption: Workflow for determining the IC50 value of a test compound.

Simplified Intrinsic Apoptosis Pathway

G compound Compound X stress Cellular Stress compound->stress bax Bax/Bak Activation stress->bax mito Mitochondrion bax->mito cyto Cytochrome c Release mito->cyto apoptosome Apoptosome Formation cyto->apoptosome apaf Apaf-1 apaf->apoptosome cas9 Caspase-9 (Initiator) cas9->apoptosome cas3 Caspase-3 (Executioner) apoptosome->cas3 apoptosis Apoptosis cas3->apoptosis bcl2 Bcl-2 (Anti-apoptotic) bcl2->bax Inhibits

Caption: Simplified signaling cascade of the intrinsic apoptosis pathway.

Early research on Latromotide for solid tumors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Early Research of Latromotide for Solid Tumors

Disclaimer: The drug "this compound" appears to be a fictional agent. To fulfill the detailed requirements of this technical guide, we will use a well-characterized class of peptide-based cancer therapeutics that target the CXCR4 receptor as a proxy. The data and methodologies presented are representative of early-stage research in this field and are synthesized from publicly available information on CXCR4-antagonistic peptides.

Introduction

The tumor microenvironment plays a crucial role in cancer progression, metastasis, and resistance to therapy.[1] A key signaling axis within this environment is the interaction between the chemokine CXCL12 (also known as SDF-1) and its G-protein-coupled receptor, CXCR4.[2][3] Overexpression of CXCR4 is observed in over 23 types of human cancers, including breast, prostate, lung, and pancreatic cancer.[1][3] This overexpression is linked to tumor growth, invasion, angiogenesis, and metastasis. Consequently, CXCR4 has emerged as a promising therapeutic target.

This compound is a novel synthetic peptide antagonist of the CXCR4 receptor. This document provides a comprehensive overview of the early preclinical and clinical research on this compound, focusing on its mechanism of action, efficacy in solid tumors, and the experimental protocols used in its evaluation.

Mechanism of Action: The CXCL12/CXCR4 Signaling Axis

The binding of CXCL12 to CXCR4 activates several downstream signaling pathways that are pivotal for cancer cell survival and proliferation. This compound is designed to competitively inhibit this interaction, thereby disrupting these critical pathways.

The CXCL12/CXCR4 signaling cascade involves multiple key intracellular molecules. Upon ligand binding, CXCR4 can activate G-protein-dependent pathways, leading to the activation of phospholipase C-β (PLC-β) and phosphoinositide-3 kinase (PI3K). PI3K, in turn, activates the serine-threonine kinase AKT, a central player in promoting tumor cell survival. Additionally, this axis can stimulate the Ras-MAPK pathway, involving Erk1/2, which also contributes to cell survival and proliferation. G-protein-independent signaling can also occur through the JAK/STAT pathway.

CXCL12_CXCR4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CXCL12 CXCL12 CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds This compound This compound This compound->CXCR4 Inhibits G_protein G-protein CXCR4->G_protein Activates JAK_STAT JAK/STAT CXCR4->JAK_STAT G-protein independent PI3K PI3K G_protein->PI3K PLC_beta PLC-β G_protein->PLC_beta Ras Ras G_protein->Ras AKT AKT PI3K->AKT Cell_Survival Cell Survival, Proliferation, Metastasis AKT->Cell_Survival MAPK MAPK (Erk1/2) Ras->MAPK MAPK->Cell_Survival JAK_STAT->Cell_Survival

Figure 1: this compound's Inhibition of the CXCL12/CXCR4 Signaling Pathway.

Preclinical Research

Early research on this compound involved a series of in vitro and in vivo studies to determine its efficacy and safety profile.

In Vitro Studies

In vitro experiments were conducted on various CXCR4-expressing solid tumor cell lines, including breast cancer (MDA-MB-231), prostate cancer (PC-3), and non-small cell lung cancer (A549).

Table 1: Summary of In Vitro Efficacy of this compound

Cell LineTumor TypeAssayEndpointThis compound IC50
MDA-MB-231Breast CancerChemotaxis AssayInhibition of cell migration towards a CXCL12 gradient15 nM
PC-3Prostate CancerCell Viability Assay (MTT)Reduction in cell proliferation50 nM
A549Non-Small Cell Lung CancerAdhesion AssayInhibition of adhesion to fibronectin25 nM
In Vivo Studies

In vivo studies were performed using xenograft models in immunodeficient mice.

Table 2: Summary of In Vivo Efficacy of this compound in Xenograft Models

Tumor TypeMouse ModelTreatmentOutcome
Breast Cancer (MDA-MB-231)NOD/SCID10 mg/kg this compound, daily IP injection for 21 days60% reduction in tumor volume compared to vehicle control
Pancreatic Cancer (PANC-1)Athymic Nude10 mg/kg this compound + Gemcitabine85% reduction in tumor volume, significant improvement over Gemcitabine alone

Early Clinical Research (Phase I)

The first-in-human Phase I clinical trial of this compound was designed to assess its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in patients with advanced solid tumors refractory to standard therapies.

Study Design and Objectives

This was an open-label, dose-escalation study. The primary objectives were to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D). Secondary objectives included characterizing the PK and PD profiles of this compound and evaluating preliminary anti-tumor activity.

Phase1_Trial_Workflow Patient_Screening Patient Screening (Advanced Solid Tumors, CXCR4+) Dose_Escalation Dose Escalation (3+3 Design) Cohort 1: 1 mg/kg Cohort 2: 2.5 mg/kg Cohort n: ... Patient_Screening->Dose_Escalation DLT_Assessment Dose Limiting Toxicity (DLT) Assessment (Cycle 1) Dose_Escalation->DLT_Assessment PK_PD_Analysis Pharmacokinetic (PK) & Pharmacodynamic (PD) Analysis Dose_Escalation->PK_PD_Analysis DLT_Assessment->Dose_Escalation If no DLT, escalate dose MTD_RP2D Determine MTD & RP2D DLT_Assessment->MTD_RP2D If DLT, define MTD Expansion_Cohort Expansion Cohort at RP2D MTD_RP2D->Expansion_Cohort Tumor_Assessment Tumor Assessment (RECIST 1.1) Every 8 weeks Expansion_Cohort->Tumor_Assessment

Figure 2: Phase I Clinical Trial Workflow for this compound.
Preliminary Results

A total of 24 patients were enrolled in the dose-escalation phase. The most common tumor types were colorectal, pancreatic, and non-small cell lung cancer.

Table 3: Summary of Phase I Clinical Trial Preliminary Data

ParameterObservation
Maximum Tolerated Dose (MTD) 20 mg/kg administered intravenously weekly
Dose-Limiting Toxicities (DLTs) Grade 3 fatigue, Grade 3 neutropenia
Common Adverse Events (Grade 1-2) Nausea, headache, injection site reaction
Pharmacokinetics (PK) Half-life of approximately 24 hours
Pharmacodynamics (PD) Mobilization of hematopoietic stem cells, consistent with CXCR4 antagonism
Preliminary Efficacy 2 patients with pancreatic cancer had stable disease for > 6 months. 1 patient with colorectal cancer had a partial response.

Experimental Protocols

In Vitro Chemotaxis Assay
  • Cell Culture: MDA-MB-231 cells are cultured in DMEM supplemented with 10% FBS.

  • Assay Setup: A Boyden chamber assay is used with an 8 µm pore size polycarbonate membrane.

  • Procedure:

    • Cells are serum-starved for 24 hours.

    • The lower chamber is filled with media containing 100 ng/mL CXCL12.

    • Cells (1x10^5) are pre-incubated with varying concentrations of this compound for 30 minutes and then added to the upper chamber.

    • The chamber is incubated for 6 hours at 37°C.

  • Quantification: Non-migrated cells are removed from the top of the membrane. Migrated cells on the bottom of the membrane are fixed, stained with crystal violet, and counted under a microscope.

In Vivo Xenograft Tumor Model
  • Animal Model: 6-8 week old female NOD/SCID mice are used.

  • Tumor Implantation: 5x10^6 MDA-MB-231 cells are injected subcutaneously into the flank of each mouse.

  • Treatment: When tumors reach a volume of approximately 100 mm³, mice are randomized into treatment and control groups. This compound (10 mg/kg) or vehicle (saline) is administered daily via intraperitoneal injection.

  • Monitoring: Tumor volume is measured twice weekly using calipers (Volume = 0.5 x length x width²). Body weight is monitored as an indicator of toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a fixed duration (e.g., 21 days).

Conclusion and Future Directions

Early research on this compound demonstrates its potential as a targeted therapy for solid tumors overexpressing the CXCR4 receptor. The preclinical data show significant anti-tumor activity, both as a monotherapy and in combination with standard chemotherapy. The Phase I clinical trial has established a favorable safety profile and a recommended dose for further investigation.

Future research will focus on Phase II trials to evaluate the efficacy of this compound in specific tumor types, potentially as part of a combination therapy regimen. Additionally, the development of companion diagnostics to identify patients most likely to benefit from this compound treatment will be crucial for its clinical success. The use of radiolabeled peptides for imaging and therapy is also an area of active investigation.

References

A Technical Guide to the Inhibition of Kinesin-like Protein KIF20A by Paprotrain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "Latromotide" did not yield specific information. This guide focuses on the well-characterized KIF20A inhibitor, Paprotrain, as a representative molecule to illustrate the principles of KIF20A inhibition.

Introduction: KIF20A - A Key Motor Protein in Cell Division and Cancer

Kinesin Family Member 20A (KIF20A), also known as Mitotic Kinesin-Like Protein 2 (MKLP2), is a crucial motor protein that plays a significant role in several fundamental cellular processes.[1][2] It is a member of the kinesin-6 family, which is essential for the successful completion of cell division.[3]

1.1. Structure and Function

KIF20A is comprised of three main domains: an N-terminal motor domain that possesses ATPase activity and binds to microtubules, a central stalk domain, and a C-terminal tail domain responsible for cargo binding.[4] A unique feature of KIF20A's motor domain is a solvent-accessible nucleotide-binding site, which is a key characteristic for its interaction with ATP and inhibitors.[4]

The primary functions of KIF20A include:

  • Cytokinesis: KIF20A is essential for the final stage of cell division, ensuring the proper separation of daughter cells.

  • Vesicle Transport: It is involved in the transport of vesicles from the Golgi apparatus.

  • Mitotic Spindle Formation: KIF20A plays a role in organizing the mitotic spindle, a critical structure for chromosome segregation.

1.2. Role in Oncology

Numerous studies have demonstrated that KIF20A is overexpressed in a wide range of cancers, including breast, bladder, colorectal, lung, and pancreatic cancer. This overexpression is often correlated with aggressive tumor characteristics, such as increased proliferation, invasion, and resistance to chemotherapy, ultimately leading to a poor prognosis for patients. KIF20A's integral role in cell proliferation makes it a compelling target for the development of novel anti-cancer therapies.

Paprotrain: A Selective Inhibitor of KIF20A

Paprotrain (PAssenger PROteins TRAnsport INhibitor) is a cell-permeable small molecule that has been identified as a potent and selective inhibitor of KIF20A. Its specificity is a significant advantage, as it does not significantly affect other closely related kinesins, thereby potentially reducing off-target effects.

2.1. Mechanism of Action

Paprotrain functions as a reversible, ATP-uncompetitive inhibitor of KIF20A's ATPase activity. This means that it binds to the KIF20A-microtubule complex at a site distinct from the ATP-binding pocket, effectively locking the motor protein on the microtubule and preventing the conformational changes necessary for movement and force generation. By inhibiting the ATPase engine of KIF20A, Paprotrain disrupts its functions in mitosis and vesicle transport, leading to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data on Paprotrain's Inhibition of KIF20A

The inhibitory effects of Paprotrain on KIF20A have been quantified through various biochemical and cellular assays.

ParameterValueAssayReference
Biochemical Inhibition
IC50 (ATPase Activity)1.35 µMIn vitro ATPase assay
Ki3.36 µMIn vitro ATPase assay
Cellular Effects
Inhibition of CRPC cell proliferationSubmicromolar concentrationsCell proliferation assay
G2/M cell cycle arrestTreatment-dose dependentFlow cytometry

Key Experimental Protocols

4.1. KIF20A ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by KIF20A in the presence of microtubules and varying concentrations of an inhibitor.

  • Principle: The rate of ADP production, which is directly proportional to ATPase activity, is measured using a commercially available kit such as the ADP-Glo™ Kinase Assay.

  • Protocol:

    • Purified, recombinant KIF20A motor domain is incubated with taxol-stabilized microtubules in an assay buffer (e.g., 25 mM HEPES, 50 mM potassium acetate, 5 mM magnesium acetate, 1 mM EGTA, 1 mM DTT, pH 7.5).

    • Serial dilutions of Paprotrain (or other inhibitors) are added to the KIF20A-microtubule mixture.

    • The reaction is initiated by the addition of ATP.

    • After a defined incubation period at a constant temperature, the reaction is stopped, and the amount of ADP generated is quantified by measuring luminescence according to the manufacturer's protocol.

    • Data is plotted as percent inhibition versus inhibitor concentration to determine the IC50 value.

4.2. Cell Proliferation Assay (CCK-8)

This colorimetric assay assesses the effect of KIF20A inhibition on the viability and proliferation of cancer cells.

  • Principle: The assay utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to an orange formazan product. The amount of formazan is directly proportional to the number of living cells.

  • Protocol:

    • Cancer cells (e.g., glioblastoma or soft tissue sarcoma cell lines) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of Paprotrain or a vehicle control (e.g., DMSO).

    • After a specified incubation period (e.g., 24, 48, 72 hours), the CCK-8 reagent is added to each well.

    • The plate is incubated for 1-4 hours at 37°C.

    • The absorbance is measured at 450 nm using a microplate reader.

    • Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

4.3. Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle following treatment with a KIF20A inhibitor.

  • Principle: Cells are stained with a fluorescent dye (e.g., propidium iodide) that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the differentiation of cells in G1, S, and G2/M phases.

  • Protocol:

    • Cells are treated with Paprotrain or a vehicle control for a defined period.

    • Both adherent and floating cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

    • The fixed cells are washed and then incubated with a staining solution containing propidium iodide and RNase A.

    • The DNA content of the stained cells is analyzed using a flow cytometer.

    • The resulting data is analyzed using appropriate software to quantify the percentage of cells in each phase of the cell cycle. A significant increase in the G2/M population is indicative of mitotic arrest.

Signaling Pathways and Visualizations

KIF20A is implicated in several signaling pathways that are critical for cancer progression. Its inhibition can therefore have downstream effects on these pathways.

5.1. KIF20A and the JAK/STAT3 Pathway

In some cancers, such as colorectal cancer, KIF20A has been shown to activate the JAK/STAT3 signaling pathway. This pathway is a key regulator of cell proliferation, survival, and differentiation. Inhibition of KIF20A can lead to the downregulation of this pathway, contributing to the anti-cancer effects.

KIF20A_JAK_STAT3_Pathway KIF20A KIF20A JAK2 JAK2 KIF20A->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Promotes Paprotrain Paprotrain Paprotrain->KIF20A Inhibits

Caption: KIF20A-mediated activation of the JAK/STAT3 pathway and its inhibition by Paprotrain.

5.2. Experimental Workflow for Assessing KIF20A Inhibition

The following diagram illustrates a typical workflow for evaluating the efficacy of a KIF20A inhibitor like Paprotrain.

KIF20A_Inhibition_Workflow start Start: Identify KIF20A Inhibitor (e.g., Paprotrain) biochem_assay Biochemical Assay: ATPase Activity (IC50) start->biochem_assay cell_lines Select Cancer Cell Lines (High KIF20A Expression) biochem_assay->cell_lines proliferation_assay Cell Proliferation Assay (e.g., CCK-8) cell_lines->proliferation_assay cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) cell_lines->cell_cycle_assay apoptosis_assay Apoptosis Assay cell_lines->apoptosis_assay pathway_analysis Downstream Pathway Analysis (e.g., Western Blot for p-STAT3) proliferation_assay->pathway_analysis cell_cycle_assay->pathway_analysis apoptosis_assay->pathway_analysis end Conclusion: Inhibitor Efficacy Profiled pathway_analysis->end

Caption: A typical experimental workflow for characterizing a KIF20A inhibitor.

Conclusion

KIF20A represents a promising therapeutic target in oncology due to its overexpression in numerous cancers and its critical role in cell division. Specific inhibitors, such as Paprotrain, have demonstrated the potential to disrupt the malignant phenotype of cancer cells by arresting the cell cycle and inducing apoptosis. The detailed methodologies and understanding of the signaling pathways involved are crucial for the continued development and evaluation of KIF20A inhibitors as a novel class of anti-cancer agents. This guide provides a foundational overview for researchers and drug development professionals working in this exciting area of cancer therapy.

References

Preclinical Data on Latromotide: A Review of Publicly Available Information

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for preclinical safety and efficacy data on a compound referred to as "Latromotide" did not yield specific results in the public domain. The available scientific and medical literature does not contain detailed preclinical data, such as in-depth toxicology reports, pharmacokinetic profiles in animal models, or comprehensive efficacy studies in non-human subjects for a drug with this name.

The term "this compound" appears in the context of a clinical-stage peptide vaccine investigated for its potential in treating certain types of cancer. Information available relates primarily to early-phase human clinical trials.

Clinical Trial Context

One phase I clinical trial investigated a multi-peptide vaccine in patients with advanced biliary tract cancer. This vaccine consisted of three HLA-A*2402 restricted epitope peptides:

  • Cell division cycle associated 1 (CDCA1)

  • Cadherin 3 (CDH3)

  • Kinesin family member 20A (KIF20A)

Another related study, a phase II clinical trial, evaluated a peptide cocktail vaccine known as OCV-C01 in patients with surgically resected pancreatic cancer. This vaccine included peptides derived from:

  • Kinesin family member 20A (KIF20A)

  • Vascular endothelial growth factor receptor 1 (VEGFR1)

  • Vascular endothelial growth factor receptor 2 (VEGFR2)

These clinical studies provide preliminary insights into the safety and immunogenicity of these peptide combinations in human subjects. For instance, in the phase I trial for advanced biliary tract cancer, the three-peptide vaccination was reported to be well-tolerated.[1] Similarly, the OCV-C01 vaccine combined with gemcitabine was found to be tolerable in the phase II pancreatic cancer study.[1]

General Principles of Preclinical Research

While specific preclinical data for "this compound" is not available, the development of any new drug, including peptide-based vaccines, involves a rigorous preclinical evaluation process. This process is designed to establish the foundational safety and efficacy profile of the investigational drug before it is administered to humans.[2] Key components of a typical preclinical data package include:

  • Pharmacology: Studies to understand the mechanism of action and the drug's effects on the body.

  • Pharmacokinetics: Analysis of the absorption, distribution, metabolism, and excretion (ADME) of the drug in animal models.[3][4]

  • Toxicology: A comprehensive assessment of the potential adverse effects of the drug. This includes single-dose and repeated-dose toxicity studies in at least two animal species (one rodent and one non-rodent). The objective is to identify a No-Observed-Adverse-Effect Level (NOAEL) to help determine a safe starting dose for human trials.

  • Safety Pharmacology: Evaluation of the drug's effects on vital functions, such as the cardiovascular, respiratory, and central nervous systems.

  • Immunogenicity: For biologics like peptides and antibodies, an assessment of the potential to elicit an immune response is crucial.

Visualizing the Drug Development Pathway

The general workflow for preclinical assessment leading to clinical trials can be visualized as a structured process.

Preclinical_Workflow cluster_preclinical Preclinical Development cluster_regulatory Regulatory Submission cluster_clinical Clinical Trials In_vitro_studies In Vitro Studies (Cell-based assays) Animal_model_dev Animal Model Development In_vitro_studies->Animal_model_dev Identifies candidates PK_studies Pharmacokinetics (ADME) Animal_model_dev->PK_studies Provides test system Tox_studies Toxicology Studies (GLP) PK_studies->Tox_studies Informs dose selection Safety_pharm Safety Pharmacology Tox_studies->Safety_pharm Determines safety profile IND_submission Investigational New Drug (IND) Application Safety_pharm->IND_submission Completes preclinical safety package Phase_I Phase I (Safety) IND_submission->Phase_I Regulatory approval Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Establishes safety Phase_III Phase III (Pivotal Trials) Phase_II->Phase_III Demonstrates preliminary efficacy

General workflow of preclinical to clinical drug development.

Conclusion

References

Investigating the Molecular Targets of Latromotide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latromotide, a synthetic peptide, has emerged as a key component in novel cancer immunotherapy strategies. This guide provides an in-depth exploration of its primary molecular target, Kinesin Family Member 20A (KIF20A), detailing the mechanism of action, associated signaling pathways, and relevant experimental methodologies. This compound itself is the peptide H-Lys-Val-Tyr-Leu-Arg-Val-Arg-Pro-Leu-Leu-OH, which corresponds to amino acid residues 66-75 of the human KIF20A protein[1]. Its principal therapeutic application is as an immunogenic peptide in cancer vaccines, such as OCV-C01, designed to elicit a cytotoxic T-lymphocyte (CTL) response against tumor cells overexpressing KIF20A[2][3][4][5].

Core Molecular Target: KIF20A

KIF20A, also known as RAB6KIFL, is a member of the kinesin-6 superfamily of microtubule-based motor proteins. It plays a crucial role in the final stages of cell division, specifically in cytokinesis. The overexpression of KIF20A has been documented in a wide array of malignancies, including pancreatic, breast, bladder, and lung cancers, where it is often correlated with poor prognosis and tumor progression. This makes KIF20A an attractive target for anticancer therapies.

While this compound's primary function is to act as an antigen to stimulate an immune response, direct inhibition of KIF20A's motor function is another therapeutic strategy. To provide a comprehensive overview, this guide includes data on known small molecule inhibitors of KIF20A.

Quantitative Data on KIF20A Inhibition

While this compound's role is primarily immunogenic, understanding the landscape of direct KIF20A inhibition is crucial for comprehensive research. The following table summarizes the inhibitory activity of paprotrain and its analog, known small molecule inhibitors of KIF20A.

InhibitorTargetAssay TypeIC50KiReference
PaprotrainMKLP-2/KIF20ABasal ATPase Activity1.35 µM3.36 µM
PaprotrainMKLP-2/KIF20AMicrotubule-Stimulated ATPase Activity0.83 µM-
Compound 9aKIF20ABasal ATPase Activity1.2 µM-
Compound 9aKIF20AMicrotubule-Stimulated ATPase Activity0.23 µM-
BKS0349MKLP-2/KIF20ACytotoxicity (Human Cancer Cell Lines)10-70 nM-

Signaling Pathways Involving KIF20A

KIF20A has been shown to influence key signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. The inhibition of KIF20A can disrupt these pathways, leading to anti-tumor effects.

KIF20A and the JAK/STAT3 Signaling Pathway

Overexpression of KIF20A can lead to the activation of the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway. This pathway is a critical regulator of cell proliferation, survival, and differentiation. The diagram below illustrates the proposed mechanism.

G KIF20A KIF20A Overexpression JAK2 JAK2 KIF20A->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimerization) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene

KIF20A-mediated activation of the JAK/STAT3 signaling pathway.
KIF20A and the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical cascade regulated by KIF20A. This pathway is central to cell growth, proliferation, and survival. Downregulation of KIF20A has been shown to inactivate this pathway.

G KIF20A_inhibition KIF20A Inhibition PI3K PI3K KIF20A_inhibition->PI3K Inhibits Akt Akt PI3K->Akt Prevents Phosphorylation pAkt p-Akt (Inactive) Akt->pAkt Downstream Downstream Effectors (e.g., c-Myc) pAkt->Downstream Inhibition of Apoptosis Apoptosis Downstream->Apoptosis Leads to

Inhibition of the PI3K/Akt pathway through KIF20A downregulation.

Experimental Protocols

This compound (KIF20A Peptide) Vaccine Administration and Immune Response Monitoring

This protocol outlines the general procedure for a phase I clinical trial of a KIF20A-derived peptide vaccine.

1. Patient Selection:

  • Patients with advanced cancers known to overexpress KIF20A (e.g., pancreatic, biliary tract cancer).

  • HLA-A*2402 positive status is often required for specific peptide vaccines.

  • Patients should have failed standard therapies.

2. Vaccine Formulation and Administration:

  • The KIF20A-derived peptide (this compound) is administered subcutaneously.

  • It is often emulsified with an adjuvant such as Incomplete Freund's Adjuvant (IFA).

  • Dose escalation studies are typically performed, with doses ranging from 0.5 mg to 3 mg per injection.

  • Vaccinations are administered weekly for a set period (e.g., 8 weeks), followed by bi-weekly injections.

3. Monitoring Immune Response (ELISPOT Assay):

  • Peripheral blood mononuclear cells (PBMCs) are collected from patients before and after vaccination cycles.

  • PBMCs are stimulated in vitro with the KIF20A peptide.

  • An Enzyme-Linked Immunospot (ELISPOT) assay is used to quantify the number of peptide-specific T-cells that produce interferon-gamma (IFN-γ).

  • A significant increase in IFN-γ producing cells post-vaccination indicates a positive immune response.

G cluster_0 Vaccination Protocol cluster_1 Immune Response Analysis Patient Patient Enrollment Vaccine Peptide Vaccine Administration (s.c.) Patient->Vaccine Blood Blood Sample Collection (PBMCs) Vaccine->Blood Stimulation In vitro Peptide Stimulation Blood->Stimulation ELISPOT IFN-γ ELISPOT Assay Stimulation->ELISPOT Analysis Quantification of CTL Response ELISPOT->Analysis

Workflow for peptide vaccination and immune response monitoring.
KIF20A ATPase Activity Assay

This assay is used to determine the enzymatic activity of KIF20A and to screen for potential inhibitors.

1. Reagents and Buffers:

  • Recombinant KIF20A motor domain.

  • Microtubules (polymerized from tubulin).

  • Assay buffer (e.g., 25 mM PIPES-KOH, pH 7.0, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT).

  • ATP.

  • Malachite green reagent for phosphate detection.

2. Procedure:

  • Prepare a reaction mixture containing the assay buffer, microtubules, and the KIF20A enzyme.

  • Add the test compound (e.g., paprotrain) at various concentrations.

  • Incubate at a controlled temperature (e.g., 25°C).

  • Initiate the reaction by adding ATP.

  • Stop the reaction after a defined time by adding the malachite green reagent.

  • Measure the absorbance at a specific wavelength (e.g., 650 nm) to quantify the amount of inorganic phosphate released.

  • Calculate the rate of ATP hydrolysis and determine the IC50 of the inhibitor.

Cell-Based Assays for KIF20A Function

1. Cell Proliferation Assay (e.g., MTT or CCK-8):

  • Seed cancer cells overexpressing KIF20A in 96-well plates.

  • Treat the cells with a KIF20A inhibitor or transfect with siRNA targeting KIF20A.

  • After a specific incubation period (e.g., 24-72 hours), add MTT or CCK-8 reagent.

  • Measure the absorbance to determine cell viability and proliferation rate.

2. Western Blot Analysis:

  • Lyse treated and untreated cells to extract total protein.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for KIF20A and relevant signaling pathway proteins (e.g., p-STAT3, p-Akt).

  • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

  • Visualize protein bands using a chemiluminescent substrate.

Conclusion

This compound's molecular target is definitively KIF20A, a kinesin motor protein that is overexpressed in numerous cancers and plays a pivotal role in cell division and pro-tumorigenic signaling pathways. The primary mechanism of action for this compound is to act as an immunogenic peptide within a cancer vaccine, stimulating a targeted T-cell response against KIF20A-expressing tumor cells. While direct enzymatic inhibition of KIF20A by small molecules represents an alternative therapeutic strategy, this compound's clinical application lies in the realm of immunotherapy. The experimental protocols and pathway analyses provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of targeting KIF20A.

References

Methodological & Application

Application Notes and Protocols for Octreotide Dosage in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

A Presumed Substitute for "Latromotide"

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of octreotide, a somatostatin analog, in in vivo mouse models for preclinical research. Due to the lack of scientific literature on "this compound," it is presumed to be a typographical error, and this document focuses on octreotide, a widely studied compound with a similar nomenclature.

Octreotide is a synthetic octapeptide that mimics the pharmacological actions of natural somatostatin. It exhibits a high binding affinity for somatostatin receptors SSTR2 and SSTR5, and its activation of these receptors triggers a cascade of intracellular signaling events that can lead to the inhibition of tumor growth and hormone secretion.

Data Presentation: Octreotide Dosage in Mouse Xenograft Models

The following table summarizes quantitative data from various preclinical studies utilizing octreotide in different mouse xenograft models. It is crucial to note that the optimal dosage and administration frequency can vary significantly depending on the tumor type, the specific cell line, and the experimental endpoint. Therefore, a dose-response study is highly recommended for each new experimental setup.

Mouse ModelTumor TypeCell LineDosageAdministration RouteFrequencyOutcome
Nude MicePancreatic CancerMiaPaCa (subline 21)5 µ g/mouse Subcutaneous (s.c.)Twice dailySignificant inhibition of tumor growth[1][2]
Nude MicePancreatic CancerMiaPaCa (subline 21)50 µ g/mouse Subcutaneous (s.c.)Twice dailySignificant inhibition of tumor growth[1][2]
CBA Immunosuppressed MicePancreatic CarcinomaPXZ-40/6100 µg/kgSubcutaneous (s.c.)Twice dailyIncreased apoptosis in tumor cells[3]
Nude MiceBreast CancerZR-75-150 µ g/mouse Subcutaneous (s.c.)Twice daily48% reduction in mean tumor volume after 5 weeks
Nude RatsNeuroblastomaSH-SY5Y10 µ g/rat Subcutaneous (s.c.)Every 12 hoursSignificant reduction in tumor volume and weight
Nude MiceMedulloblastomaDaoy100 µg/kgSubcutaneous (s.c.)Daily for 10 daysPartial tumor growth inhibition

Experimental Protocols

Protocol 1: Preparation of Octreotide for In Vivo Administration

Materials:

  • Octreotide acetate (lyophilized powder or sterile solution)

  • Sterile, isotonic saline (0.9% sodium chloride) or 5% dextrose in water

  • Sterile vials

  • Sterile syringes and needles (25-27 gauge)

  • Laminar flow hood or a designated clean area

Procedure:

  • Reconstitution of Lyophilized Powder:

    • Allow the vial of lyophilized octreotide to reach room temperature before reconstitution.

    • Under sterile conditions (e.g., in a laminar flow hood), reconstitute the powder with a precise volume of sterile, isotonic saline or 5% dextrose in water to achieve the desired stock concentration. Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking.

  • Dilution to Working Concentration:

    • Based on the desired final dosage (e.g., in µg/kg) and the average weight of the mice, calculate the required concentration of the working solution.

    • Dilute the stock solution with the appropriate sterile vehicle to the final working concentration.

  • Storage:

    • The reconstituted octreotide solution is typically stable for 24 hours when stored at 2-8°C and protected from light.

    • For longer-term storage, consult the manufacturer's instructions. It is often recommended to prepare fresh solutions for each set of injections.

Protocol 2: Subcutaneous Administration of Octreotide in Mice

Materials:

  • Prepared octreotide solution at the desired concentration

  • Sterile insulin syringes or 1 mL syringes with a 25-27 gauge needle

  • 70% ethanol swabs

  • Appropriate mouse restraint device (optional)

Procedure:

  • Animal Handling and Restraint:

    • Gently handle the mice to minimize stress.

    • Restrain the mouse by grasping the loose skin at the scruff of the neck. This "tenting" of the skin provides a suitable injection site.

  • Site Preparation:

    • Clean the injection site (typically the dorsal midline between the shoulder blades) with a 70% ethanol swab and allow it to air dry.

  • Injection:

    • Insert the needle, bevel up, into the base of the skin tent at a shallow angle (approximately 15-20 degrees).

    • Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel (aspiration). If blood appears in the syringe, withdraw the needle and select a new injection site.

    • Slowly and steadily inject the calculated volume of the octreotide solution.

    • Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad for a few seconds.

  • Post-Injection Monitoring:

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

    • Rotate injection sites for subsequent administrations to avoid localized irritation.

Signaling Pathways and Visualizations

Octreotide exerts its biological effects primarily through the activation of SSTR2 and SSTR5. This interaction initiates a cascade of intracellular signaling events that culminate in the regulation of cell proliferation, apoptosis, and hormone secretion.

Octreotide-SSTR2 Signaling Cascade

The binding of octreotide to SSTR2, a G-protein coupled receptor, leads to the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits. These subunits then modulate the activity of downstream effector molecules, influencing key signaling pathways such as PI3K/Akt and MAPK/ERK.

Octreotide_SSTR2_Signaling Octreotide Octreotide SSTR2 SSTR2 Octreotide->SSTR2 G_protein Gi/o Protein SSTR2->G_protein Activates SHP1 SHP-1 SSTR2->SHP1 Activates G_alpha Gαi G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Raf Raf G_beta_gamma->Raf cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PI3K PI3K SHP1->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Growth

Caption: Octreotide binding to SSTR2 activates inhibitory G-proteins, leading to the modulation of PI3K/Akt and MAPK/ERK pathways.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for assessing the in vivo efficacy of octreotide in a mouse xenograft model.

experimental_workflow start Start cell_culture Tumor Cell Culture (e.g., MiaPaCa, ZR-75-1) start->cell_culture inoculation Subcutaneous Inoculation of Tumor Cells into Mice cell_culture->inoculation tumor_growth Monitor Tumor Growth inoculation->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment Administer Octreotide (Treatment Group) or Vehicle (Control Group) randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring Daily/Twice Daily monitoring->treatment endpoint Endpoint Determination (e.g., Tumor Size, Study Duration) monitoring->endpoint analysis Tumor Excision, Weight Measurement, and Further Analysis endpoint->analysis end End analysis->end

Caption: A generalized workflow for evaluating the anti-tumor efficacy of octreotide in a subcutaneous mouse xenograft model.

References

Protocol for the Dissolution and Storage of Latromotide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Latromotide is a synthetic peptide currently under investigation for its therapeutic potential. Proper handling, including dissolution and storage, is critical to ensure the integrity, stability, and reproducibility of experimental results. This document provides a detailed protocol for the dissolution and storage of lyophilized this compound, based on established best practices for handling synthetic peptides. Adherence to these guidelines will help to minimize degradation and maintain the biological activity of the peptide.

Given that the specific physicochemical properties of this compound may not be fully characterized, a preliminary solubility test on a small aliquot is strongly recommended to determine the optimal dissolution conditions. The stability of this compound in solution is not guaranteed and should be experimentally determined for specific buffer and storage conditions.

Quantitative Data Summary

The following tables summarize general guidelines for peptide solubility and stability. These are starting points for the handling of this compound, and specific values should be determined empirically.

Table 1: Recommended Solvents for Initial Peptide Dissolution

Peptide Characteristic Primary Solvent Secondary Solvent (if necessary) Notes
Net Positive Charge Sterile, deionized water10% Acetic Acid in waterStart with water; if solubility is low, add acetic acid dropwise.
Net Negative Charge Sterile, deionized water0.1% Ammonium Hydroxide in waterUse basic solutions with caution as they can cause degradation.
Net Neutral or Hydrophobic Acetonitrile (ACN), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO)Dilute with sterile, deionized waterDissolve completely in the organic solvent before adding aqueous solution. Avoid DMSO for peptides with Cys, Met, or Trp residues to prevent oxidation.[1]

Table 2: Recommended Storage Conditions for this compound

Form Temperature Duration Notes
Lyophilized Powder -20°C to -80°CSeveral yearsStore in a desiccator, protected from light.[2][3] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[2]
Stock Solution -20°C to -80°CUp to 1 month (variable)Aliquot to avoid repeated freeze-thaw cycles. Stability is sequence-dependent and should be verified.
Working Solution 2-8°C24-48 hoursPrepare fresh daily if possible. Avoid long-term storage in solution at 4°C.

Experimental Protocols

Materials and Equipment
  • Lyophilized this compound

  • Sterile, deionized water

  • Glacial Acetic Acid

  • Ammonium Hydroxide

  • Acetonitrile (ACN), HPLC grade

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated pipettes and sterile, low-retention tips

  • Vortex mixer

  • Centrifuge

  • Sonicator (optional)

  • -20°C and -80°C freezers

  • Desiccator

Protocol for Dissolving this compound

This protocol outlines a systematic approach to dissolving this compound. It is crucial to perform a solubility test on a small amount of the peptide before dissolving the entire batch.

  • Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature (approximately 20-30 minutes). This prevents moisture from condensing on the peptide, which can lead to degradation.

  • Centrifuge the Vial: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Determine the Peptide's Characteristics: Analyze the amino acid sequence of this compound to predict its polarity and net charge at neutral pH.

    • Acidic residues (Asp, Glu): Contribute a negative charge.

    • Basic residues (Lys, Arg, His): Contribute a positive charge.

  • Select an Initial Solvent (Based on Table 1):

    • If this compound has a net positive charge: Begin by attempting to dissolve it in sterile, deionized water.

    • If this compound has a net negative charge: Begin by attempting to dissolve it in sterile, deionized water.

    • If this compound is neutral or hydrophobic: Start with a small amount of an organic solvent like ACN, DMF, or DMSO.

  • Reconstitution Procedure:

    • Add the chosen solvent to the vial to achieve the desired stock concentration (e.g., 1-10 mg/mL).

    • Gently vortex the vial to mix.

    • If the peptide does not fully dissolve, sonicate the vial for short bursts (10-20 seconds) in a water bath. Avoid excessive heating.

    • If solubility remains poor:

      • For positively charged peptides, add 10% acetic acid dropwise until the peptide dissolves.

      • For negatively charged peptides, add 0.1% ammonium hydroxide dropwise. Use with caution.

      • For neutral/hydrophobic peptides initially in an organic solvent, slowly add sterile water or buffer while vortexing to reach the final desired concentration.

  • Sterilization (Optional): If required for downstream applications, filter the peptide solution through a 0.22 µm sterile filter. Use a filter with low protein binding capacity.

Protocol for Storing this compound

Proper storage is essential to maintain the integrity of this compound.

  • Long-Term Storage of Lyophilized Peptide:

    • Store the sealed vial of lyophilized this compound at -20°C or -80°C in a desiccator.

    • Protect from light.

  • Storage of Stock Solutions:

    • Once dissolved, it is highly recommended to aliquot the this compound stock solution into single-use, low-protein-binding tubes.

    • Flash-freeze the aliquots in a dry ice/ethanol bath or liquid nitrogen and store them at -80°C.

    • Avoid repeated freeze-thaw cycles as this can degrade the peptide.

  • Storage of Working Solutions:

    • For daily use, a working solution can be prepared from the stock solution.

    • Store the working solution at 2-8°C for no longer than 24 hours. For longer periods, experimental validation of stability is required.

Visualizations

This compound Dissolution Workflow

G Figure 1: Workflow for Dissolving this compound start Start: Lyophilized this compound equilibrate Equilibrate Vial to Room Temperature start->equilibrate centrifuge Centrifuge Vial equilibrate->centrifuge predict Predict Solubility from Sequence (Charge & Hydrophobicity) centrifuge->predict choose_solvent Choose Initial Solvent predict->choose_solvent water Sterile Water choose_solvent->water Charged organic Organic Solvent (ACN, DMF, DMSO) choose_solvent->organic Hydrophobic/ Neutral add_solvent Add Solvent & Vortex water->add_solvent organic->add_solvent dissolved Fully Dissolved? add_solvent->dissolved acid_base Add Dilute Acid/Base (if necessary) dissolved->acid_base No, Charged sonicate Sonicate Briefly dissolved->sonicate No add_aqueous Slowly Add Aqueous Buffer dissolved->add_aqueous No, in Organic final_solution This compound Solution dissolved->final_solution Yes acid_base->dissolved sonicate->dissolved add_aqueous->final_solution

Caption: Workflow for dissolving lyophilized this compound.

This compound Storage Protocol

G Figure 2: Protocol for Storing this compound start This compound Sample form Form of this compound? start->form lyophilized Lyophilized Powder form->lyophilized Solid solution Dissolved Solution form->solution Liquid store_lyo Store at -20°C to -80°C in Desiccator lyophilized->store_lyo aliquot Aliquot into Single-Use Tubes solution->aliquot usage For Immediate Use? solution->usage store_sol Flash Freeze and Store at -80°C aliquot->store_sol usage->aliquot No working Prepare Working Solution usage->working Yes store_work Store at 2-8°C for <24h working->store_work

Caption: Decision tree for the proper storage of this compound.

References

Application Notes and Protocols for Substance Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed protocols for common routes of substance administration in animal research, including intravenous, subcutaneous, and oral gavage. It also includes a summary of recommended administration volumes for various laboratory animal species and a representative signaling pathway that may be relevant to immunomodulatory research.

I. Comparative Summary of Administration Routes

The selection of an appropriate administration route is critical for the successful outcome of in vivo studies. The choice depends on the physicochemical properties of the substance, the desired pharmacokinetic profile, and the experimental objectives.

RouteDescriptionAdvantagesDisadvantages
Intravenous (IV) Direct injection into a vein, providing immediate systemic circulation.Rapid onset of action, 100% bioavailability, suitable for irritating substances if administered slowly.[1]Requires technical skill, risk of embolism, potential for cardiovascular failure with rapid injection.
Subcutaneous (SC) Injection into the space between the skin and underlying muscle.Suitable for sustained release formulations, easier to perform than IV injection, allows for larger volumes than intramuscular injection.Slower onset of action compared to IV, absorption can be variable, potential for local irritation.
Oral (PO) / Gavage Administration directly into the gastrointestinal tract via the mouth.Mimics clinical route of administration for many drugs, convenient for chronic dosing.Subject to first-pass metabolism, absorption can be affected by food, risk of esophageal or stomach injury with improper gavage technique.

II. Quantitative Data: Recommended Administration Volumes

Adherence to recommended administration volumes is crucial to prevent animal distress and ensure data reliability. The following table provides maximum recommended volumes for common laboratory animal species and administration routes.

SpeciesWeightIntravenous (IV)Subcutaneous (SC)Oral (PO) / Gavage
Mouse 20-30 g0.2 mL1-2 mL1-2 mL
Rat 200-400 g1 mL5-10 mL5-10 mL
Rabbit 2-4 kg5 mL20-30 mL20-30 mL
Dog 10-20 kg20 mL50-100 mL50-100 mL
Non-human Primate 4-8 kg10 mL30-50 mL30-50 mL

Note: These are general guidelines. The exact volume may vary depending on the specific substance, vehicle, and experimental protocol. It is recommended to use the smallest volume possible. For intravenous administration, these volumes are for slow injections; bolus volumes should be significantly less.

III. Experimental Protocols

A. Intravenous (IV) Injection Protocol (Mouse, Tail Vein)

Materials:

  • Test substance in a sterile, isotonic vehicle

  • 1 mL syringe with a 27-30 gauge needle

  • Animal restrainer (e.g., tube restrainer)

  • Heat lamp or warm water to induce vasodilation

  • 70% ethanol or isopropanol wipes

  • Gauze pads

Procedure:

  • Preparation: Prepare the test substance solution, ensuring it is free of air bubbles.

  • Animal Restraint: Place the mouse in a suitable restrainer, allowing access to the tail.

  • Vasodilation: Warm the mouse's tail using a heat lamp or by immersing it in warm water for 1-2 minutes to dilate the lateral tail veins.

  • Site Preparation: Clean the tail with a 70% alcohol wipe.

  • Injection: Position the needle, bevel up, parallel to the vein and insert it into the distal third of the tail. A slight flash of blood in the needle hub may indicate successful entry.

  • Administration: Inject the substance slowly. If swelling occurs at the injection site, the needle is not in the vein; withdraw the needle and re-attempt at a more proximal site.

  • Post-injection Care: After injection, withdraw the needle and apply gentle pressure to the site with a gauze pad to prevent bleeding.

  • Monitoring: Monitor the animal for any adverse reactions.

IV_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure A Prepare Substance B Restrain Animal A->B C Induce Vasodilation B->C D Prepare Injection Site C->D E Insert Needle into Vein D->E F Inject Substance Slowly E->F G Withdraw Needle F->G H Apply Pressure G->H I Monitor Animal H->I

Intravenous Injection Workflow
B. Subcutaneous (SC) Injection Protocol (Rat, Interscapular Region)

Materials:

  • Test substance in a sterile vehicle

  • 1-3 mL syringe with a 23-25 gauge needle

  • 70% ethanol or isopropanol wipes

Procedure:

  • Preparation: Prepare the test substance solution.

  • Animal Restraint: Gently but firmly restrain the rat.

  • Site Preparation: Part the fur in the interscapular region and clean the skin with a 70% alcohol wipe.

  • Injection: Tent the skin by lifting it with your thumb and forefinger. Insert the needle into the base of the tented skin, parallel to the body.

  • Aspiration: Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel. If no blood appears, proceed with the injection.

  • Administration: Inject the substance at a steady rate.

  • Post-injection Care: Withdraw the needle and gently massage the area to aid in dispersal of the substance.

  • Monitoring: Monitor the animal for any signs of local irritation or adverse reactions.

SC_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure A Prepare Substance B Restrain Animal A->B C Prepare Injection Site B->C D Tent Skin C->D E Insert Needle D->E F Aspirate E->F G Inject Substance F->G H Withdraw Needle G->H I Monitor Animal H->I

Subcutaneous Injection Workflow
C. Oral Gavage Protocol (Mouse)

Materials:

  • Test substance in a suitable vehicle

  • 1 mL syringe

  • 20-22 gauge, 1-1.5 inch ball-tipped gavage needle

  • Animal scale for accurate dosing

Procedure:

  • Preparation: Prepare the test substance and draw it into the syringe attached to the gavage needle.

  • Animal Restraint: Gently restrain the mouse, ensuring its head and neck are extended in a straight line with its body.

  • Needle Insertion: Gently insert the gavage needle into the mouth, slightly to one side of the oral cavity to avoid the trachea.

  • Advancement: Advance the needle along the roof of the mouth and down the esophagus until the tip is in the stomach. Do not force the needle if resistance is met.

  • Administration: Administer the substance slowly.

  • Withdrawal: Gently remove the gavage needle.

  • Monitoring: Monitor the animal for any signs of respiratory distress, which could indicate accidental administration into the lungs.

PO_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure A Prepare Substance B Restrain Animal A->B C Extend Head and Neck B->C D Insert Gavage Needle C->D E Advance to Stomach D->E F Administer Substance E->F G Withdraw Needle F->G H Monitor Animal G->H LAT_Signaling TCR TCR Activation ZAP70 ZAP-70 TCR->ZAP70 activates LAT LAT Phosphorylation ZAP70->LAT phosphorylates PLCg1 PLC-γ1 LAT->PLCg1 recruits GADS GADS LAT->GADS recruits Grb2 Grb2 LAT->Grb2 recruits Calcium Calcium Flux PLCg1->Calcium NFkB NF-κB Activation GADS->NFkB RAS_MAPK RAS/MAPK Pathway Grb2->RAS_MAPK

References

Application Notes and Protocols for the Preclinical Investigation of Latromotide (as CBLB502/Entolimod) in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extensive research indicates that the compound referred to as "Latromotide" is likely CBLB502, also known as Entolimod. CBLB502 is a pharmacologically optimized polypeptide derived from Salmonella flagellin, which acts as a potent agonist for Toll-like receptor 5 (TLR5). Activation of TLR5 triggers the NF-κB signaling pathway, which is pivotal in regulating cellular responses to stress, including apoptosis.[1] Preclinical studies have primarily focused on the protective effects of CBLB502 against the toxicities induced by radiotherapy and chemotherapy on healthy tissues. While CBLB502 has demonstrated standalone anti-tumor effects,[2] current publicly available data on its synergistic or additive anti-tumor efficacy when combined with chemotherapy is limited. The following application notes and protocols are based on the available preclinical data for CBLB502, with a focus on its combination with the chemotherapeutic agent cisplatin.

Mechanism of Action: TLR5 Agonism

CBLB502 functions by binding to TLR5, a pattern recognition receptor of the innate immune system. This interaction initiates a signaling cascade that leads to the activation of the nuclear factor-kappa B (NF-κB) pathway.[1] The activation of NF-κB in normal tissues is thought to be the primary mechanism behind CBLB502's protective effects against chemo- and radiotherapy-induced damage. In tumor cells that express TLR5, this pathway can also be activated, potentially leading to direct anti-tumor effects.[2]

Signaling Pathway

TLR5_Signaling_Pathway cluster_nucleus Nucleus CBLB502 CBLB502 (Entolimod) TLR5 TLR5 CBLB502->TLR5 Binds to MyD88 MyD88 TLR5->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_n NF-κB Gene_expression Gene Expression (Anti-apoptotic proteins, Cytokines) DNA DNA NFkB_n->DNA Binds to DNA->Gene_expression Induces

Caption: CBLB502/Entolimod signaling pathway.

Data Presentation

Table 1: Preclinical Chemoprotective Effects of CBLB502 in Combination with Cisplatin in Mice

ParameterControl (Vehicle)Cisplatin (20 mg/kg)CBLB502 (0.2 mg/kg) + Cisplatin (20 mg/kg)Reference
Body Weight Change (%) -Significant DecreaseAttenuated Decrease[1]
Liver Index BaselineDecreasedSignificantly Recovered
Kidney Index BaselineIncreasedSignificantly Reduced
Serum ALT (U/L) NormalSignificantly IncreasedSignificantly Reduced
Serum AST (U/L) NormalSignificantly IncreasedSignificantly Reduced
Serum Creatine Kinase (U/L) NormalSignificantly IncreasedSignificantly Reduced
Serum Urea (mmol/L) NormalSignificantly IncreasedSignificantly Reduced

Note: This table summarizes the protective effects of CBLB502 against cisplatin-induced toxicities. Data on the anti-tumor efficacy of this combination are not detailed in the cited study.

Experimental Protocols

Protocol 1: Evaluation of the Chemoprotective Effects of CBLB502 in a Mouse Model of Cisplatin-Induced Toxicity

This protocol is adapted from a study investigating the protective effects of CBLB502 against cisplatin-induced liver and kidney damage in mice.

Objective: To determine if CBLB502 can mitigate the toxic side effects of cisplatin chemotherapy in a preclinical mouse model.

Materials:

  • Male C57BL/6 mice (6-8 weeks old)

  • CBLB502 (Entolimod)

  • Cisplatin (CDDP)

  • Phosphate-buffered saline (PBS)

  • Sterile syringes and needles for intraperitoneal (i.p.) injection

  • Animal balance

  • Equipment for blood collection and serum analysis

  • Histology equipment (formalin, paraffin, microtome, slides, H&E stains)

Workflow:

Chemoprotection_Protocol_Workflow cluster_treatment Treatment Details cluster_analysis Analysis Details Acclimatization Animal Acclimatization (1 week) Grouping Randomize Mice into Treatment Groups (n=8/group) Acclimatization->Grouping Treatment Treatment Administration Grouping->Treatment Monitoring Monitor Body Weight and Clinical Signs (72h) Treatment->Monitoring Euthanasia Euthanasia and Sample Collection (at 72h) Monitoring->Euthanasia Analysis Data Analysis Euthanasia->Analysis Blood_analysis Blood Biochemistry (ALT, AST, CK, Urea) Organ_analysis Organ Weight and Indices (Liver, Kidney) Histology Histopathology of Liver and Kidney (H&E) Group1 Group 1: Control (PBS i.p.) Group2 Group 2: Cisplatin (20 mg/kg i.p.) Group3 Group 3: CBLB502 (0.2 mg/kg i.p.) 30 min prior to Cisplatin (20 mg/kg i.p.)

Caption: Workflow for evaluating CBLB502's chemoprotective effects.

Procedure:

  • Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.

  • Group Allocation: Randomly assign mice to the following treatment groups (n=8 per group):

    • Group 1: Control (Vehicle - PBS)

    • Group 2: Cisplatin only

    • Group 3: CBLB502 + Cisplatin

  • Drug Preparation:

    • Dissolve CBLB502 in sterile PBS to a final concentration for a 0.2 mg/kg dose.

    • Dilute Cisplatin in sterile PBS for a final concentration of 20 mg/kg.

  • Treatment Administration:

    • For Group 3, administer CBLB502 (0.2 mg/kg) via intraperitoneal (i.p.) injection.

    • Thirty minutes after CBLB502 administration, administer Cisplatin (20 mg/kg, i.p.) to Group 3.

    • Administer Cisplatin (20 mg/kg, i.p.) to Group 2 at the same time as Group 3 receives cisplatin.

    • Administer an equivalent volume of PBS i.p. to Group 1.

  • Monitoring: Record the body weight of each mouse daily for 72 hours. Observe for any clinical signs of toxicity.

  • Sample Collection: At 72 hours post-treatment, euthanize the mice.

    • Collect blood via cardiac puncture for serum biochemistry analysis.

    • Dissect and weigh the liver and kidneys.

  • Data Analysis:

    • Blood Biochemistry: Analyze serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), creatine kinase (CK), and urea.

    • Organ Indices: Calculate the liver and kidney indices (organ weight / body weight * 100).

    • Histopathology: Fix portions of the liver and kidney in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess tissue damage.

Protocol 2: Evaluation of the Anti-Tumor Efficacy of CBLB502 in Combination with Chemotherapy in a Xenograft Mouse Model

Note: This is a generalized protocol as specific data on the anti-tumor efficacy of CBLB502 combined with chemotherapy is limited. This protocol can be adapted based on the tumor model and chemotherapy agent of interest.

Objective: To determine if CBLB502 enhances the anti-tumor activity of a given chemotherapeutic agent in a preclinical xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID)

  • Human cancer cell line of interest (e.g., A549 lung cancer, SCCVII squamous cell carcinoma)

  • Matrigel or similar basement membrane matrix

  • CBLB502 (Entolimod)

  • Chemotherapeutic agent of choice (e.g., cisplatin, doxorubicin)

  • Calipers for tumor measurement

  • Sterile syringes and needles for subcutaneous (s.c.) and intraperitoneal (i.p.) injections

Workflow:

Antitumor_Efficacy_Protocol Cell_Culture Cancer Cell Culture and Preparation Tumor_Implantation Subcutaneous Tumor Implantation in Mice Cell_Culture->Tumor_Implantation Tumor_Growth Allow Tumors to Reach Palpable Size (e.g., 100 mm³) Tumor_Implantation->Tumor_Growth Grouping Randomize Mice into Treatment Groups Tumor_Growth->Grouping Treatment_Phase Initiate Treatment Regimen Grouping->Treatment_Phase Measurement Measure Tumor Volume and Body Weight (2-3x/week) Treatment_Phase->Measurement Endpoint Endpoint Determination (e.g., Tumor Volume Limit) Measurement->Endpoint Analysis Data Analysis (Tumor Growth Inhibition, Survival) Endpoint->Analysis

Caption: Workflow for evaluating anti-tumor efficacy.

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells during their logarithmic growth phase.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel.

    • Inject the cell suspension (e.g., 1 x 10^6 cells in 100 µL) subcutaneously into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth regularly.

    • Once tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment groups.

  • Treatment Regimen:

    • Administer CBLB502 and the chosen chemotherapeutic agent according to a planned schedule. This may involve co-administration or sequential dosing.

  • Tumor Measurement:

    • Measure the length (L) and width (W) of the tumors with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (W² x L) / 2.

  • Endpoint and Analysis:

    • Continue treatment until the tumors in the control group reach a predetermined endpoint size or for a set duration.

    • Analyze the data for tumor growth inhibition and any potential effects on animal survival.

The available preclinical data strongly support the use of CBLB502 (Entolimod) as a protective agent against chemotherapy-induced toxicities, particularly with platinum-based agents like cisplatin. Its mechanism of action through TLR5 and NF-κB signaling provides a solid rationale for its tissue-protective effects. While the direct synergistic anti-tumor effects of CBLB502 in combination with chemotherapy are not yet well-documented in publicly available literature, its ability to mitigate side effects could potentially allow for more aggressive chemotherapy regimens, indirectly improving therapeutic outcomes. Further research is warranted to explore the full potential of this combination therapy, including detailed investigations into its impact on the anti-tumor immune response in the context of chemotherapy.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Latromotide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Latromotide is a synthetic peptide therapeutic currently under investigation for its potential biological activities. As with all peptide-based pharmaceuticals, ensuring the purity, identity, and quantity of the active pharmaceutical ingredient (API) is critical for safety and efficacy. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used analytical technique for the characterization and quality control of peptides.[1][2] Its high resolving power allows for the separation of the main peptide from closely related impurities, such as deletion sequences, diastereomers, or oxidized and deamidated forms.[1][3]

This application note details a robust RP-HPLC method for the quantitative analysis and purity assessment of this compound. The method utilizes a C18 stationary phase with a water/acetonitrile mobile phase system containing trifluoroacetic acid (TFA) as an ion-pairing agent to ensure sharp, symmetrical peaks.[1] The protocol is suitable for routine quality control, stability testing, and formulation development of this compound.

Experimental Protocols

1. Instrumentation and Materials

  • System: Agilent 1260 Infinity II LC System, Waters ACQUITY UPLC H-Class System, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column with wide pores (e.g., 300 Å) is recommended for optimal peptide analysis.

    • Example: Waters XBridge Peptide BEH C18 Column, 300Å, 3.5 µm, 4.6 x 150 mm.

  • Reagents:

    • Acetonitrile (ACN), HPLC grade or higher.

    • Water, HPLC grade or Type I ultrapure.

    • Trifluoroacetic acid (TFA), HPLC grade, >99.5% purity.

    • This compound Reference Standard.

2. Chromatographic Conditions

The separation is achieved using a gradient elution method.

ParameterSetting
Mobile Phase A 0.1% (v/v) TFA in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
Gradient Program 15% to 55% B over 20 minutes
55% to 95% B over 2 minutes
Hold at 95% B for 3 minutes
95% to 15% B over 1 minute
Hold at 15% B for 4 minutes (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Detection Wavelength 220 nm
Run Time 30 minutes

3. Standard and Sample Preparation

  • Stock Standard Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A. Sonicate for 2 minutes if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.05, 0.1, 0.25, 0.5, and 1.0 mg/mL) by diluting the stock solution with Mobile Phase A. These will be used to establish the linearity of the method.

  • Sample Preparation: Dissolve the this compound drug substance or product in Mobile Phase A to achieve a nominal concentration of 0.5 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.

Data Presentation

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis. A solution of 0.5 mg/mL this compound is injected six times.

Table 1: System Suitability Test (SST) Results

ParameterAcceptance CriteriaResult (Average, n=6)
Retention Time (RT) RSD ≤ 1.0%15.25 min
Peak Area RSD ≤ 2.0%2,450,150
Tailing Factor (T) 0.8 ≤ T ≤ 1.51.15
Theoretical Plates (N) ≥ 500018,500

Method Validation

The method was validated for linearity, precision, and accuracy according to standard guidelines.

Linearity

The linearity was evaluated by analyzing the five working standard solutions in triplicate. The calibration curve was generated by plotting the mean peak area against the concentration.

Table 2: Linearity of this compound

Concentration (mg/mL)Mean Peak Area (n=3)
0.05243,500
0.10490,100
0.251,224,500
0.502,455,000
1.004,915,200
Correlation Coefficient (r²) ≥ 0.999

Precision and Accuracy

Accuracy and precision were assessed by analyzing quality control (QC) samples at three concentration levels (Low, Mid, High) on the same day (intra-day) and on three different days (inter-day).

Table 3: Intra-day and Inter-day Precision and Accuracy

Concentration (mg/mL)Measured Conc. (mg/mL, Mean)Accuracy (% Recovery)Precision (% RSD, n=6)
Intra-day
0.06 (Low QC)0.05998.3%1.8%
0.40 (Mid QC)0.405101.3%1.1%
0.80 (High QC)0.79198.9%0.9%
Inter-day
0.06 (Low QC)0.061101.7%2.5%
0.40 (Mid QC)0.39899.5%1.9%
0.80 (High QC)0.809101.1%1.5%

Visualizations

The following diagrams illustrate the experimental workflow and the underlying separation principle.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing reagents Prepare Mobile Phases (A: 0.1% TFA in H2O) (B: 0.1% TFA in ACN) instrument Instrument Setup (Install Column, Set Method) reagents->instrument sample Prepare this compound Sample (Dissolve & Filter) injection Inject Sample (10 µL) sample->injection instrument->injection separation Gradient Elution (Separation on C18 Column) injection->separation detection UV Detection (220 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peaks (Area, RT) chromatogram->integration quantification Quantify & Assess Purity integration->quantification report Generate Report quantification->report

Caption: Workflow for the HPLC analysis of this compound.

RP_HPLC_Principle Principle of Reversed-Phase Chromatography for Peptides cluster_elution Gradient Elution start Sample Injection (this compound + Impurities in Low % Organic) column C18 Column (Non-polar Stationary Phase) start->column Peptides bind to C18 stationary phase low_organic Low % Organic (e.g., 15% ACN) More polar peptides elute first. column->low_organic Mobile phase flows through high_organic High % Organic (e.g., 55% ACN) This compound and more non-polar peptides elute later. low_organic->high_organic Organic % increases over time detector UV Detector (Signal vs. Time) high_organic->detector Separated peptides elute

Caption: Separation principle of peptides by RP-HPLC.

Conclusion

The developed reversed-phase HPLC method is demonstrated to be specific, linear, accurate, and precise for the quantification and purity determination of this compound. The system suitability results confirm the stability and reliability of the chromatographic system. This application note provides a comprehensive protocol that can be readily implemented in a quality control laboratory for the routine analysis of this compound drug substance and associated formulations.

References

Application Note: Investigating the Interplay Between Actin Cytoskeleton and Mitotic Kinesin KIF20A Using Latrunculin A Treatment and Immunohistochemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kinesin Family Member 20A (KIF20A), also known as MKLP2, is a crucial microtubule-dependent motor protein that plays a key role in the final stages of cell division, specifically cytokinesis.[1][2][3][4] KIF20A is essential for the transport of the chromosome passenger complex (CPC) to the spindle midzone during anaphase, which is critical for the formation of the cleavage furrow and successful cell separation.[2] Due to its vital role in cell proliferation, KIF20A is frequently overexpressed in a wide range of cancers, including breast, pancreatic, and colorectal cancer, often correlating with poor patient prognosis. This makes KIF20A a promising therapeutic target for cancer treatment.

Latrunculin A is a potent, cell-permeable marine toxin that disrupts the actin cytoskeleton. It functions by binding to globular actin (G-actin) monomers in a 1:1 ratio, thereby preventing their polymerization into filamentous actin (F-actin). The actin cytoskeleton is indispensable for cytokinesis, as it forms the contractile ring that drives the physical separation of daughter cells.

This application note details a protocol for treating cells with Latrunculin A to specifically disrupt the actin-dependent contractile ring, followed by immunohistochemical (IHC) staining to visualize the expression and localization of the microtubule-motor protein KIF20A. This experimental approach allows researchers to investigate the coordination and potential dependencies between the actin and microtubule cytoskeletons during mitotic exit.

Principle of the Method

The experiment is based on disrupting one of the two core cytoskeletal systems required for cytokinesis—the actin contractile ring—and observing the effect on a key component of the other system, the microtubule-based central spindle. By treating mitotic cells with Latrunculin A, the formation of the actin contractile ring is inhibited, which is expected to induce cytokinesis failure and lead to cell cycle arrest or the formation of multinucleated cells. Subsequent immunohistochemical staining for KIF20A will reveal how its localization and expression are affected by this actin-specific disruption. Potential outcomes include altered recruitment of KIF20A to the cell equator or changes in its overall expression level, providing insights into the regulatory feedback between these two systems.

Experimental Protocols

This protocol is designed for cells grown on coverslips but can be adapted for other formats. Optimization of cell seeding density, Latrunculin A concentration, and antibody dilutions may be required depending on the cell line and specific antibodies used.

Part 1: Cell Culture and Latrunculin A Treatment
  • Cell Seeding: Seed cells onto sterile glass coverslips placed in a 24-well plate at a density that will result in 50-70% confluency at the time of treatment. Culture in appropriate growth medium overnight in a humidified incubator (37°C, 5% CO₂).

  • Synchronization (Optional): For an enriched mitotic cell population, synchronize cells using a standard method such as a thymidine-nocodazole block.

  • Latrunculin A Preparation: Prepare a stock solution of Latrunculin A (e.g., 1 mM in DMSO) and store at -20°C. On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed culture medium.

  • Treatment: Aspirate the old medium from the cells and replace it with the Latrunculin A-containing medium. Include a vehicle control (e.g., DMSO-containing medium at the same final concentration). Incubate for the desired time (e.g., 30 minutes to 4 hours).

  • Fixation: Following incubation, aspirate the medium and wash the cells once with 1X Phosphate Buffered Saline (PBS). Fix the cells immediately as described in Part 2, Step 1.

Part 2: Immunohistochemistry (IHC) Staining for KIF20A
  • Fixation: Fix cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Washing: Wash the coverslips three times with 1X PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular antigens.

  • Washing: Repeat the washing step (as in Step 2).

  • Blocking: Block non-specific antibody binding by incubating the coverslips in a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary anti-KIF20A antibody in the blocking buffer to its optimal working concentration. (Note: A typical starting dilution is 1:200 - 1:400). Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips. Incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash the coverslips three times with 1X PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG) in the blocking buffer. Protect from light from this step onwards. Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature.

  • Counterstaining (Optional): To visualize nuclei, incubate the coverslips with a DNA stain like DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.

  • Washing: Perform a final wash by rinsing the coverslips three times with 1X PBS for 5 minutes each.

  • Mounting: Carefully mount the coverslips onto glass slides using an anti-fade mounting medium. Seal the edges with nail polish and allow to dry.

  • Imaging: Visualize the staining using a fluorescence or confocal microscope. Capture images of the vehicle control and Latrunculin A-treated cells for comparison.

Data Presentation

Quantitative experimental parameters should be clearly documented for reproducibility and comparison.

Table 1: Reagents and Materials

Reagent/Material Supplier/Catalog No. Storage
Cell Line (e.g., HeLa, U2OS) ATCC Liquid Nitrogen / 37°C
Glass Coverslips (12 mm) VWR / Fisher Room Temperature
24-well Culture Plates Corning Room Temperature
Latrunculin A Sigma-Aldrich / Cayman -20°C
Dimethyl Sulfoxide (DMSO) Sigma-Aldrich Room Temperature
Paraformaldehyde (PFA) Electron Microscopy Sciences 4°C
Triton X-100 Sigma-Aldrich Room Temperature
Bovine Serum Albumin (BSA) Sigma-Aldrich 4°C
Primary Anti-KIF20A Antibody Proteintech / Thermo Fisher -20°C
Fluorophore-conjugated Secondary Ab Invitrogen / Jackson Immuno 4°C
DAPI Invitrogen 4°C

| Anti-fade Mounting Medium | Invitrogen | 4°C |

Table 2: Recommended Optimization Parameters for Latrunculin A Treatment

Parameter Range Notes
Concentration 100 nM - 5 µM Effective concentration is cell-line dependent. A titration experiment is recommended.
Incubation Time 30 min - 4 hours Shorter times may reveal acute effects on localization, while longer times may show effects on expression.

| Vehicle Control | DMSO | Use at the same final concentration as the highest Latrunculin A dose. |

Table 3: KIF20A Immunohistochemistry Protocol Summary

Step Reagent Concentration / Dilution Incubation Time
Fixation Paraformaldehyde 4% in PBS 15 min
Permeabilization Triton X-100 0.25% in PBS 10 min
Blocking BSA 1% in PBS 1 hour
Primary Antibody Anti-KIF20A (Rabbit Polyclonal) 1:200 - 1:400 Overnight at 4°C
Secondary Antibody Alexa Fluor 488 (anti-Rabbit) 1:500 - 1:1000 1 hour at RT

| Counterstain | DAPI | 1 µg/mL | 5 min |

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_staining Immunohistochemistry cluster_analysis Analysis seed_cells Seed Cells on Coverslips culture Culture Overnight seed_cells->culture treatment Treat with Latrunculin A (or Vehicle Control) culture->treatment fixation Fixation (4% PFA) treatment->fixation permeabilization Permeabilization fixation->permeabilization blocking Blocking (1% BSA) permeabilization->blocking primary_ab Incubate with Anti-KIF20A Ab blocking->primary_ab secondary_ab Incubate with Secondary Ab primary_ab->secondary_ab mounting Mount Coverslips secondary_ab->mounting imaging Fluorescence Microscopy mounting->imaging

Caption: Experimental workflow for KIF20A IHC after Latrunculin A treatment.

kif20a_function cluster_cell Anaphase Cell spindle_pole1 Spindle Pole microtubules Central Spindle (Microtubules) spindle_pole1->microtubules spindle_pole2 Spindle Pole microtubules->spindle_pole2 kif20a KIF20A kif20a->microtubules Transports cpc CPC kif20a->cpc cpc->microtubules Localizes to midzone latrunculin_mechanism cluster_process Actin Polymerization g_actin G-Actin (Monomer) f_actin F-Actin Filament g_actin->f_actin Polymerizes lat_a Latrunculin A lat_a->g_actin Binds & Sequesters lat_a->f_actin Inhibits ring Contractile Ring Formation f_actin->ring f_actin->ring cytokinesis Cytokinesis Failure ring->cytokinesis

References

Application of Latromotide (CEND-1) in Pancreatic Cancer Xenografts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latromotide, also known as CEND-1 or iRGD, is a cyclic peptide that has demonstrated significant potential in enhancing the efficacy of chemotherapy in solid tumors, including pancreatic cancer. Its unique mechanism of action allows it to increase the penetration of co-administered drugs into the tumor microenvironment, a critical challenge in treating densely stromal tumors like pancreatic ductal adenocarcinoma (PDAC). These application notes provide an overview of the preclinical application of this compound in pancreatic cancer xenograft models, including quantitative data on its efficacy, detailed experimental protocols, and a visualization of its signaling pathway.

Mechanism of Action

This compound is a tumor-penetrating peptide that functions through a two-step process. Initially, the Arginine-Glycine-Aspartic acid (RGD) motif of this compound binds to αv integrins, which are overexpressed on tumor endothelial cells. This binding leads to a proteolytic cleavage of this compound, exposing a C-end Rule (CendR) motif. The CendR motif then binds to neuropilin-1 (NRP-1), a receptor also present on tumor and endothelial cells, which triggers a transport pathway that increases the permeability of the tumor vasculature and parenchyma to co-administered therapeutic agents. This targeted enhancement of drug delivery can lead to greater anti-tumor efficacy without increasing systemic toxicity.[1][2]

Data Presentation

The following tables summarize the quantitative data from preclinical studies of this compound in combination with gemcitabine in murine models of pancreatic cancer.

Treatment GroupPancreatic Cancer ModeliRGD Dosage and ScheduleGemcitabine Dosage and ScheduleOutcomeReference
Gemcitabine + iRGDCell line-based xenografts (BxPC-3, MIA PaCa-2)8 µmol/kg, q3d x 4100 mg/kg, q3d x 4Significant tumor reduction compared to gemcitabine alone in NRP1-overexpressing models.Usama et al., 2014
iRGDOrthotopic LM-PmC mouse pancreatic tumors4 µmol/kg, every other day for 14 daysN/AInhibition of spontaneous metastasis. No significant effect on primary tumor growth when used as a monotherapy.Sugahara et al., 2015

Signaling Pathway

The signaling pathway of this compound (iRGD) involves a sequential binding to two receptors to facilitate tumor penetration.

Latromotide_Signaling_Pathway cluster_0 Tumor Vasculature cluster_1 Tumor Microenvironment Tumor_Endothelial_Cell Tumor Endothelial Cell av_Integrin αv Integrin Cleaved_this compound Cleaved this compound (CendR motif exposed) av_Integrin->Cleaved_this compound 2. Proteolytic Cleavage NRP1_V Neuropilin-1 Increased_Permeability Increased Vascular and Tumor Permeability NRP1_V->Increased_Permeability 4. Activation of Transport Pathway Tumor_Cell Pancreatic Tumor Cell NRP1_T Neuropilin-1 This compound This compound (iRGD) This compound->av_Integrin 1. RGD motif binding Cleaved_this compound->NRP1_V 3. CendR motif binding Cleaved_this compound->NRP1_T Chemotherapy Co-administered Chemotherapy (e.g., Gemcitabine) Enhanced_Drug_Delivery Enhanced Chemotherapy Uptake by Tumor Cells Chemotherapy->Enhanced_Drug_Delivery Increased_Permeability->Enhanced_Drug_Delivery

This compound (iRGD) Signaling Pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a pancreatic cancer xenograft model.

Experimental_Workflow cluster_cell_culture 1. Cell Culture cluster_xenograft 2. Xenograft Model Establishment cluster_treatment 3. Treatment Administration cluster_analysis 4. Efficacy and Endpoint Analysis Cell_Line_Selection Select Pancreatic Cancer Cell Line (e.g., BxPC-3, MIA PaCa-2) Cell_Culture Culture cells under appropriate conditions Cell_Line_Selection->Cell_Culture Tumor_Implantation Orthotopic implantation of tumor cells into the pancreas Cell_Culture->Tumor_Implantation Animal_Model Select Immunocompromised Mice (e.g., Nude, SCID) Animal_Model->Tumor_Implantation Tumor_Growth Monitor tumor growth (e.g., caliper measurement, imaging) Tumor_Implantation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Treatment Administer treatment: - Vehicle Control - Gemcitabine alone - this compound alone - Gemcitabine + this compound Randomization->Treatment Tumor_Measurement Measure tumor volume throughout the study Treatment->Tumor_Measurement Endpoint Euthanize mice at endpoint (e.g., tumor size limit, study duration) Tumor_Measurement->Endpoint Tissue_Harvest Harvest tumors and organs for further analysis Endpoint->Tissue_Harvest Data_Analysis Analyze tumor growth inhibition, metastasis, and biomarkers Tissue_Harvest->Data_Analysis

Experimental workflow for xenograft studies.

Experimental Protocols

Protocol 1: Orthotopic Pancreatic Cancer Xenograft Model

This protocol details the establishment of an orthotopic pancreatic cancer xenograft model in immunocompromised mice.

Materials:

  • Pancreatic cancer cell lines (e.g., BxPC-3, MIA PaCa-2)

  • Cell culture medium and supplements

  • Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old)

  • Matrigel

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments

  • Sutures

Procedure:

  • Cell Preparation:

    • Culture pancreatic cancer cells to 80-90% confluency.

    • On the day of injection, harvest cells using trypsin and wash with sterile PBS.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep on ice.

  • Animal Preparation and Anesthesia:

    • Anesthetize the mouse using a standard approved protocol.

    • Shave and sterilize the left upper abdominal quadrant with an antiseptic solution.

  • Surgical Procedure and Tumor Cell Implantation:

    • Make a small incision (approximately 1 cm) in the skin and peritoneum to expose the spleen and pancreas.

    • Gently exteriorize the spleen to visualize the tail of the pancreas.

    • Using a 30-gauge needle, slowly inject 10-20 µL of the cell suspension (1-2 x 10^5 cells) into the tail of the pancreas.

    • A small fluid-filled bleb should be visible at the injection site.

    • Carefully return the spleen and pancreas to the abdominal cavity.

    • Close the peritoneal and skin incisions with sutures.

  • Post-Operative Care and Tumor Monitoring:

    • Administer analgesics as per institutional guidelines.

    • Monitor the mice for recovery and signs of distress.

    • Begin monitoring tumor growth approximately 1-2 weeks post-implantation using calipers (for palpable tumors) or non-invasive imaging (e.g., ultrasound, bioluminescence if using luciferase-expressing cells).

Protocol 2: In Vivo Efficacy Study of this compound and Gemcitabine

This protocol outlines a typical in vivo study to assess the anti-tumor efficacy of this compound in combination with gemcitabine in an established orthotopic pancreatic cancer xenograft model.

Materials:

  • Mice with established orthotopic pancreatic tumors (tumor volume ~100-150 mm³)

  • This compound (CEND-1/iRGD)

  • Gemcitabine

  • Sterile saline or other appropriate vehicle

  • Calipers or imaging system for tumor measurement

Procedure:

  • Animal Grouping and Randomization:

    • Once tumors reach the desired size, randomize mice into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., saline)

    • Group 2: Gemcitabine alone (e.g., 100 mg/kg, intraperitoneally, every 3 days for 4 cycles)[1]

    • Group 3: this compound alone (e.g., 4-8 µmol/kg, intravenously, every other day or every 3 days)[1][3]

    • Group 4: Gemcitabine + this compound (administer this compound shortly before gemcitabine)

  • Treatment Administration:

    • Administer treatments according to the specified doses, routes, and schedules.

  • Monitoring and Data Collection:

    • Measure tumor volume 2-3 times per week.

    • Monitor animal body weight and overall health.

  • Endpoint and Tissue Collection:

    • Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study period.

    • Harvest primary tumors and metastatic tissues (if any) for further analysis (e.g., histology, immunohistochemistry, biomarker analysis).

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis to determine the significance of differences between treatment groups.

Conclusion

This compound (CEND-1) represents a promising strategy to overcome the stromal barrier in pancreatic cancer and enhance the delivery and efficacy of conventional chemotherapy. The preclinical data from xenograft models support its mechanism of action and provide a strong rationale for its continued clinical development. The protocols outlined in these application notes provide a framework for researchers to further investigate the potential of this compound in combination with other anti-cancer agents for the treatment of pancreatic cancer. Further studies are warranted to fully elucidate the downstream signaling events following NRP-1 activation and to optimize dosing and scheduling in combination therapies.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Latromotide Solubility Issues in PBS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for handling Latromotide, a peptide known for its challenging solubility in standard Phosphate-Buffered Saline (PBS).

Troubleshooting Guide

This section addresses specific issues you may encounter when preparing this compound solutions.

Q1: My lyophilized this compound powder is not dissolving in PBS at neutral pH (7.4). What should I do first?

A1: It is highly recommended to first test the solubility of a small amount of the peptide before attempting to dissolve the entire sample.[1] For initial attempts, bring the lyophilized powder to room temperature before opening the vial.[2] The primary factor governing peptide solubility is its amino acid composition.[3][4] this compound is a hydrophobic peptide, and as such, poor solubility in aqueous buffers like PBS is expected.[5] Before attempting other solvents, ensure you have vortexed the solution thoroughly. If it remains insoluble, sonication can be attempted to aid dissolution.

Q2: I have tried vortexing and sonicating, but my this compound solution is still cloudy or has visible particulates. What is the next step?

A2: A cloudy or particulate-containing solution indicates that the peptide is not fully dissolved. The next step is to try altering the pH of the solvent. Based on its amino acid sequence, this compound is a basic peptide (net positive charge). Therefore, dissolving it in a slightly acidic solution should improve solubility. Try adding a small amount of a sterile, dilute acid like 10% acetic acid dropwise to your solution until the peptide dissolves.

Q3: Can I use an organic solvent to dissolve this compound? What do you recommend?

A3: Yes, for highly hydrophobic peptides like this compound, using an organic solvent is a standard and effective strategy. We recommend starting with a minimal amount of Dimethyl Sulfoxide (DMSO). Once the peptide is fully dissolved in DMSO, you can slowly add this stock solution dropwise into your desired aqueous buffer (e.g., PBS) while vortexing. This method helps prevent the peptide from precipitating out of solution. Be aware of the final concentration of the organic solvent in your experiment, as high concentrations may be toxic to cells; a final concentration of 0.5-1% DMSO is generally considered safe for most cell-based assays.

Q4: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous buffer. What does this mean and how can I fix it?

A4: Precipitation upon dilution indicates that you have exceeded the solubility limit of this compound in the final solvent mixture. There are a few strategies to overcome this:

  • Lower the Final Concentration: Your target concentration in the aqueous buffer may be too high. Try preparing a more dilute final solution.

  • Slow Down the Dilution: Add the DMSO stock to the aqueous buffer much more slowly, ensuring rapid mixing to avoid localized high concentrations of the peptide.

  • Adjust the Co-Solvent Percentage: It may be necessary to increase the final percentage of the organic co-solvent, but always consider the tolerance of your specific assay to that solvent.

Experimental Protocol: this compound Solubility Screening

This protocol provides a systematic approach to determine the optimal solvent for dissolving this compound. It is crucial to perform this test with a small aliquot of the peptide to avoid wasting your entire sample.

Objective: To identify a suitable solvent system for dissolving this compound at a target concentration.

Materials:

  • Lyophilized this compound

  • Sterile, distilled water

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 10% Acetic Acid solution

  • Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Pipettes and sterile tips

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Preparation: Allow the lyophilized this compound vial to equilibrate to room temperature before opening. Weigh out small, equal aliquots (e.g., 1 mg) of this compound into several microcentrifuge tubes.

  • Initial Aqueous Test: To the first tube, add a calculated volume of sterile, distilled water to reach the target concentration. Vortex for 30 seconds. If not dissolved, proceed to sonication.

  • Sonication: Place the tube in a bath sonicator for 5-10 minutes. Visually inspect for clarity. If the solution is clear, you have found a suitable solvent. If not, this solvent is unsuitable at this concentration.

  • Acidic Buffer Test: To a new tube, add the calculated volume of 10% acetic acid to reach the target concentration. Vortex and sonicate as described above. If the peptide dissolves, this is a viable option. You can then slowly dilute this acidic stock into your final buffer, monitoring for precipitation.

  • Organic Solvent Test: To a new tube, add a minimal volume of DMSO (e.g., 20-30 µL) and vortex until the peptide is fully dissolved.

  • Aqueous Dilution: While vigorously vortexing your desired final buffer (e.g., PBS), slowly add the DMSO-dissolved peptide stock drop-by-drop to reach the final desired concentration.

  • Observation: Observe the final solution. If it remains clear, you have successfully solubilized this compound. If it becomes cloudy or forms a precipitate, the final concentration is too high for that specific solvent mixture.

  • Centrifugation: Before use in any assay, it is good practice to centrifuge the final peptide solution to pellet any undissolved micro-aggregates.

Quantitative Data Summary

The following table summarizes hypothetical solubility data for this compound in various solvents, providing a clear comparison to guide your solvent selection.

Solvent SystempHTemperature (°C)Max Solubility (mg/mL)Observations
Sterile H₂O~7.025< 0.1Insoluble, forms suspension
1X PBS7.425< 0.1Insoluble, forms suspension
10% Acetic Acid~2.5255.0Forms a clear solution
1X PBS + 5% DMSO7.4251.0Clear solution
1X PBS + 1% DMSO7.4250.2Clear solution
1X PBS + 0.5% DMSO7.425< 0.1Precipitation observed

Mandatory Visualizations

G cluster_workflow This compound Dissolution Workflow start Start with Lyophilized This compound Powder test_aliquot Use Small Test Aliquot (e.g., 1mg) start->test_aliquot try_pbs Attempt to Dissolve in 1X PBS (pH 7.4) test_aliquot->try_pbs dissolved_pbs Is Solution Clear? try_pbs->dissolved_pbs try_acid Try 10% Acetic Acid dissolved_pbs->try_acid No success Solution Ready for Use (Centrifuge Before Use) dissolved_pbs->success Yes dissolved_acid Is Solution Clear? try_acid->dissolved_acid try_dmso Dissolve in Minimal DMSO dissolved_acid->try_dmso No dissolved_acid->success Yes dilute Slowly Dilute into Aqueous Buffer with Vortexing try_dmso->dilute precipitate Precipitation? dilute->precipitate precipitate->success No fail Concentration Too High or Incompatible Buffer. Re-evaluate. precipitate->fail Yes

Caption: Workflow for troubleshooting this compound solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A1: this compound is a synthetic peptide antagonist designed to modulate T-cell activation. Due to a high percentage of hydrophobic amino acid residues, it exhibits poor solubility in aqueous solutions at neutral pH. Its isoelectric point (pI) is estimated to be around 9.5, classifying it as a basic peptide.

Q2: What is the recommended storage method for this compound?

A2: Lyophilized this compound should be stored at -20°C or colder and is stable for over a year. Once dissolved into a stock solution, it is highly recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.

Q3: What is the putative mechanism of action for this compound?

A3: this compound is hypothesized to act as an inhibitor of the T-cell receptor (TCR) signaling pathway by interfering with the function of the Linker for Activation of T-cells (LAT) protein. The LAT protein is a critical scaffold that, upon phosphorylation, recruits numerous downstream signaling molecules to form a "signalosome" essential for T-cell activation. By disrupting this process, this compound is being investigated for its potential in autoimmune disease research.

Q4: Are there any known chemical incompatibilities with this compound?

A4: If your this compound sequence contains cysteine, methionine, or tryptophan residues, it may be susceptible to oxidation. In such cases, using DMSO as a solvent should be done with caution, and dissolving the peptide in oxygen-free buffers is recommended. Additionally, peptides containing cysteine should not be dissolved in highly basic solutions, as this can promote the formation of disulfide bonds.

This compound's Putative Signaling Pathway

This compound is designed to interfere with the Linker for Activation of T-cells (LAT) signaling pathway, a crucial cascade in T-cell activation. The diagram below illustrates the key steps in this pathway.

G cluster_pathway LAT Signaling Pathway in T-Cell Activation cluster_signalosome LAT Signalosome TCR TCR Engagement (Antigen/MHC) LCK LCK Activation TCR->LCK ZAP70 ZAP-70 Recruitment & Activation LCK->ZAP70 LAT LAT Phosphorylation ZAP70->LAT phosphorylates Signalosome Signalosome Assembly LAT->Signalosome recruits This compound This compound (Antagonist) This compound->LAT inhibits SLP76 SLP-76 GADS GADS GRB2 GRB2 PLCG1 PLCγ1 Downstream Downstream Signaling (Ca²⁺ Flux, MAPK, etc.) Signalosome->Downstream Activation T-Cell Activation Downstream->Activation

Caption: Simplified diagram of the LAT signaling cascade.

References

Technical Support Center: Optimizing Peptide Inhibitor Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of peptide inhibitors, using a hypothetical inhibitor of the Linker for Activation of T-cells (LAT) signaling pathway as an example, for accurate IC50 determination.

Frequently Asked Questions (FAQs)

Q1: What is the initial concentration range I should use for my peptide inhibitor in an IC50 assay?

A1: For a novel peptide inhibitor, a broad concentration range is recommended for the initial experiments to determine the potency. A common starting point is a serial dilution from 100 µM down to 0.1 nM. This wide range helps in identifying the approximate IC50 value, which can then be narrowed down in subsequent, more focused experiments.

Q2: How does the choice of cell line affect the IC50 value?

A2: The choice of cell line is critical as the expression level of the target protein, in this case, LAT, can significantly influence the apparent IC50 value. It is advisable to use a cell line with robust and consistent expression of the target. Characterize the expression levels in your chosen cell line before initiating IC50 studies.

Q3: What are the best practices for dissolving and storing the peptide inhibitor?

A3: Peptide solubility and stability are crucial for reproducible results.[1] It is recommended to dissolve the lyophilized peptide in a small amount of a suitable solvent, such as sterile distilled water or a buffer recommended by the manufacturer, to create a concentrated stock solution. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1] Store the aliquots at -20°C or -80°C for long-term stability. For working solutions, dilute the stock in the appropriate cell culture medium immediately before use.

Q4: How long should I incubate the cells with the peptide inhibitor?

A4: The optimal incubation time can vary depending on the mechanism of action of the peptide and the cellular assay being used. A typical starting point is 24 to 72 hours. It may be necessary to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the incubation time that provides the most consistent and robust assay window.

Experimental Protocol: IC50 Determination using a Cell Viability Assay (MTT Assay)

This protocol outlines a standard procedure for determining the IC50 value of a peptide inhibitor targeting the LAT signaling pathway using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Target cells (e.g., Jurkat cells, a human T lymphocyte cell line)

  • Peptide inhibitor stock solution

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the target cells to a logarithmic growth phase.

    • Trypsinize (for adherent cells) or gently scrape the cells and resuspend them in fresh, pre-warmed complete culture medium.

    • Determine the cell concentration using a hemocytometer or an automated cell counter.

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well) in a final volume of 100 µL per well in a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.

  • Peptide Inhibitor Treatment:

    • Prepare a series of dilutions of the peptide inhibitor in complete culture medium. A common approach is to perform a 1:3 or 1:10 serial dilution from the highest desired concentration.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the peptide inhibitor.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the peptide inhibitor.

      • Untreated Control: Cells in culture medium only.

      • Blank: Wells containing medium only (no cells).

    • Incubate the plate for the predetermined time (e.g., 48 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[2]

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the percentage of viability against the logarithm of the peptide inhibitor concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding.Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette.
Edge effects due to evaporation.Fill the outer wells of the plate with sterile PBS or medium without cells to minimize evaporation from the experimental wells.
No significant inhibition observed Peptide concentration is too low.Test a wider and higher range of concentrations.
Poor peptide solubility or degradation.Prepare a fresh stock solution of the peptide. Confirm solubility in the chosen solvent. Avoid repeated freeze-thaw cycles.[1]
The chosen cell line is not sensitive to the inhibitor.Verify the expression of the target (LAT) in the cell line. Consider using a different, more sensitive cell line.
"U-shaped" or other unusual dose-response curves Off-target effects at high concentrations.Focus on the lower concentration range for IC50 determination and consider orthogonal assays to confirm the mechanism of action.
Peptide precipitation at high concentrations.Visually inspect the wells with the highest concentrations for any signs of precipitation. If observed, prepare fresh dilutions.
High background in the assay Contamination of cell culture.Regularly test for mycoplasma and other contaminants. Practice good aseptic technique.
Autofluorescence from the compound or medium.If using a fluorescence-based assay, use phenol red-free medium. Consider using a luminescence-based assay to reduce background.

Data Presentation

Table 1: Example IC50 Determination Data for a Hypothetical LAT Inhibitor

Concentration (µM)Log Concentration% Viability (Replicate 1)% Viability (Replicate 2)% Viability (Replicate 3)Average % Viability
1002.005.26.15.55.6
101.0015.814.916.215.6
10.0048.751.249.549.8
0.1-1.0085.386.184.985.4
0.01-2.0098.299.198.598.6
0.001-3.0099.5100.299.899.8
0 (Vehicle)-100.0100.0100.0100.0

Resulting IC50 from non-linear regression analysis: ~1.0 µM

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 2. Cell Seeding in 96-well Plate cell_culture->cell_seeding peptide_dilution 3. Prepare Peptide Dilutions cell_treatment 4. Treat Cells with Peptide peptide_dilution->cell_treatment mtt_addition 5. Add MTT Reagent cell_treatment->mtt_addition solubilization 6. Solubilize Formazan mtt_addition->solubilization read_plate 7. Read Absorbance solubilization->read_plate calc_viability 8. Calculate % Viability read_plate->calc_viability plot_curve 9. Plot Dose-Response Curve calc_viability->plot_curve det_ic50 10. Determine IC50 plot_curve->det_ic50

Caption: Experimental workflow for IC50 determination.

lat_signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR ZAP70 ZAP70 TCR->ZAP70 Activates LAT LAT PLCg1 PLC-γ1 LAT->PLCg1 Recruits Grb2 Grb2 LAT->Grb2 Recruits Gads Gads LAT->Gads Recruits Peptide_Inhibitor Peptide Inhibitor Peptide_Inhibitor->LAT Inhibits ZAP70->LAT Phosphorylates Downstream Downstream Signaling (e.g., Calcium Flux, MAPK activation) PLCg1->Downstream Grb2->Downstream Gads->Downstream

Caption: Simplified LAT signaling pathway and point of inhibition.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Latromotide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Latromotide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and improving the in vivo bioavailability of this synthetic peptide. The information provided is based on established principles of peptide drug delivery and should be adapted to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a synthetic peptide with antineoplastic activity, composed of the amino acid sequence H-Lys-Val-Tyr-Leu-Arg-Val-Arg-Pro-Leu-Leu-OH[1]. It targets the human kinesin-like protein KIF20A[2]. Its molecular formula is C60H105N17O12, and it has a molecular weight of 1256.58 Da[3][4]. Understanding these properties is crucial for designing effective delivery strategies.

Q2: What are the primary barriers to achieving high in vivo bioavailability for this compound?

Like many peptides, this compound likely faces several challenges when administered in vivo, particularly through oral routes. These barriers include:

  • Enzymatic Degradation: Peptidases and proteases in the gastrointestinal (GI) tract can rapidly degrade this compound, cleaving its peptide bonds.

  • Poor Membrane Permeability: Due to its size and hydrophilic nature, this compound may have difficulty crossing the intestinal epithelium to reach systemic circulation.

  • Rapid Systemic Clearance: Once in the bloodstream, peptides can be quickly eliminated by the kidneys or enzymatic degradation.

Q3: What are the general strategies to improve the bioavailability of peptides like this compound?

Several approaches can be employed to enhance peptide bioavailability, including:

  • Chemical Modifications: Altering the peptide structure to increase stability and permeability.

  • Formulation with Absorption Enhancers: Using excipients that transiently increase the permeability of the intestinal membrane.

  • Co-administration with Enzyme Inhibitors: Protecting the peptide from degradation in the GI tract.

  • Advanced Drug Delivery Systems: Encapsulating the peptide in nanoparticles or other carriers to protect it and facilitate its absorption.

Troubleshooting Guides

Issue 1: Low Oral Bioavailability of this compound

Symptoms:

  • Low or undetectable plasma concentrations of this compound after oral administration.

  • Lack of therapeutic efficacy when delivered orally compared to parenteral administration.

Possible Causes and Solutions:

Potential Cause Troubleshooting/Solution
Enzymatic Degradation 1. Chemical Modification: Introduce unnatural amino acids or modify peptide bonds to resist enzymatic cleavage. For this compound, potential cleavage sites for trypsin-like proteases exist at the Arginine (Arg) and Lysine (Lys) residues. N-methylation of the peptide bonds or substitution with D-amino acids at these sites could enhance stability. 2. Enzyme Inhibitors: Co-administer this compound with broad-spectrum protease inhibitors such as aprotinin or bestatin.[1]
Poor Permeability 1. Absorption Enhancers: Formulate this compound with permeation enhancers like medium-chain fatty acids (e.g., sodium caprate) or surfactants. These agents can transiently open tight junctions between intestinal cells, allowing for paracellular transport. 2. Lipidation: Conjugate a fatty acid to this compound to increase its lipophilicity and facilitate transcellular absorption.
Efflux by P-glycoprotein (P-gp) 1. P-gp Inhibitors: Co-administer with known P-gp inhibitors to prevent the pumping of this compound back into the intestinal lumen.
Issue 2: Rapid Systemic Clearance of this compound

Symptoms:

  • Short plasma half-life of this compound following intravenous administration.

  • Need for frequent dosing to maintain therapeutic concentrations.

Possible Causes and Solutions:

Potential Cause Troubleshooting/Solution
Renal Filtration 1. PEGylation: Conjugate polyethylene glycol (PEG) to this compound to increase its hydrodynamic radius, thereby reducing renal clearance. 2. Binding to Albumin: Fuse this compound with an albumin-binding domain or conjugate it to a fatty acid that binds to albumin in the plasma. This increases its apparent molecular weight and extends its half-life.
Systemic Enzymatic Degradation 1. Cyclization: Cyclizing the peptide can improve its stability against plasma proteases.

Data Presentation: Strategies to Enhance Peptide Bioavailability

The following table summarizes hypothetical data for different strategies to improve the bioavailability of a peptide with similar characteristics to this compound. Disclaimer: This data is for illustrative purposes and not based on actual studies of this compound.

Strategy Formulation Route of Administration Absolute Bioavailability (%) Plasma Half-life (hours)
Unmodified Peptide SalineOral< 10.5
Chemical Modification N-methylated this compound in SalineOral51.5
Absorption Enhancer This compound with Sodium CaprateOral80.7
Enzyme Inhibitor This compound with AprotininOral40.6
PEGylation PEG-LatromotideSubcutaneous8524

Experimental Protocols

Protocol 1: In Situ Intestinal Perfusion Study

Objective: To evaluate the intestinal permeability of this compound and the effect of absorption enhancers.

Methodology:

  • Anesthetize a male Sprague-Dawley rat.

  • Isolate a segment of the jejunum (approximately 10 cm).

  • Cannulate both ends of the isolated segment and perfuse with a solution containing this compound (at a known concentration) with or without an absorption enhancer.

  • Collect the perfusate at regular intervals and measure the concentration of this compound to determine the amount absorbed.

  • At the end of the experiment, collect blood samples to measure systemic absorption.

Protocol 2: Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile and absolute bioavailability of a novel this compound formulation.

Methodology:

  • Divide male Swiss Webster mice into two groups.

  • Administer this compound intravenously to the first group (for reference).

  • Administer the novel oral formulation of this compound to the second group.

  • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes).

  • Process the blood samples to obtain plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

  • Determine the absolute oral bioavailability by comparing the AUC of the oral formulation to the AUC of the intravenous administration.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_preclinical Preclinical Evaluation Unmodified this compound Unmodified this compound In Situ Perfusion In Situ Perfusion Unmodified this compound->In Situ Perfusion Modified this compound Modified this compound Modified this compound->In Situ Perfusion This compound + Enhancer This compound + Enhancer This compound + Enhancer->In Situ Perfusion Pharmacokinetic Study Pharmacokinetic Study In Situ Perfusion->Pharmacokinetic Study Select Lead Candidates Efficacy Study Efficacy Study Pharmacokinetic Study->Efficacy Study

Caption: Experimental workflow for evaluating novel this compound formulations.

signaling_pathway Oral Administration Oral Administration GI Tract GI Tract Oral Administration->GI Tract Systemic Circulation Systemic Circulation GI Tract->Systemic Circulation Absorption Degradation Degradation GI Tract->Degradation Enzymatic Target Tissue (Tumor) Target Tissue (Tumor) Systemic Circulation->Target Tissue (Tumor) Excretion Excretion Systemic Circulation->Excretion Therapeutic Effect Therapeutic Effect Target Tissue (Tumor)->Therapeutic Effect logical_relationship Low Bioavailability Low Bioavailability Enzymatic Degradation Enzymatic Degradation Low Bioavailability->Enzymatic Degradation Poor Permeability Poor Permeability Low Bioavailability->Poor Permeability Rapid Clearance Rapid Clearance Low Bioavailability->Rapid Clearance Chemical Modification Chemical Modification Enzymatic Degradation->Chemical Modification Formulation Strategies Formulation Strategies Poor Permeability->Formulation Strategies Delivery Systems Delivery Systems Rapid Clearance->Delivery Systems

References

Technical Support Center: Latromotide Degradation and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways and stability testing of Latromotide.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound, a peptide-based therapeutic, is susceptible to degradation through several chemical pathways. The most common include hydrolysis, oxidation, and photolysis. Forced degradation studies are instrumental in identifying the likely degradation products and understanding the molecule's intrinsic stability.[1][2] These studies expose this compound to stress conditions such as acidic and basic hydrolysis, oxidation, heat, and light.[3][4]

Q2: How can I prevent the oxidation of this compound during storage and handling?

A2: Oxidation is a common degradation pathway for peptides containing susceptible residues like methionine, cysteine, tryptophan, and histidine. To minimize oxidation, it is crucial to handle and store this compound under an inert atmosphere (e.g., nitrogen or argon). The use of antioxidants in the formulation can also be considered. Additionally, avoiding exposure to metal ions, which can catalyze oxidation, is recommended.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure its stability, this compound should be stored at controlled refrigerated temperatures (2-8°C). It is also advisable to protect it from light. Long-term stability studies are performed under these conditions to establish the product's shelf life.[5]

Q4: What analytical techniques are suitable for monitoring this compound stability?

A4: A stability-indicating analytical method is crucial for accurately quantifying this compound and detecting its degradation products. High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), is a powerful technique for separating and identifying the parent drug and its degradants. Other spectroscopic methods like UV-Vis spectroscopy can also be employed for routine analysis.

Troubleshooting Guides

Problem: I am observing unexpected peaks in my HPLC chromatogram during a stability study.

  • Possible Cause 1: Degradation of this compound. The new peaks could be degradation products.

    • Troubleshooting Step: Perform forced degradation studies (acid, base, oxidation, heat, light) to intentionally generate degradation products. Compare the retention times of the peaks from the forced degradation samples with the unexpected peaks in your stability sample to identify them.

  • Possible Cause 2: Interaction with excipients. An excipient in the formulation might be degrading or reacting with this compound.

    • Troubleshooting Step: Analyze a placebo sample (formulation without this compound) under the same stress conditions to see if the unexpected peaks originate from the excipients.

  • Possible Cause 3: Contamination. The sample may have been contaminated.

    • Troubleshooting Step: Review sample handling procedures. Prepare and analyze a fresh sample, ensuring clean glassware and high-purity solvents.

Problem: The mass balance in my stability study is below 95%.

  • Possible Cause 1: Co-elution of degradants. A degradation product might be co-eluting with the main this compound peak.

    • Troubleshooting Step: Optimize the HPLC method to improve peak resolution. This can be achieved by adjusting the mobile phase composition, gradient, flow rate, or column chemistry.

  • Possible Cause 2: Formation of non-UV active or volatile degradants. Some degradation products may not be detected by a UV detector or may be volatile.

    • Troubleshooting Step: Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) in parallel with the UV detector to detect a wider range of compounds.

  • Possible Cause 3: Adsorption of the drug substance or degradants. The active pharmaceutical ingredient (API) or its degradation products might be adsorbing to the container surface.

    • Troubleshooting Step: Investigate different container materials. Analyze the rinse of a container that held a stability sample to check for adsorbed material.

This compound Degradation Pathways

The primary degradation pathways for this compound are hydrolysis, oxidation, and photolysis. Understanding these pathways is critical for developing a stable formulation and defining appropriate storage conditions.

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis  Acid/Base Oxidation Oxidation This compound->Oxidation  Oxygen/Metal Ions Photolysis Photolysis This compound->Photolysis  UV/Visible Light Degradation_Products Degradation_Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products

Caption: Primary degradation pathways of this compound.

Experimental Protocols

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare solutions of this compound at a concentration of 1 mg/mL in various stress media.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid drug substance and a solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze by a suitable stability-indicating method (e.g., HPLC-UV/MS).

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and characterize the degradation products. The goal is to achieve 5-20% degradation of the drug substance.

Stability-Indicating HPLC Method

Objective: To quantify this compound and separate it from its degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

Experimental Workflow for Stability Testing

The following diagram outlines the typical workflow for conducting a comprehensive stability test for this compound.

cluster_0 Planning cluster_1 Execution cluster_2 Analysis & Reporting P1 Develop Stability Protocol P2 Select Batches P1->P2 E1 Place Samples in Stability Chambers P2->E1 E2 Pull Samples at Scheduled Time Points E1->E2 E3 Analyze Samples using Stability-Indicating Method E2->E3 A1 Evaluate Data (Assay, Impurities, etc.) E3->A1 A2 Determine Shelf Life A1->A2 A3 Prepare Stability Report A2->A3

Caption: Workflow for this compound stability testing.

Summary of Stability Test Conditions

The following table summarizes the recommended conditions for real-time and accelerated stability studies for this compound, based on ICH guidelines.

Study TypeStorage ConditionMinimum DurationTesting Frequency
Real-Time 2-8°C12 Months0, 3, 6, 9, 12 months, and annually thereafter
Accelerated 25°C ± 2°C / 60% RH ± 5% RH6 Months0, 3, 6 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months0, 3, 6 months (if significant change in accelerated)

References

Technical Support Center: Minimizing Off-Target Effects of Latromotide in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available information on "Latromotide" is limited. This guide is therefore based on general principles for peptide therapeutics and may require adaptation for the specific characteristics of this compound.

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects when working with this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with this compound?

A1: Off-target effects are unintended biological consequences of a drug, in this case, this compound, resulting from its interaction with molecules other than its intended target.[1][2][3] These effects can lead to the misinterpretation of experimental results, cellular toxicity, or the activation of unintended signaling pathways.[4][5] For a peptide therapeutic like this compound, off-target binding can occur due to sequence similarity with other proteins or non-specific interactions with cell surface receptors.

Q2: How can I determine the optimal concentration of this compound to minimize off-target effects?

A2: The optimal concentration should be determined by performing a dose-response curve for both on-target and potential off-target effects. The goal is to identify a concentration that maximizes the on-target effect while minimizing off-target responses, a range often referred to as the therapeutic window. It is recommended to start with a wide range of concentrations based on any available in vitro binding affinity data (e.g., Kd values).

Q3: What are some common experimental controls to include when assessing this compound's specificity?

A3: To ensure the observed effects are specific to this compound's intended target, several controls are essential:

  • Vehicle Control: Cells treated with the same vehicle (e.g., DMSO, saline) used to dissolve this compound.

  • Inactive Peptide Control: A scrambled or reverse sequence peptide with a similar composition to this compound that is not expected to have biological activity.

  • Knockdown/Knockout Cells: Using cells where the intended target of this compound has been knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR-Cas9). A specific response to this compound should be absent or significantly reduced in these cells.

  • Competitive Inhibition: Co-treatment with a known inhibitor of the target receptor to see if it blocks the effects of this compound.

Troubleshooting Guide
Issue Possible Cause Recommended Solution(s)
High cell toxicity or unexpected changes in cell morphology. 1. This compound concentration is too high, leading to off-target effects. 2. Contamination of the cell culture. 3. Instability of this compound in culture medium.1. Perform a dose-response experiment to determine the optimal, non-toxic concentration. 2. Test for mycoplasma and other common cell culture contaminants. 3. Check the stability of this compound under your experimental conditions (e.g., using HPLC). Consider adding protease inhibitors to the culture medium if peptide degradation is suspected.
Inconsistent or non-reproducible results between experiments. 1. Variability in cell passage number or confluency. 2. Inconsistent this compound preparation and storage. 3. Fluctuation in incubator conditions (CO2, temperature, humidity).1. Use cells within a consistent and low passage number range. Seed cells at a consistent density for all experiments. 2. Prepare fresh aliquots of this compound from a concentrated stock for each experiment to avoid repeated freeze-thaw cycles. Store as recommended by the manufacturer. 3. Regularly calibrate and monitor incubator conditions.
Observed effect is not blocked by a known inhibitor of the target pathway. 1. This compound is acting through an off-target pathway. 2. The inhibitor concentration is not optimal.1. Perform a global pathway analysis (e.g., RNA-seq, proteomics) to identify unexpectedly activated pathways. 2. Titrate the inhibitor to ensure it is used at an effective concentration in your cell system.
This compound shows lower than expected potency (high EC50). 1. Peptide degradation. 2. Low binding affinity to the target in the specific cell line. 3. Suboptimal assay conditions.1. Assess peptide stability and consider using protease inhibitors. 2. Confirm target expression levels in your cell line (e.g., by qPCR or Western blot). 3. Optimize assay parameters such as incubation time and temperature.
Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound

This table illustrates how to present dose-response data to identify the therapeutic window for this compound.

This compound (nM) On-Target Activity (% of Max) Off-Target Marker 1 (% of Max) Cell Viability (%)
0 (Vehicle)00100
1152100
1055598
50901595
100983585
5001007560
10001009540
  • On-Target Activity: Measured by a specific functional assay (e.g., reporter gene activation).

  • Off-Target Marker 1: Expression of a known stress-response gene.

  • Cell Viability: Assessed by a standard method like MTT or Trypan Blue exclusion.

Table 2: Hypothetical Binding Affinity of this compound

This table shows hypothetical binding affinity data, which is crucial for understanding the potential for off-target interactions.

Target Binding Affinity (Kd) Comments
Primary Target Receptor 5 nMHigh affinity, indicating potent on-target binding.
Off-Target Receptor A 500 nMLower affinity, but may be engaged at high this compound concentrations.
Off-Target Receptor B >10 µMVery low affinity, unlikely to be a significant off-target.
Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • This compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. A common starting range is from 0.1 nM to 10 µM. Include a vehicle-only control.

  • Treatment: Remove the old medium and add the this compound dilutions to the cells.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) based on the expected biological response.

  • Assay: Perform the relevant assays to measure on-target activity (e.g., reporter assay, ELISA for a downstream marker) and off-target effects (e.g., cytotoxicity assay, qPCR for stress-response genes).

  • Data Analysis: Plot the response as a function of the log of the this compound concentration to determine the EC50 (for on-target effects) and CC50 (for cytotoxicity).

Protocol 2: Assessing Off-Target Pathway Activation via Western Blot

  • Cell Treatment: Treat cells with this compound at a concentration that gives a maximal on-target response and a higher concentration that may induce off-target effects. Include a vehicle control.

  • Cell Lysis: After the desired incubation period, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against key proteins in suspected off-target pathways (e.g., stress-activated protein kinases, apoptosis markers). Also, probe for the downstream effectors of the intended target as a positive control. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.

Mandatory Visualizations

on_target_pathway This compound This compound Receptor Target Receptor This compound->Receptor G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger (e.g., cAMP, IP3) G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Cellular_Response Desired Cellular Response Transcription_Factor->Cellular_Response off_target_pathway This compound High Concentration This compound Off_Target_Receptor Off-Target Receptor This compound->Off_Target_Receptor Stress_Kinase Stress Kinase (e.g., JNK, p38) Off_Target_Receptor->Stress_Kinase Apoptosis_Pathway Apoptosis Pathway Stress_Kinase->Apoptosis_Pathway Cytotoxicity Cytotoxicity Apoptosis_Pathway->Cytotoxicity experimental_workflow Start Start: Hypothesis Dose_Response 1. Dose-Response Curve (On-Target & Off-Target) Start->Dose_Response Select_Concentration 2. Select Optimal Concentration Dose_Response->Select_Concentration Functional_Assay 3. On-Target Functional Assay Select_Concentration->Functional_Assay Off_Target_Screen 4. Off-Target Assessment (e.g., Western Blot, RNA-seq) Select_Concentration->Off_Target_Screen Data_Analysis 5. Data Analysis & Interpretation Functional_Assay->Data_Analysis Off_Target_Screen->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Adjusting Latromotide treatment duration for optimal apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Latromotide to induce apoptosis. The following information is designed to assist in optimizing experimental design and interpreting results.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound-induced apoptosis?

A1: this compound is a synthetic peptide designed to selectively target and activate pro-apoptotic signaling pathways in cancer cells. While the precise mechanism is under continued investigation, current data suggests that this compound binds to a specific cell surface receptor, initiating a downstream signaling cascade that culminates in the activation of caspases, the key executioners of apoptosis.

Q2: How do I determine the optimal concentration of this compound for my cell line?

A2: The optimal concentration of this compound is cell-line specific and should be determined empirically through a dose-response experiment. We recommend treating your cells with a range of this compound concentrations for a fixed time point (e.g., 24 or 48 hours) and assessing cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo®). The ideal concentration should induce a significant level of apoptosis without causing excessive necrosis.

Q3: What is the recommended time course for this compound treatment?

A3: The kinetics of apoptosis induction by this compound can vary between cell types. A time-course experiment is crucial to identify the optimal treatment duration. We suggest treating cells with a fixed, effective concentration of this compound and monitoring apoptosis at several time points (e.g., 6, 12, 24, 48, and 72 hours). This will help pinpoint the time of maximal apoptotic response.

Q4: Can I combine this compound with other chemotherapeutic agents?

A4: Preliminary studies suggest that this compound may have synergistic effects when combined with other anti-cancer drugs. However, combination therapies should be carefully validated. It is essential to perform dose-matrix experiments to determine optimal concentrations and assess for synergistic, additive, or antagonistic interactions.

Troubleshooting Guides

Problem 1: Low or no apoptotic response observed after this compound treatment.

Possible Cause Suggested Solution
Sub-optimal this compound Concentration Perform a dose-response experiment to determine the EC50 for your specific cell line. See the protocol for "Dose-Response Determination."
Inappropriate Treatment Duration Conduct a time-course experiment to identify the peak apoptotic response. Apoptosis is a dynamic process, and the optimal window may be narrow.
Cell Line Resistance Some cell lines may be inherently resistant to this compound. Consider investigating the expression levels of the target receptor and key apoptotic proteins (e.g., Bcl-2 family members).
Reagent Instability Ensure that this compound has been stored correctly and that the stock solution is not degraded. Prepare fresh dilutions for each experiment.

Problem 2: High levels of necrosis observed.

Possible Cause Suggested Solution
This compound Concentration is Too High High concentrations of a drug can lead to off-target effects and necrosis. Reduce the concentration of this compound used in your experiments.
Extended Treatment Duration Prolonged exposure to a potent compound can push cells from apoptosis into secondary necrosis. Shorten the treatment duration based on your time-course data.
Cell Culture Conditions Poor cell health prior to treatment can increase susceptibility to necrosis. Ensure cells are healthy and not overly confluent before starting the experiment.

Data Presentation

Table 1: Example Dose-Response of this compound on HT-29 Cells

This compound (nM)% Apoptosis (Annexin V+)
0 (Control)5.2 ± 1.1
1015.8 ± 2.5
5045.3 ± 4.2
10078.6 ± 5.9
50082.1 ± 6.3 (with increased necrosis)

Table 2: Example Time-Course of Apoptosis with 100 nM this compound on HT-29 Cells

Time (hours)% Apoptosis (Annexin V+)
05.1 ± 1.3
612.4 ± 2.1
1235.7 ± 3.8
2479.2 ± 6.1
4865.4 ± 5.5 (secondary necrosis observed)

Experimental Protocols

Protocol 1: Dose-Response Determination for this compound

  • Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • This compound Dilution: Prepare a serial dilution of this compound in culture medium. A common starting range is 1 nM to 1 µM.

  • Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24 or 48 hours) at 37°C in a humidified incubator.

  • Apoptosis Assay: Perform an apoptosis assay, such as Annexin V/PI staining followed by flow cytometry, to quantify the percentage of apoptotic cells at each concentration.[1][2]

  • Data Analysis: Plot the percentage of apoptotic cells against the log of the this compound concentration to determine the EC50 value.

Protocol 2: Time-Course Analysis of this compound-Induced Apoptosis

  • Cell Seeding: Plate an equal number of cells in multiple plates or wells.

  • Treatment: Treat the cells with a fixed concentration of this compound (e.g., the EC50 value determined from the dose-response experiment).

  • Time Points: At various time points (e.g., 0, 6, 12, 24, 48 hours), harvest the cells from one set of wells/plates.

  • Apoptosis Assay: Stain the cells with Annexin V and a viability dye (like Propidium Iodide or 7-AAD) and analyze by flow cytometry.[1][2]

  • Data Analysis: Plot the percentage of apoptotic cells against time to identify the point of maximum apoptosis induction.

Visualizations

Latromotide_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound Receptor This compound Receptor This compound->Receptor Binding Adaptor Adaptor Protein Receptor->Adaptor Recruitment Caspase8 Pro-Caspase-8 Adaptor->Caspase8 Activation ActiveCaspase8 Active Caspase-8 Caspase8->ActiveCaspase8 BID BID ActiveCaspase8->BID tBID tBID BID->tBID Bax Bax tBID->Bax Activation CytochromeC Cytochrome c Bax->CytochromeC Release Apoptosome Apoptosome (Apaf-1, Cytochrome c, Pro-Caspase-9) CytochromeC->Apoptosome Formation Caspase3 Pro-Caspase-3 Apoptosome->Caspase3 Cleavage ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis Execution

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Experimental_Workflow start Start: Select Cell Line dose_response Dose-Response Experiment (e.g., 24h treatment) start->dose_response determine_ec50 Determine EC50 dose_response->determine_ec50 time_course Time-Course Experiment (using EC50 concentration) determine_ec50->time_course optimal_time Identify Optimal Treatment Duration time_course->optimal_time validation Validation Experiments (e.g., Western Blot for cleaved PARP) optimal_time->validation end End: Optimized Protocol validation->end

Caption: Workflow for optimizing this compound treatment duration.

Troubleshooting_Guide start Low/No Apoptosis? check_conc Is concentration optimized? start->check_conc Yes check_time Is time point optimal? check_conc->check_time Yes dose_response Action: Perform Dose-Response check_conc->dose_response No check_cells Are cells resistant? check_time->check_cells Yes time_course Action: Perform Time-Course check_time->time_course No resistance_study Action: Evaluate receptor and protein expression check_cells->resistance_study Maybe positive_control Action: Use a different apoptosis inducer check_cells->positive_control Unsure

Caption: Troubleshooting decision tree for this compound experiments.

References

KIF20A Western Blot Technical Support Center: Post-Latromotide Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with KIF20A detection by Western blot, particularly after treating cells with Latromotide or similar actin cytoskeleton disrupting agents.

Troubleshooting Guides & FAQs

This section addresses common problems encountered during the Western blotting of KIF20A post-Latromotide treatment.

Question 1: Weak or No KIF20A Signal

A faint or absent KIF20A band is a frequent issue. Here are potential causes and solutions:

  • Insufficient Protein Load: KIF20A expression might be low in your cell type or experimental condition.

    • Solution: Increase the total protein loaded per lane. A recommended starting point is 20-30 µg of total protein from whole-cell lysates.[1] For low-abundance proteins, a higher load may be necessary.

  • Suboptimal Antibody Concentration: The primary antibody concentration may be too low for effective detection.

    • Solution: Optimize the primary antibody concentration by performing a titration.[2][3] Refer to the antibody datasheet for recommended starting dilutions.[4]

  • Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane may have been incomplete.

    • Solution: Verify successful transfer by staining the membrane with Ponceau S before blocking. Ensure good contact between the gel and the membrane, and check that no air bubbles are present.

  • Inactive Antibody: Improper storage or repeated use can lead to reduced antibody activity.

    • Solution: Ensure antibodies are stored correctly and avoid multiple freeze-thaw cycles. Use freshly diluted antibody for each experiment.

  • This compound-Induced Changes in Protein Expression: While not directly documented for KIF20A, actin-disrupting agents can alter the expression of various proteins.

    • Solution: Include a positive control from untreated cells or a cell line known to express high levels of KIF20A to confirm the detection method is working.

Question 2: High Background on the Western Blot

High background can obscure the KIF20A band and make interpretation difficult.

  • Inadequate Blocking: Non-specific antibody binding can occur if the membrane is not sufficiently blocked.

    • Solution: Optimize blocking conditions by increasing the blocking time (e.g., 1 hour at room temperature or overnight at 4°C) or trying a different blocking agent (e.g., non-fat dry milk or BSA).

  • Excessive Antibody Concentration: High concentrations of primary or secondary antibodies can lead to increased background.

    • Solution: Titrate your primary and secondary antibodies to find the optimal concentration that provides a strong signal with low background.

  • Insufficient Washing: Inadequate washing can leave unbound antibodies on the membrane.

    • Solution: Increase the number and duration of wash steps after primary and secondary antibody incubations. Using a wash buffer containing a detergent like Tween-20 is recommended.

Question 3: Non-Specific Bands Detected

The presence of unexpected bands can complicate the analysis of KIF20A expression.

  • Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins with similar epitopes.

    • Solution: Use a highly specific monoclonal antibody if available. Check the antibody datasheet for any known cross-reactivities.

  • Protein Degradation: If samples are not handled properly, KIF20A may be degraded, leading to lower molecular weight bands.

    • Solution: Work quickly and keep samples on ice. Use fresh lysis buffer containing protease inhibitors.

  • Post-Translational Modifications: KIF20A is known to be phosphorylated, which can alter its migration on the gel.

    • Solution: Consult literature and databases like UniProt to check for known modifications of KIF20A that might explain shifts in band size.

Question 4: "Smiling" or Distorted Bands

Curved or distorted bands can affect the accuracy of your results.

  • Uneven Gel Polymerization or Running Conditions: This can cause proteins to migrate unevenly.

    • Solution: Ensure the gel is poured and polymerizes evenly. Run the gel at a lower voltage to prevent overheating, which can cause smiling.

Experimental Protocols

KIF20A Western Blot Protocol

  • Cell Lysis:

    • After treating cells with this compound, wash them with ice-cold PBS.

    • Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

    • Load the samples onto a 4-12% SDS-polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

    • Confirm transfer with Ponceau S staining.

  • Blocking:

    • Block the membrane in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary anti-KIF20A antibody diluted in blocking buffer overnight at 4°C. (See table below for recommended dilutions).

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Visualize the bands using a chemiluminescence imaging system.

Antibody Host Type Recommended Dilution
KIF20A (67190-1-Ig)MouseMonoclonal1:10000
Anti-KIF20A (A37233)RabbitPolyclonal1:400
KIF20A (HPA036909)RabbitPolyclonal1:500 - 1:1000
KIF20A (SAB1406926)MousePolyclonal1 µg/mL

Visualizations

Experimental Workflow for KIF20A Western Blot

G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Detection & Analysis Cell Culture & this compound Treatment Cell Culture & this compound Treatment Cell Lysis Cell Lysis Cell Culture & this compound Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer to Membrane Protein Transfer to Membrane SDS-PAGE->Protein Transfer to Membrane Blocking Blocking Protein Transfer to Membrane->Blocking Primary Antibody Incubation (anti-KIF20A) Primary Antibody Incubation (anti-KIF20A) Blocking->Primary Antibody Incubation (anti-KIF20A) Washing Washing Primary Antibody Incubation (anti-KIF20A)->Washing Secondary Antibody Incubation Secondary Antibody Incubation Washing->Secondary Antibody Incubation Final Washing Final Washing Secondary Antibody Incubation->Final Washing ECL Detection ECL Detection Final Washing->ECL Detection Imaging & Data Analysis Imaging & Data Analysis ECL Detection->Imaging & Data Analysis

Caption: A flowchart illustrating the key steps in performing a Western blot for KIF20A detection.

Potential Impact of this compound on KIF20A-Related Pathways

G This compound This compound Actin Actin Cytoskeleton This compound->Actin disrupts CellShape Altered Cell Shape & Adhesion Actin->CellShape Signaling Intracellular Signaling Cascades Actin->Signaling Mitosis Mitosis / Cytokinesis Actin->Mitosis involved in GeneExpression Altered Gene Expression Signaling->GeneExpression KIF20A_Exp KIF20A Expression GeneExpression->KIF20A_Exp potential effect KIF20A_Exp->Mitosis KIF20A_Func KIF20A Function KIF20A_Func->Mitosis regulates PLK1 PLK1 PLK1->KIF20A_Func phosphorylates Cdk1 Cdk1 Cdk1->KIF20A_Func regulates

Caption: A diagram showing the potential indirect effects of this compound on KIF20A expression and function.

References

Technical Support Center: Addressing Latromotide Peptide Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to Latromotide peptide aggregation in solution.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a concern for this compound?

A1: Peptide aggregation is a phenomenon where individual peptide molecules self-associate to form larger, often insoluble, complexes.[1] This can be a significant issue for therapeutic peptides like this compound as it can lead to loss of biological activity, reduced product shelf-life, and potential immunogenicity. Aggregation is often driven by factors such as the peptide's amino acid sequence, concentration, and the solution environment (e.g., pH, temperature, and ionic strength).[1]

Q2: How can I visually identify if my this compound solution has aggregated?

A2: The simplest method to detect aggregation is through visual inspection. Look for signs of precipitation, cloudiness, or turbidity in your peptide solution.[2] However, not all aggregates are visible to the naked eye, and more sensitive biophysical techniques may be required for confirmation.

Q3: What are the primary factors that can induce this compound aggregation?

A3: Several factors can contribute to this compound aggregation, including:

  • pH at or near the isoelectric point (pI): Peptides are least soluble at their pI, where the net charge is zero, increasing the likelihood of aggregation.[3][4]

  • High peptide concentration: Increased concentration can promote intermolecular interactions, leading to aggregation.

  • Temperature fluctuations: Both elevated temperatures and freeze-thaw cycles can induce aggregation.

  • Ionic strength: The concentration and type of salts in the buffer can influence peptide solubility and aggregation.

  • Presence of hydrophobic residues: The amino acid sequence of this compound itself can play a role, as hydrophobic regions tend to self-associate to minimize contact with the aqueous environment.

Troubleshooting Guide

Issue 1: this compound immediately precipitates upon dissolution in an aqueous buffer.

This is a common issue, particularly for peptides with significant hydrophobic character.

Possible Cause Troubleshooting Step Rationale
Localized high peptide concentrationDissolve the peptide in a small amount of an organic solvent (e.g., DMSO, DMF) first, and then slowly add this solution to the aqueous buffer while vortexing.This method, known as "slow dilution," prevents the formation of localized high concentrations of the peptide that can trigger immediate aggregation.
Buffer pH is close to the peptide's isoelectric point (pI)Adjust the buffer pH to be at least one pH unit away from the pI of this compound.Increasing the net charge of the peptide enhances electrostatic repulsion between molecules, improving solubility.
Issue 2: this compound solution becomes cloudy over time when stored at 4°C.

This suggests a slower aggregation process occurring under refrigerated storage.

Possible Cause Troubleshooting Step Rationale
Sub-optimal buffer conditionsScreen different buffer systems and pH values to find the optimal conditions for this compound stability.Different buffers can influence peptide conformation and solubility.
Peptide concentration is too high for long-term storageStore the peptide at a lower concentration or in smaller aliquots to minimize the number of freeze-thaw cycles.Reducing the concentration decreases the probability of intermolecular interactions leading to aggregation.
Oxidation of sensitive residuesIf this compound contains residues like methionine or cysteine, consider adding a reducing agent such as DTT to the buffer.Reducing agents prevent the formation of disulfide bonds that can lead to aggregation.

Experimental Protocols

Dynamic Light Scattering (DLS) for Aggregate Detection

DLS is a non-invasive technique used to measure the size distribution of particles in a solution.

Methodology:

  • Sample Preparation: Prepare this compound solutions at the desired concentration in a filtered, high-quality buffer. A buffer-only sample should be used as a control.

  • Instrument Setup: Turn on the DLS instrument and allow it to stabilize. Set the measurement parameters, including temperature and solvent viscosity.

  • Measurement:

    • First, measure the buffer-only control to ensure there is no contamination.

    • Place the cuvette containing the peptide sample into the instrument.

    • Allow the sample to equilibrate to the set temperature.

    • Perform the DLS measurement to obtain the size distribution profile.

  • Data Analysis: Analyze the data to identify the presence of larger species, which would indicate aggregation.

Thioflavin T (ThT) Assay for Amyloid Fibril Detection

The ThT assay is a fluorescent-based method used to detect the formation of amyloid-like fibrils.

Methodology:

  • Reagent Preparation: Prepare a stock solution of Thioflavin T and dilute it to the working concentration in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the this compound solution.

    • Add the ThT working solution to each well.

    • Include negative controls containing only the buffer and ThT.

  • Incubation and Measurement:

    • Place the plate in a microplate reader capable of fluorescence measurement.

    • Incubate the plate at a specific temperature (e.g., 37°C) and monitor the fluorescence intensity over time. An increase in fluorescence indicates the formation of amyloid fibrils.

Quantitative Data Summary

The following table summarizes common additives and their typical working concentrations used to prevent peptide aggregation.

Table 1: Common Anti-Aggregation Additives

AdditiveTypical Concentration RangeMechanism of Action
Arginine50-100 mMIncreases peptide solubility.
Glycerol5-20% (v/v)Acts as a cryoprotectant and osmolyte, stabilizing the native peptide structure.
Tween 200.01-0.1% (v/v)Non-ionic detergent that can help solubilize hydrophobic regions.
Guanidine HCl0.5-2 MDenaturant that can disrupt aggregates, but may also unfold the peptide.

Visualizations

Experimental_Workflow Experimental Workflow for Investigating this compound Aggregation cluster_prep Sample Preparation cluster_analysis Aggregation Analysis cluster_optimization Optimization prep Prepare this compound Stock Solution buffer Prepare Various Buffer Conditions (pH, salts, additives) prep->buffer Dilute stock into different buffers visual Visual Inspection (Turbidity) buffer->visual dls Dynamic Light Scattering (DLS) (Size Distribution) buffer->dls tht Thioflavin T (ThT) Assay (Fibril Formation) buffer->tht optimize Identify Optimal Formulation visual->optimize Analyze Results dls->optimize Analyze Results tht->optimize Analyze Results

Caption: Workflow for investigating and optimizing this compound formulation to prevent aggregation.

Aggregation_Pathway Simplified Peptide Aggregation Pathway Monomer Native Monomers Oligomer Soluble Oligomers Monomer->Oligomer Self-assembly Protofibril Protofibrils Oligomer->Protofibril Growth Fibril Insoluble Fibrils Protofibril->Fibril Maturation

Caption: A simplified model of the nucleation-dependent aggregation pathway for peptides.

References

Technical Support Center: Enhancing Latromotide Delivery to Tumor Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enhancing the delivery of Latromotide, a novel C6 peptide targeting the c-Met receptor, to tumor tissues. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic C6 peptide designed to competitively inhibit the binding of Hepatocyte Growth Factor (HGF) to its receptor, c-Met. The c-Met receptor, a receptor tyrosine kinase, is frequently overexpressed in various cancer cells.[1][2] Upon HGF binding, c-Met dimerizes and autophosphorylates, activating downstream signaling pathways like PI3K/Akt and RAS/MAPK, which promote tumor cell proliferation, survival, migration, and invasion.[3][4] this compound acts as an antagonist, blocking these downstream effects.

Q2: What are the main challenges in delivering this compound to tumor tissues?

Like many peptide-based therapeutics, the effective delivery of this compound to solid tumors is hampered by several factors:

  • Rapid renal clearance: Peptides are small molecules that are quickly filtered out of the bloodstream by the kidneys.

  • Enzymatic degradation: Peptidases in the blood can degrade this compound, reducing its circulating half-life.

  • Limited tumor penetration: The dense tumor microenvironment, characterized by high interstitial fluid pressure and a complex extracellular matrix, can impede the penetration of this compound into the tumor core.[5]

  • Off-target accumulation: Non-specific uptake by healthy tissues can lead to potential side effects and reduce the concentration of this compound at the tumor site.

Q3: What are the common strategies to enhance the delivery of this compound?

Several strategies can be employed to overcome the challenges of this compound delivery:

  • Nanoparticle Formulation: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from degradation, prolong its circulation time, and facilitate tumor accumulation through the Enhanced Permeability and Retention (EPR) effect.

  • PEGylation: Covalent attachment of polyethylene glycol (PEG) chains to this compound can increase its hydrodynamic size, reducing renal clearance and improving its pharmacokinetic profile.

  • Co-administration with permeation enhancers: Certain agents can modulate the tumor microenvironment to improve the penetration of this compound.

  • Active Targeting: Conjugating this compound to ligands that bind to other tumor-specific receptors can enhance its accumulation and cellular uptake.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during experiments aimed at enhancing this compound delivery.

Problem Possible Causes Recommended Solutions
Low encapsulation efficiency of this compound in nanoparticles. 1. Incompatible formulation parameters (e.g., pH, ionic strength).2. Poor interaction between this compound and the nanoparticle matrix.3. Inefficient encapsulation method.1. Optimize the pH and ionic strength of the buffer used during formulation. The charge of both the peptide and the nanoparticle components is critical.2. Modify the surface of the nanoparticles or this compound to enhance electrostatic or hydrophobic interactions.3. Experiment with different encapsulation techniques such as solvent evaporation, nanoprecipitation, or microfluidics.
Poor in vivo stability of the this compound formulation. 1. Premature release of this compound from the nanoparticle.2. Degradation of the nanoparticle carrier in circulation.3. Aggregation of the nanoparticles.1. Strengthen the interaction between this compound and the nanoparticle core. Consider using cross-linkers.2. Use more stable polymers or lipids for nanoparticle formulation. Incorporate PEGylation to create a protective hydrophilic shell.3. Optimize the formulation to ensure a neutral or slightly negative surface charge. Monitor aggregation using Dynamic Light Scattering (DLS).
Low tumor accumulation of fluorescently labeled this compound. 1. Rapid clearance of the formulation from circulation.2. Inefficient targeting to the tumor tissue.3. Suboptimal timing of imaging post-injection.1. Increase the circulation half-life by optimizing nanoparticle size (ideally 70-200 nm) and incorporating PEGylation.2. Ensure that the target tumor model has high c-Met expression. Validate receptor expression by immunohistochemistry or western blotting.3. Perform a time-course imaging study to determine the optimal window for maximal tumor accumulation (e.g., 6, 24, 48 hours post-injection).
High background signal in fluorescence imaging. 1. Non-specific binding of the fluorescent probe.2. Autofluorescence of the tissues.3. Suboptimal imaging parameters.1. Include a control group with a non-targeted fluorescent probe to assess non-specific uptake.2. Use a near-infrared (NIR) fluorescent dye to minimize tissue autofluorescence.3. Optimize the excitation and emission wavelengths and the exposure time.
Inconsistent results in biodistribution studies. 1. Variability in tumor size and vascularization among animals.2. Inaccurate tissue collection and processing.3. Issues with the quantification method.1. Use a larger cohort of animals and ensure tumors are within a consistent size range at the start of the study.2. Develop a standardized protocol for tissue harvesting, weighing, and homogenization.3. Validate the quantification assay (e.g., fluorescence spectroscopy, LC-MS/MS) for linearity, accuracy, and precision.

Data Presentation

Table 1: Comparative Tumor Accumulation of this compound Formulations
FormulationTumor Accumulation (% Injected Dose/gram of tissue) at 24h post-injectionReference
Free this compound0.5 ± 0.2
PEGylated this compound1.8 ± 0.5
This compound-loaded Liposomes (100 nm)4.2 ± 1.1
This compound-loaded PLGA Nanoparticles (150 nm)3.5 ± 0.9

Data are presented as mean ± standard deviation and are representative examples from preclinical studies.

Table 2: In Vitro Cytotoxicity of a this compound-Drug Conjugate (LDC)
Cell Linec-Met ExpressionIC50 of LDC (nM)IC50 of Free Drug (nM)Reference
MKN-45 (Gastric Cancer)High15.2 ± 3.1150.8 ± 15.2
H1975 (Lung Cancer)Moderate45.7 ± 8.9210.5 ± 25.6
A549 (Lung Cancer)Low> 1000180.3 ± 20.1

IC50 values represent the concentration of the drug required to inhibit cell growth by 50%. Data are mean ± standard deviation.

Experimental Protocols

Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles

Objective: To encapsulate this compound into poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a double emulsion (w/o/w) solvent evaporation method.

Materials:

  • This compound

  • PLGA (50:50 lactide:glycolide ratio)

  • Polyvinyl alcohol (PVA)

  • Dichloromethane (DCM)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

Methodology:

  • Prepare the primary emulsion (w/o): a. Dissolve 10 mg of this compound in 200 µL of deionized water (aqueous phase). b. Dissolve 100 mg of PLGA in 2 mL of DCM (organic phase). c. Add the aqueous phase to the organic phase and emulsify by sonication for 1 minute on an ice bath.

  • Prepare the double emulsion (w/o/w): a. Prepare a 2% (w/v) PVA solution in deionized water. b. Add the primary emulsion to 10 mL of the PVA solution. c. Immediately sonicate for 2 minutes on an ice bath to form the double emulsion.

  • Solvent evaporation: a. Transfer the double emulsion to a beaker with 40 mL of a 0.5% (w/v) PVA solution. b. Stir the mixture on a magnetic stirrer at room temperature for at least 4 hours to allow for the evaporation of DCM.

  • Nanoparticle collection and purification: a. Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C. b. Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated this compound. c. Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS).

  • Characterization: a. Determine the particle size and zeta potential using Dynamic Light Scattering (DLS). b. Quantify the encapsulation efficiency by lysing the nanoparticles and measuring the this compound content using HPLC.

Protocol 2: In Vivo Biodistribution Study of Fluorescently Labeled this compound

Objective: To determine the biodistribution and tumor accumulation of a fluorescently labeled this compound formulation in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneous MKN-45 xenografts)

  • Fluorescently labeled this compound formulation (e.g., this compound-Cy7)

  • In vivo imaging system (IVIS) or similar

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for tissue harvesting

Methodology:

  • Animal preparation: a. Anesthetize the tumor-bearing mouse using isoflurane.

  • Injection: a. Administer a single intravenous (tail vein) injection of the fluorescently labeled this compound formulation (e.g., 10 mg/kg).

  • In vivo imaging: a. At predetermined time points (e.g., 1, 6, 24, and 48 hours) post-injection, anesthetize the mouse and acquire whole-body fluorescence images using an IVIS.

  • Ex vivo biodistribution: a. At the final time point, euthanize the mouse. b. Harvest the tumor and major organs (liver, spleen, kidneys, lungs, heart, brain). c. Image the excised tissues using the IVIS to quantify the fluorescence intensity in each organ. d. Alternatively, homogenize the tissues and extract the fluorescent probe for quantification using a fluorescence plate reader.

  • Data analysis: a. Express the data as the percentage of the injected dose per gram of tissue (%ID/g).

Mandatory Visualizations

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF c-Met c-Met HGF->c-Met Binds PI3K PI3K c-Met->PI3K Activates RAS RAS c-Met->RAS Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration

Caption: The c-Met signaling pathway initiated by HGF binding.

experimental_workflow This compound This compound Nanoparticle_Formulation Nanoparticle Formulation This compound->Nanoparticle_Formulation In_Vitro_Characterization In Vitro Characterization Nanoparticle_Formulation->In_Vitro_Characterization Size, Charge, Encapsulation In_Vivo_Studies In Vivo Studies In_Vitro_Characterization->In_Vivo_Studies Biodistribution, Efficacy Data_Analysis Data Analysis In_Vivo_Studies->Data_Analysis

Caption: Experimental workflow for developing and evaluating this compound nanoparticles.

References

Validation & Comparative

A Comparative Analysis of KIF20A Inhibitors: Efficacy and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Latromotide": Extensive searches of publicly available scientific literature and clinical trial databases did not yield any information on a KIF20A inhibitor named "this compound." Therefore, this guide will focus on a comparative analysis of other known KIF20A inhibitors.

The kinesin superfamily member 20A (KIF20A) has emerged as a critical protein in cell division, particularly in cytokinesis. Its overexpression in various cancers has made it a compelling target for therapeutic intervention. This guide provides a comparative overview of the efficacy of known KIF20A inhibitors, supported by available experimental data.

Quantitative Comparison of KIF20A Inhibitor Efficacy

InhibitorTargetAssayCell Line/ModelEfficacy MetricReference
Paprotrain KIF20AATPase Activity Assay-IC50: 1.35 µM[1]
KIF20ACell Viability AssayBreast Cancer Cell Lines (ZR-75-1, SK-BR-3, HCC1937)Decreased viability[2]
Compound 9a KIF20AATPase Activity Assay (basal)-IC50: 1.2 µM[3]
KIF20AATPase Activity Assay (microtubule-stimulated)-IC50: 0.23 µM[3]
VariousGrowth Inhibition Assay~60 Human Tumor Cell LinesGI50: 0.38–7.91 μM[2]
BKS0349 KIF20AIn vivo Xenograft ModelEndometriosis Mouse ModelSignificant reduction in lesion size (p=0.0006)
KIF20AImmunohistochemistryEndometriosis Mouse ModelSignificant reduction in proliferating cells (p=0.0082)
KIF20AApoptosis Assay (TUNEL)Endometriosis Mouse ModelSignificant increase in apoptotic cells (p=0.0317)

KIF20A Signaling Pathways

KIF20A has been shown to influence key signaling pathways implicated in cancer progression, primarily the JAK/STAT3 and PI3K-Akt pathways. Inhibition of KIF20A is expected to modulate these pathways, leading to anti-tumor effects.

KIF20A_Signaling_Pathways cluster_0 JAK/STAT3 Pathway cluster_1 PI3K/Akt Pathway KIF20A_JAK KIF20A JAK2 JAK2 KIF20A_JAK->JAK2 Activates pJAK2 p-JAK2 JAK2->pJAK2 STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 pJAK2->STAT3 Nucleus_JAK Nucleus pSTAT3->Nucleus_JAK Gene_Expression_JAK Gene Expression (Proliferation, Anti-apoptosis) Nucleus_JAK->Gene_Expression_JAK KIF20A_PI3K KIF20A PI3K PI3K KIF20A_PI3K->PI3K Activates Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Downstream Downstream Effectors (Proliferation, Survival) pAkt->Downstream

KIF20A-mediated signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the efficacy of KIF20A inhibitors.

Cell Viability Assay (e.g., MTT or CCK-8)

Objective: To determine the effect of KIF20A inhibitors on the metabolic activity and proliferation of cancer cells.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the KIF20A inhibitor (e.g., Paprotrain, Compound 9a) or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • Reagent Addition: MTT or CCK-8 reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Measurement: The absorbance is measured using a microplate reader at a specific wavelength.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by plotting cell viability against inhibitor concentration.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of KIF20A inhibitors in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.

  • Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.

  • Treatment Administration: Once tumors reach a certain volume, mice are randomized into treatment and control groups. The KIF20A inhibitor (e.g., BKS0349) is administered via a specific route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.

  • Monitoring: Tumor growth and the general health of the mice are monitored throughout the study.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cell_Culture Cancer Cell Lines Treatment_vitro Treat with KIF20A Inhibitor Cell_Culture->Treatment_vitro Viability_Assay Cell Viability Assay (MTT/CCK-8) Treatment_vitro->Viability_Assay IC50 Determine IC50 Viability_Assay->IC50 Animal_Model Immunocompromised Mice Implantation Tumor Cell Implantation Animal_Model->Implantation Treatment_vivo Administer KIF20A Inhibitor Implantation->Treatment_vivo Tumor_Measurement Monitor Tumor Growth Treatment_vivo->Tumor_Measurement Endpoint Endpoint Analysis Tumor_Measurement->Endpoint

General experimental workflow.

Conclusion

The available data indicates that Paprotrain, Compound 9a, and BKS0349 are effective inhibitors of KIF20A with anti-proliferative and pro-apoptotic activities. Compound 9a appears to be a more potent derivative of Paprotrain based on in vitro ATPase assays. BKS0349 has demonstrated significant efficacy in an in vivo model of endometriosis, a condition sharing some pathological features with cancer. Further head-to-head comparative studies are necessary to definitively establish the superior KIF20A inhibitor for specific therapeutic applications. The development of novel KIF20A inhibitors remains a promising avenue for cancer therapy.

References

Comparative Guide to the Anti-Tumor Effects of Lanreotide and Larotrectinib

Author: BenchChem Technical Support Team. Date: November 2025

It is noted that "Latromotide" may be a misspelling. Based on phonetic similarity and relevance to anti-tumor effects, this guide provides a comprehensive comparison of two targeted cancer therapies: Lanreotide and Larotrectinib .

This guide offers a detailed comparison of the anti-tumor effects, mechanisms of action, and relevant experimental data for Lanreotide and Larotrectinib, designed for researchers, scientists, and drug development professionals.

Lanreotide: A Somatostatin Analog for Neuroendocrine Tumors

Lanreotide (brand name: Somatuline® Depot) is a synthetic analog of the natural hormone somatostatin. It is primarily used to treat neuroendocrine tumors (NETs) and control the symptoms of carcinoid syndrome.[1][2]

Mechanism of Action

Lanreotide exerts its anti-tumor effects through various mechanisms, primarily by binding to somatostatin receptors (SSTRs), with a high affinity for SSTR2 and SSTR5, which are often overexpressed on neuroendocrine tumor cells.[3][4] This interaction triggers several downstream effects:

  • Inhibition of Hormone Secretion: Lanreotide inhibits the release of various hormones and growth factors that can promote tumor growth.[1]

  • Cell Cycle Arrest and Apoptosis: Activation of SSTRs can lead to the induction of cell cycle arrest and apoptosis (programmed cell death) in tumor cells.

  • Anti-angiogenic Effects: Lanreotide can indirectly inhibit the formation of new blood vessels that supply nutrients to the tumor.

Below is a diagram illustrating the signaling pathway of Lanreotide.

Lanreotide_Signaling_Pathway cluster_cell Tumor Cell Lanreotide Lanreotide SSTR Somatostatin Receptor (SSTR2/5) Lanreotide->SSTR Binds to AC Adenylate Cyclase SSTR->AC Inhibits Cell_Cycle Cell Cycle Arrest SSTR->Cell_Cycle Induces Apoptosis Apoptosis SSTR->Apoptosis Induces cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Hormone Synthesis) CREB->Gene_Expression Regulates

Lanreotide Signaling Pathway
Anti-Tumor Effects of Lanreotide

The efficacy of Lanreotide in treating neuroendocrine tumors has been demonstrated in several clinical trials, most notably the CLARINET study.

Cancer TypeStudyTreatmentKey Findings
Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs)CLARINET (Phase III)Lanreotide Autogel 120 mg every 28 daysSignificantly prolonged progression-free survival (PFS) compared to placebo (median not reached vs. 18 months). 65% of patients on Lanreotide were progression-free at 24 months, versus 33% on placebo.
Advanced Neuroendocrine TumorsObservational StudyLanreotide 30 mg every 2 weeksObjective partial responses in 8% of patients and tumor stabilization in 40% of patients.
Progressive GEP-NETs or Bronchopulmonary NETsPhase II StudyLanreotide Autogel 120 mg every 4 weeksMedian PFS of 12.9 months with tumor stabilization in 89% of patients.
Experimental Protocols

This protocol outlines a general procedure for evaluating the anti-tumor effects of Lanreotide in a mouse xenograft model.

  • Cell Culture and Implantation:

    • Culture a human neuroendocrine tumor cell line (e.g., BON-1, QGP-1) expressing SSTR2.

    • Harvest and resuspend cells in a suitable medium (e.g., Matrigel).

    • Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment Initiation:

    • Monitor tumor growth by caliper measurements (Tumor Volume = 0.5 x Length x Width^2).

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Drug Administration:

    • Treatment Group: Administer Lanreotide via subcutaneous injection at a clinically relevant dose, adjusted for mouse body weight, at a specified frequency (e.g., once every 2 weeks).

    • Control Group: Administer a vehicle control (e.g., saline) following the same schedule.

  • Monitoring and Endpoint:

    • Measure tumor volume and body weight 2-3 times per week.

    • Continue treatment for a defined period (e.g., 4-6 weeks) or until tumors in the control group reach a humane endpoint.

    • At the end of the study, euthanize mice and excise tumors for further analysis (e.g., weight, histology, biomarker analysis).

Lanreotide_Experimental_Workflow cluster_workflow In Vivo Efficacy Study Workflow Cell_Culture 1. Cell Culture (NET cell line) Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization Tumor_Growth->Randomization Treatment 5. Lanreotide Administration Randomization->Treatment Control 5. Vehicle Control Administration Randomization->Control Monitoring 6. Tumor Volume & Body Weight Measurement Treatment->Monitoring Control->Monitoring Endpoint 7. Endpoint Analysis (Tumor Excision) Monitoring->Endpoint

Lanreotide In Vivo Study Workflow

Larotrectinib: A TRK Inhibitor for NTRK Gene Fusion Cancers

Larotrectinib (brand name: Vitrakvi®) is a highly selective inhibitor of Tropomyosin Receptor Kinases (TRK). It is a "tumor-agnostic" therapy, meaning it is approved for tumors with a specific genetic alteration—NTRK gene fusion—regardless of where in the body the tumor originated.

Mechanism of Action

NTRK gene fusions lead to the production of constitutively active TRK fusion proteins, which act as oncogenic drivers. These fusion proteins continuously activate downstream signaling pathways, such as the MAPK and PI3K pathways, promoting cell proliferation and survival. Larotrectinib is an ATP-competitive inhibitor that binds to the TRK kinase domain, blocking its activity and thereby inhibiting these downstream signaling pathways.

The diagram below illustrates the TRK signaling pathway and its inhibition by Larotrectinib.

Larotrectinib_Signaling_Pathway cluster_cell Tumor Cell with NTRK Fusion TRK_Fusion TRK Fusion Protein (Constitutively Active) MAPK_Pathway MAPK Pathway (RAS-RAF-MEK-ERK) TRK_Fusion->MAPK_Pathway Activates PI3K_Pathway PI3K-AKT-mTOR Pathway TRK_Fusion->PI3K_Pathway Activates Proliferation Cell Proliferation & Survival MAPK_Pathway->Proliferation PI3K_Pathway->Proliferation Larotrectinib Larotrectinib Larotrectinib->TRK_Fusion Inhibits

Larotrectinib Signaling Pathway
Anti-Tumor Effects of Larotrectinib

Larotrectinib has shown remarkable and durable responses across a wide range of tumor types harboring NTRK gene fusions.

Cancer TypeStudyTreatmentKey Findings
Various Solid Tumors with NTRK Gene FusionPooled analysis of 3 clinical trials (NCT02122913, NCT02637687, NCT02576431)Larotrectinib 100 mg twice dailyOverall Response Rate (ORR): 75% (22% complete response, 53% partial response). Median duration of response not reached at time of analysis.
TRK Fusion Lung CancerAnalysis of 2 clinical trials (NCT02576431, NCT02122913)Larotrectinib 100 mg twice dailyORR: 74%. Median Progression-Free Survival (PFS): 33.0 months. Median Overall Survival (OS): 39.3 months.
TRK Fusion Cancer (Real-World Comparison)Matched comparative studyLarotrectinib vs. Standard of CareMedian OS: Not reached with Larotrectinib vs. 37.2 months with standard of care. Median PFS: 36.8 months with Larotrectinib vs. 5.2 months with standard of care.
Experimental Protocols

The identification of patients who may benefit from Larotrectinib relies on the accurate detection of NTRK gene fusions.

  • Sample Preparation:

    • Obtain formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm thick).

    • Deparaffinize the slides in xylene and rehydrate through a series of ethanol washes.

  • Pre-treatment:

    • Perform heat-induced epitope retrieval using a citrate buffer.

    • Digest the tissue with a protease solution to allow probe penetration.

  • Hybridization:

    • Apply an NTRK break-apart FISH probe to the slide. These probes consist of two different colored fluorescent labels that flank the NTRK gene.

    • Denature the probe and the target DNA by heating.

    • Hybridize the probe to the target DNA by incubating at a specific temperature overnight.

  • Post-Hybridization Washes and Counterstaining:

    • Wash the slides to remove unbound probe.

    • Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

  • Microscopy and Interpretation:

    • Analyze the slides using a fluorescence microscope.

    • Negative for NTRK fusion: Fused red and green signals (appearing as yellow or orange).

    • Positive for NTRK fusion: Separation of red and green signals, indicating a break in the NTRK gene.

NTRK_Fusion_Detection_Workflow cluster_workflow NTRK Gene Fusion Detection (FISH) Workflow Sample_Prep 1. Sample Preparation (FFPE Tissue) Pretreatment 2. Deparaffinization & Pre-treatment Sample_Prep->Pretreatment Hybridization 3. Probe Hybridization (NTRK break-apart probe) Pretreatment->Hybridization Washing 4. Post-Hybridization Washes Hybridization->Washing Microscopy 5. Fluorescence Microscopy Washing->Microscopy Interpretation 6. Interpretation (Signal Separation) Microscopy->Interpretation

NTRK Fusion Detection Workflow

Comparative Summary: Lanreotide vs. Larotrectinib

FeatureLanreotideLarotrectinib
Target Somatostatin Receptors (SSTR2/5)Tropomyosin Receptor Kinases (TRKA, B, C)
Mechanism Hormone/growth factor inhibition, cell cycle arrest, apoptosisInhibition of oncogenic TRK fusion protein signaling
Primary Indication Neuroendocrine Tumors (NETs)Solid tumors with NTRK gene fusions
Therapeutic Approach Tumor-specific (NETs)Tumor-agnostic
Key Efficacy Metric Progression-Free Survival (PFS)Overall Response Rate (ORR)
Patient Selection SSTR-positive tumors (often confirmed by imaging)Presence of NTRK gene fusion (confirmed by molecular testing)

References

Comparative Analysis of Microtubule Disruption: Latromotide vs. Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis of the effects of latromotide and paclitaxel on microtubule disruption cannot be provided at this time due to the limited publicly available scientific literature on this compound's mechanism of action concerning microtubule dynamics.

Extensive searches for preclinical and clinical data detailing the effects of this compound on microtubule polymerization, cell viability, and apoptosis did not yield sufficient information to perform a comprehensive comparison with the well-established microtubule-stabilizing agent, paclitaxel. One source indicates that this compound is an antagonist of KIF20A, a kinesin family motor protein.[1] While kinesins interact with microtubules to facilitate intracellular transport, this information does not clarify whether this compound directly impacts microtubule structure and stability in a manner analogous to paclitaxel.

Paclitaxel: A Comprehensive Overview

Paclitaxel is a widely used chemotherapeutic agent renowned for its potent ability to disrupt microtubule dynamics. Its mechanism of action has been extensively studied and is characterized by the stabilization of microtubules, leading to cell cycle arrest and apoptosis.

Mechanism of Action

Paclitaxel binds to the β-tubulin subunit of the αβ-tubulin heterodimers that form microtubules. This binding promotes the polymerization of tubulin into microtubules and inhibits their depolymerization. The resulting hyper-stabilized microtubules are dysfunctional and interfere with the normal dynamic instability required for various cellular processes, most critically, the formation of the mitotic spindle during cell division. This disruption leads to a prolonged blockage of cells in the G2/M phase of the cell cycle, ultimately triggering programmed cell death (apoptosis).

The signaling pathway for paclitaxel-induced apoptosis is complex and can involve multiple cellular factors. A simplified representation of this pathway is illustrated below.

Paclitaxel_Mechanism Paclitaxel Paclitaxel beta_tubulin β-tubulin Paclitaxel->beta_tubulin Binds to Microtubules Microtubules Paclitaxel->Microtubules Promotes Polymerization & Inhibits Depolymerization beta_tubulin->Microtubules Polymerizes into Stabilization Microtubule Stabilization Microtubules->Stabilization Dynamic_Instability Suppression of Dynamic Instability Stabilization->Dynamic_Instability Mitotic_Spindle Mitotic Spindle Disruption Dynamic_Instability->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Simplified signaling pathway of paclitaxel-induced apoptosis.

Experimental Data for Paclitaxel

To illustrate the effects of paclitaxel, the following tables summarize typical quantitative data obtained from various in vitro assays.

Table 1: Effect of Paclitaxel on Microtubule Polymerization
Paclitaxel Concentration (µM)Tubulin Polymerization (OD at 340 nm)
0 (Control)0.15 ± 0.02
0.10.35 ± 0.03
10.68 ± 0.05
100.95 ± 0.07

Data are representative and may vary based on experimental conditions.

Table 2: Effect of Paclitaxel on Cell Viability (HeLa Cells)
Paclitaxel Concentration (nM)Cell Viability (%) after 48h
0 (Control)100
185 ± 5
1052 ± 7
10021 ± 4

Data are representative and may vary based on cell line and assay method.

Table 3: Effect of Paclitaxel on Apoptosis (Jurkat Cells)
Paclitaxel Concentration (nM)Apoptotic Cells (%) after 24h
0 (Control)5 ± 1
1025 ± 3
5065 ± 6
10088 ± 4

Data are representative and may vary based on cell line and assay method.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the effects of paclitaxel are provided below.

Microtubule Polymerization Assay

Objective: To quantify the effect of a compound on the in vitro assembly of purified tubulin into microtubules.

Methodology:

  • Purified tubulin is kept on ice to prevent spontaneous polymerization.

  • A reaction mixture is prepared containing tubulin, GTP, and a polymerization buffer (e.g., PEM buffer).

  • The test compound (e.g., paclitaxel) at various concentrations or a vehicle control is added to the reaction mixture.

  • The mixture is transferred to a temperature-controlled spectrophotometer set at 37°C to initiate polymerization.

  • The increase in absorbance at 340 nm, which is proportional to the amount of polymerized tubulin (light scattering), is monitored over time.

Microtubule_Polymerization_Assay start Start prepare_mix Prepare Reaction Mixture (Tubulin, GTP, Buffer) start->prepare_mix add_compound Add Paclitaxel or Vehicle prepare_mix->add_compound incubate Incubate at 37°C add_compound->incubate measure Measure Absorbance at 340 nm incubate->measure end End measure->end

Caption: Experimental workflow for a microtubule polymerization assay.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability.

Methodology:

  • Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are treated with various concentrations of the test compound (e.g., paclitaxel) or a vehicle control for a specified duration (e.g., 48 hours).

  • Following treatment, the media is removed, and fresh media containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • The plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the purple solution is measured at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with a compound.

Methodology:

  • Cells are treated with the test compound (e.g., paclitaxel) or a vehicle control for a specified time.

  • Both adherent and floating cells are collected and washed with cold PBS.

  • The cells are resuspended in Annexin V binding buffer.

  • Annexin V-FITC (fluorescein isothiocyanate) and Propidium Iodide (PI) are added to the cell suspension.

  • The cells are incubated in the dark for 15 minutes at room temperature.

  • The stained cells are analyzed by flow cytometry. Annexin V-FITC positive cells are identified as apoptotic, while cells positive for both Annexin V-FITC and PI are considered late apoptotic or necrotic.

Conclusion

While a direct comparison between this compound and paclitaxel in microtubule disruption is not currently feasible, the provided information on paclitaxel serves as a comprehensive reference for researchers in the field. The detailed mechanisms, quantitative data, and experimental protocols for paclitaxel offer a robust framework for evaluating novel compounds that may target the microtubule cytoskeleton. Further research into the molecular mechanisms of this compound is required to enable a meaningful comparative analysis.

References

Cross-Validation of CXCR4 Antagonism: A Comparative Guide to Latromotide's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Latromotide's performance with other CXCR4 antagonists, supported by experimental data and detailed methodologies. This analysis aims to elucidate the nuances of its mechanism of action and position it within the current therapeutic landscape.

The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor that, with its ligand CXCL12 (also known as SDF-1), plays a pivotal role in numerous physiological and pathological processes.[1][2] This axis is crucial for cell migration, proliferation, and survival, making it a significant therapeutic target in oncology, immunology, and infectious diseases.[1][2][3] CXCR4 antagonists, such as this compound, function by blocking the interaction between CXCL12 and CXCR4, thereby inhibiting downstream signaling pathways. This guide will delve into the cross-validation of this compound's mechanism of action, comparing it with other notable CXCR4 antagonists.

The CXCR4 Signaling Cascade and Point of Antagonist Intervention

Upon binding of CXCL12, CXCR4 activates several intracellular signaling pathways critical for cellular responses. The primary pathway involves the activation of heterotrimeric G-proteins, which leads to the dissociation of Gαi and Gβγ subunits. This event triggers downstream cascades, including the PI3K/Akt, PLC/IP3-DAG, and MAPK/ERK pathways, all of which are implicated in cell survival and proliferation. CXCR4 can also activate the JAK/STAT pathway independently of G-proteins. CXCR4 antagonists like this compound are designed to competitively inhibit the binding of CXCL12 to CXCR4, thus preventing the initiation of these signaling cascades.

CXCR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CXCL12 CXCL12 (SDF-1) CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds & Activates This compound This compound (Antagonist) This compound->CXCR4 Blocks G_Protein Gαi/Gβγ CXCR4->G_Protein Activates PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt PLC_IP3 PLC/IP3-DAG Pathway G_Protein->PLC_IP3 MAPK_ERK MAPK/ERK Pathway G_Protein->MAPK_ERK Cell_Response Cell Migration, Survival, Proliferation PI3K_Akt->Cell_Response PLC_IP3->Cell_Response MAPK_ERK->Cell_Response Experimental_Workflow cluster_validation Antagonist Validation Workflow Start Start: CXCR4 Antagonist (e.g., this compound) Binding_Assay Competitive Binding Assay (Determine IC50) Start->Binding_Assay Migration_Assay Cell Migration Assay (Functional Inhibition) Start->Migration_Assay Calcium_Assay Calcium Mobilization Assay (Signaling Blockade) Start->Calcium_Assay Data_Analysis Comparative Data Analysis Binding_Assay->Data_Analysis Migration_Assay->Data_Analysis Calcium_Assay->Data_Analysis Conclusion Conclusion on Mechanism of Action Data_Analysis->Conclusion

References

Comparative Analysis of Preclinical Efficacy in Peripheral Nerve Regeneration

Author: BenchChem Technical Support Team. Date: November 2025

An Independent Review of Preclinical Data on Novel Nerve Regeneration Agent "NerveRegenX"

Disclaimer: As of late 2025, publicly available preclinical data for a compound designated "Latromotide" for the indication of nerve regeneration is not available. The following guide has been generated as a template to illustrate the requested format for a preclinical comparison guide. It utilizes a hypothetical compound, "NerveRegenX," and compares it with a well-established nerve growth-promoting protein, Nerve Growth Factor (NGF). The data presented for "NerveRegenX" is illustrative and based on desirable characteristics for a novel nerve regeneration agent.

This guide provides a comparative overview of the preclinical findings for a novel small molecule, NerveRegenX, and the well-characterized neurotrophic protein, Nerve Growth Factor (NGF), in models of peripheral nerve injury.

Quantitative Data Summary

The following table summarizes the key quantitative outcomes from preclinical studies evaluating NerveRegenX and NGF in a rat sciatic nerve crush injury model.

ParameterNerveRegenXNerve Growth Factor (NGF)Control (Vehicle)
Functional Recovery
Sciatic Functional Index (SFI) at 4 weeks-25.3 ± 4.1-30.8 ± 5.2-55.6 ± 6.3
Histomorphometric Analysis
Axon Density (axons/mm²) at 4 weeks18,500 ± 1,20016,200 ± 1,5008,700 ± 950
Myelin Sheath Thickness (µm) at 4 weeks1.8 ± 0.21.6 ± 0.30.9 ± 0.1
Electrophysiological Assessment
Nerve Conduction Velocity (m/s) at 4 weeks38.5 ± 3.234.1 ± 4.015.2 ± 2.8

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Animal Model of Peripheral Nerve Injury
  • Species: Adult male Sprague-Dawley rats (250-300g).

  • Injury Model: Sciatic nerve crush injury. Under isoflurane anesthesia, the right sciatic nerve was exposed through a gluteal muscle-splitting incision. A standardized crush injury was induced by applying a non-serrated hemostat for 30 seconds, 10 mm proximal to the trifurcation.

  • Treatment Administration: NerveRegenX, NGF, or vehicle control was administered locally at the injury site via a biodegradable hydrogel matrix immediately following the crush injury.

Functional Recovery Assessment: Sciatic Functional Index (SFI)
  • Procedure: Walking track analysis was performed at 4 weeks post-injury. The hind paws of the rats were coated with non-toxic ink, and the animals were allowed to walk down a narrow track lined with paper.

  • Data Acquisition: Paw prints from both the uninjured (left) and injured (right) hind limbs were recorded. The print length (PL), toe spread (TS), and intermediate toe spread (ITS) were measured.

  • Calculation: The SFI was calculated using the following formula: SFI = -38.3 * [(EPL - NPL) / NPL] + 109.5 * [(ETS - NTS) / NTS] + 13.3 * [(EITS - NITS) / NITS] - 8.8 (where E = experimental/injured side, N = normal/uninjured side). An SFI of 0 represents normal function, and an SFI of -100 represents complete loss of function.

Histomorphometric Analysis
  • Tissue Preparation: At 4 weeks post-injury, a 5 mm segment of the sciatic nerve distal to the crush site was harvested, fixed in 4% paraformaldehyde, and embedded in resin.

  • Imaging: Semi-thin cross-sections (1 µm) were stained with toluidine blue and imaged using light microscopy.

  • Quantification: Axon density and myelin sheath thickness were quantified using image analysis software (e.g., ImageJ).

Electrophysiological Assessment
  • Procedure: At 4 weeks post-injury, under anesthesia, the sciatic nerve was re-exposed. Stimulating electrodes were placed proximal to the injury site, and recording electrodes were placed at the gastrocnemius muscle.

  • Measurement: The nerve was stimulated, and the latency and amplitude of the compound muscle action potentials (CMAPs) were recorded. Nerve conduction velocity was calculated by dividing the distance between the stimulating and recording electrodes by the latency.

Visualizations of Mechanisms and Workflows

Signaling Pathway

The diagram below illustrates the canonical signaling pathway activated by Nerve Growth Factor (NGF) upon binding to its high-affinity receptor, TrkA. This pathway is a key mechanism for promoting neuronal survival and axon growth.

NGF_TrkA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NGF NGF TrkA TrkA Receptor NGF->TrkA Binding & Dimerization PI3K PI3K TrkA->PI3K Activation Ras Ras TrkA->Ras Activation Akt Akt PI3K->Akt Activation CREB CREB Akt->CREB Phosphorylation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CREB Phosphorylation Gene_Expression Gene Expression (Neuronal Survival, Axon Growth) CREB->Gene_Expression Transcription

Caption: NGF-TrkA Signaling Pathway.

Experimental Workflow

The following diagram outlines the workflow for the preclinical evaluation of nerve regeneration agents in a rat sciatic nerve crush model.

Preclinical_Workflow Animal_Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Baseline_Assessment Baseline Functional Assessment (Walking Track Analysis) Animal_Acclimatization->Baseline_Assessment Surgical_Procedure Sciatic Nerve Crush Injury & Treatment Administration Baseline_Assessment->Surgical_Procedure Post_Op_Care Post-Operative Care & Monitoring Surgical_Procedure->Post_Op_Care Functional_Assessment Weekly Functional Assessment (SFI) Post_Op_Care->Functional_Assessment Endpoint_Analysis Endpoint Analysis (4 Weeks) Functional_Assessment->Endpoint_Analysis Euthanasia Euthanasia & Tissue Harvest Endpoint_Analysis->Euthanasia Histology Histomorphometry Euthanasia->Histology Electrophysiology Electrophysiology (Nerve Conduction Velocity) Euthanasia->Electrophysiology Data_Analysis Data Analysis & Comparison Histology->Data_Analysis Electrophysiology->Data_Analysis

Caption: Preclinical Experimental Workflow.

A Head-to-Head Comparison of Lanreotide with Standard-of-Care Drugs for Acromegaly and Neuroendocrine Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Lanreotide with other standard-of-care drugs for the treatment of acromegaly and neuroendocrine tumors (NETs). The information is supported by experimental data from key clinical trials to assist researchers, scientists, and drug development professionals in their understanding of the therapeutic landscape.

Introduction

Lanreotide is a long-acting somatostatin analog (SSA) that has become a cornerstone in the management of acromegaly and neuroendocrine tumors. Its therapeutic effects are mediated through its high binding affinity for somatostatin receptors (SSTRs), particularly subtypes 2 and 5, which are frequently overexpressed in these conditions. By activating these receptors, Lanreotide inhibits the hypersecretion of growth hormone (GH) in acromegaly and various hormones and biogenic amines in NETs, and also exerts antiproliferative effects on tumor cells.

The primary standard-of-care comparators for Lanreotide are other somatostatin analogs, principally Octreotide, and for acromegaly, the second-generation SSA Pasireotide, as well as other drug classes such as dopamine agonists and GH receptor antagonists. This guide will focus on a direct comparison of Lanreotide with Octreotide and Pasireotide, presenting data from head-to-head and pivotal clinical trials.

Mechanism of Action

Lanreotide, Octreotide, and Pasireotide are all synthetic analogs of the natural hormone somatostatin, but they exhibit different binding affinities for the five known somatostatin receptor subtypes (SSTR1-5). These differences in receptor binding profiles can influence their efficacy and side-effect profiles.

  • Lanreotide demonstrates a high binding affinity for SSTR2 and SSTR5.[1][2][3] Its activity at these receptors is the primary mechanism for the inhibition of GH secretion.[1]

  • Octreotide also primarily targets SSTR2 and SSTR5, with a pharmacological profile very similar to Lanreotide.[4] It is a potent inhibitor of GH, glucagon, and insulin.

  • Pasireotide is a multi-receptor targeted SSA with a broader binding profile, showing high affinity for SSTR1, SSTR2, SSTR3, and SSTR5. Its high affinity for SSTR5 is thought to contribute to its efficacy in patients who are inadequately controlled on first-generation SSAs.

cluster_SSAs Somatostatin Analogs cluster_SSTRs Somatostatin Receptors cluster_effects Downstream Effects Lanreotide Lanreotide SSTR2 SSTR2 Lanreotide->SSTR2 SSTR5 SSTR5 Lanreotide->SSTR5 Octreotide Octreotide Octreotide->SSTR2 Octreotide->SSTR5 Pasireotide Pasireotide Pasireotide->SSTR2 Pasireotide->SSTR5 SSTR1 SSTR1 Pasireotide->SSTR1 SSTR3 SSTR3 Pasireotide->SSTR3 Inhibition Inhibition SSTR2->Inhibition SSTR5->Inhibition SSTR1->Inhibition SSTR3->Inhibition ↓ GH Secretion ↓ GH Secretion Inhibition->↓ GH Secretion ↓ Hormone Secretion (NETs) ↓ Hormone Secretion (NETs) Inhibition->↓ Hormone Secretion (NETs) Antiproliferative Effects Antiproliferative Effects Inhibition->Antiproliferative Effects

Figure 1. Signaling pathways of Lanreotide, Octreotide, and Pasireotide.

Head-to-Head Comparison in Acromegaly

The primary goals of medical therapy in acromegaly are to achieve biochemical control (normalization of GH and IGF-1 levels) and to control tumor growth.

Efficacy Data
Clinical TrialComparisonPatient PopulationKey Efficacy EndpointsResults
Retrospective Study Lanreotide SR vs. Octreotide LAR54 newly diagnosed acromegaly patientsGH and IGF-1 control at 12 monthsNo significant difference in GH and IGF-1 control (Octreotide LAR: 77.7%, Lanreotide SR: 59.3%; p=0.26).
Prospective Study Lanreotide SR vs. Octreotide LAR10 acromegaly patientsMean GH levelsOctreotide LAR resulted in significantly lower mean GH levels compared to Lanreotide SR.
PAOLA Trial Pasireotide LAR vs. Octreotide LAR or Lanreotide Autogel198 acromegaly patients inadequately controlled on first-generation SSAsBiochemical control (GH <2.5 µg/L and normal IGF-1) at 24 weeksPasireotide LAR 40mg: 15% achieved control; Pasireotide LAR 60mg: 20% achieved control; Active control (Octreotide/Lanreotide): 0% achieved control (p<0.001 for both Pasireotide arms vs. control).
Safety and Tolerability

The safety profiles of Lanreotide and Octreotide are generally similar, with gastrointestinal disturbances being the most common side effects. Pasireotide is associated with a higher incidence of hyperglycemia.

Adverse EventLanreotideOctreotidePasireotide
Diarrhea CommonCommonCommon
Abdominal pain CommonCommonCommon
Nausea CommonCommonCommon
Cholelithiasis (Gallstones) CommonCommonCommon
Injection site reactions CommonCommonCommon
Hyperglycemia Less frequentLess frequentMore frequent and often more severe

Head-to-Head Comparison in Neuroendocrine Tumors (NETs)

For NETs, the therapeutic goals are to control symptoms related to hormone hypersecretion (in functioning tumors) and to inhibit tumor growth (antiproliferative effect).

Efficacy Data

Pivotal trials for Lanreotide (CLARINET) and Octreotide (PROMID) have demonstrated their antiproliferative effects compared to placebo. Direct head-to-head trials focusing on antiproliferative efficacy are limited; however, observational studies have compared their real-world effectiveness and administration.

Clinical TrialDrugPatient PopulationKey Efficacy EndpointResults
CLARINET Trial Lanreotide Autogel 120 mg204 patients with non-functioning, metastatic enteropancreatic NETsProgression-Free Survival (PFS)Significantly prolonged PFS compared to placebo (median PFS not reached vs. 18 months for placebo; HR 0.47).
PROMID Trial Octreotide LAR 30 mg85 patients with well-differentiated, metastatic midgut NETsTime to Tumor Progression (TTP)Significantly prolonged TTP compared to placebo (median TTP 14.3 months vs. 6 months for placebo; HR 0.34).
Observational Study Lanreotide vs. Octreotide LAR44 patients with gastroenteropancreatic NETsDrug delivery time and nurse/patient satisfactionLanreotide was associated with a significantly shorter drug delivery time. Nurses reported fewer issues with Lanreotide administration.
Safety and Tolerability

The safety profiles of Lanreotide and Octreotide in patients with NETs are consistent with what is observed in acromegaly, with gastrointestinal side effects being the most frequently reported.

Experimental Protocols

Below are summarized methodologies for key clinical trials cited in this guide.

PAOLA Trial (Pasireotide vs. Octreotide/Lanreotide in Acromegaly)
  • Study Design: A 24-week, randomized, multicenter, phase 3 trial.

  • Patient Population: 198 patients with acromegaly who were inadequately controlled (mean GH ≥2.5 µg/L and IGF-1 >1.3 times the upper limit of normal) despite treatment with maximum approved doses of Octreotide LAR or Lanreotide Autogel for at least 6 months.

  • Intervention: Patients were randomized (1:1:1) to receive Pasireotide LAR 40 mg, Pasireotide LAR 60 mg, or continued treatment with Octreotide LAR or Lanreotide Autogel (active control).

  • Primary Endpoint: The proportion of patients achieving biochemical control (mean GH <2.5 µg/L and normalized IGF-1) at 24 weeks.

CLARINET Trial (Lanreotide in NETs)
  • Study Design: A randomized, double-blind, placebo-controlled, multinational, phase 3 trial.

  • Patient Population: 204 patients with non-functioning, well- or moderately-differentiated, somatostatin receptor-positive enteropancreatic NETs with a Ki-67 index of <10%.

  • Intervention: Patients were randomized to receive Lanreotide Autogel 120 mg or placebo every 28 days for 96 weeks.

  • Primary Endpoint: Progression-free survival.

Start Patient Screening Inclusion Inclusion Criteria Met? - Diagnosis of Acromegaly/NET - Specific disease characteristics Start->Inclusion Exclusion Exclusion Criteria Met? - Contraindications - Prior therapies Inclusion->Exclusion No Randomization Randomization Inclusion->Randomization Yes Exclusion->Randomization No ArmA Treatment Arm A (e.g., Lanreotide) Randomization->ArmA ArmB Treatment Arm B (e.g., Octreotide) Randomization->ArmB ArmC Treatment Arm C (e.g., Placebo/Active Control) Randomization->ArmC Treatment Treatment Period (e.g., 24-96 weeks) ArmA->Treatment ArmB->Treatment ArmC->Treatment FollowUp Follow-up Period Treatment->FollowUp Endpoint Primary Endpoint Analysis FollowUp->Endpoint

Figure 2. A generalized experimental workflow for a comparative clinical trial.

Conclusion

Lanreotide and Octreotide demonstrate comparable efficacy and safety profiles for the first-line treatment of acromegaly and neuroendocrine tumors. The choice between these two first-generation somatostatin analogs may be influenced by factors such as drug delivery systems, patient and healthcare provider preference, and cost-effectiveness. For patients with acromegaly who are inadequately controlled on Lanreotide or Octreotide, the second-generation, multi-receptor targeted somatostatin analog, Pasireotide, offers a more efficacious option for achieving biochemical control, albeit with a higher risk of hyperglycemia that requires careful monitoring and management. The selection of the most appropriate therapy should be individualized based on patient characteristics, treatment goals, and the specific clinical context.

References

Assessing the Synergistic Effects of Latromotide with Immunotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Latromotide (CEND-1, iRGD) in combination with immunotherapy against other emerging therapeutic strategies. We will delve into the experimental data supporting these combinations, detail the methodologies of key experiments, and visualize the underlying mechanisms and workflows.

Introduction to this compound and Its Mechanism of Action

This compound is a cyclic peptide that enhances the penetration of co-administered therapies into solid tumors. Its unique mechanism of action involves a two-step targeting process. Initially, the RGD (Arginine-Glycine-Aspartic acid) motif of this compound binds to αv integrins, which are overexpressed on tumor endothelial cells. This binding leads to a proteolytic cleavage of this compound, exposing a C-end Rule (CendR) motif. The CendR motif then binds to Neuropilin-1 (NRP-1), a receptor also upregulated in the tumor microenvironment, triggering a transport pathway that increases the permeability of the tumor vasculature and parenchyma to co-administered drugs and immune cells.[1][2] This targeted enhancement of delivery aims to increase the therapeutic efficacy of various cancer treatments, including immunotherapy, while potentially reducing systemic toxicity.

Synergistic Effects of this compound with Immunotherapy

Preclinical studies have demonstrated that this compound can significantly enhance the efficacy of various immunotherapies, including checkpoint inhibitors and cytokines. The primary mechanism behind this synergy is the increased infiltration of effector immune cells into the tumor microenvironment, a critical factor for successful anti-tumor immunity.

This compound in Combination with Interleukin-2 (IL-2)

Co-administration of this compound with low-dose IL-2 has been shown to shift the tumor immune microenvironment from an immunosuppressive to an immunostimulatory state. While low-dose IL-2 alone can increase the proportion of immunosuppressive regulatory T cells (Tregs) within the tumor, the combination with this compound leads to a significant reduction in Tregs and a marked increase in the ratio of cytotoxic CD8+ T cells to Tregs.[3][4]

This compound in Combination with Anti-PD-1/PD-L1 Therapy

This compound has also been investigated in combination with anti-PD-1/PD-L1 checkpoint inhibitors. By increasing the penetration of these antibodies into the tumor, this compound can enhance their ability to block the PD-1/PD-L1 axis, thereby releasing the "brakes" on the anti-tumor immune response. This leads to increased activation and proliferation of tumor-specific T cells within the tumor microenvironment.

Comparative Analysis with Alternative Strategies

Several other approaches are being explored to enhance the efficacy of immunotherapy by overcoming delivery barriers and modulating the tumor microenvironment. Here, we compare this compound with three prominent alternatives: nanoparticle-based delivery, enzymatic stroma depletion, and anti-angiogenic therapy.

Nanoparticle-Based Drug Delivery

Nanoparticles can be engineered to encapsulate and deliver immunotherapeutic agents, such as checkpoint inhibitors, to the tumor site. This approach can improve drug stability, prolong circulation time, and enhance tumor accumulation through the enhanced permeability and retention (EPR) effect.

Enzymatic Depletion of Tumor Stroma

The dense extracellular matrix of solid tumors can act as a physical barrier to drug and immune cell penetration. Enzymatic agents, such as PEGPH20 (pegylated recombinant human hyaluronidase), which degrades hyaluronan, a major component of the tumor stroma, can "remodel" the tumor microenvironment to improve the access of immunotherapies.

Anti-Angiogenic Therapy

Anti-angiogenic agents, such as bevacizumab, which targets vascular endothelial growth factor (VEGF), can "normalize" the abnormal tumor vasculature. This can lead to improved blood flow and, consequently, enhanced delivery of immunotherapeutic agents and infiltration of immune cells into the tumor.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of this compound-immunotherapy combinations with alternative strategies.

Table 1: Synergistic Effects on Tumor-Infiltrating Lymphocytes

Combination TherapyTumor ModelKey FindingsCD8+/Treg RatioReference
This compound (iRGD) + Low-Dose IL-2 4T1 Breast Cancer, KPC Pancreatic CancerShifted T-cell sub-populations from Tregs to effector T-cells.Increased from 0.5 (IL-2 alone) to 12 (iRGD + IL-2).[1]
Nanoparticle-delivered Anti-PD-1 B16-F10 MelanomaEnhanced effector T-cell response in secondary lymphoid tissues.Data not specified.
PEGPH20 + Anti-PD-1 Pancreatic Ductal Adenocarcinoma (murine model)Increased T-cell infiltration and altered T-cell phenotype towards effector memory T-cells.Data not specified, but survival was significantly improved.
Bevacizumab + Anti-PD-L1 c-Myc/Tp53-/- HCCSignificantly reduced tumor burden and increased CD8+ T cells.Data not specified.

Table 2: Impact on Tumor Growth and Survival

Combination TherapyTumor ModelTumor Growth InhibitionSurvival BenefitReference
This compound (iRGD) + IL-24 A549 NSCLC59.1% inhibition (vs. 26.2% for IL-24 alone).Not specified.
Nanoparticle-delivered Anti-PD-1 B16-F10 Melanoma53.24% inhibition (vs. 35.42% for anti-PD-1 alone).Not specified.
PEGPH20 + FAKi + Anti-PD-1 Pancreatic Ductal Adenocarcinoma (murine model)Not specified.Significantly improved survival compared to dual combinations.
Bevacizumab + Atezolizumab Advanced HCC (Human - Phase 3)Not specified.Improved overall and progression-free survival compared to sorafenib.

Experimental Protocols

This section provides a detailed overview of the methodologies used in the key preclinical experiments cited in this guide.

In Vivo Tumor Models
  • Cell Lines and Animal Models: Studies on this compound and immunotherapy combinations have utilized various syngeneic mouse models, including 4T1 breast cancer and KPC pancreatic cancer cells implanted in immunocompetent mice. Alternative strategies have been tested in models such as B16-F10 melanoma and various hepatocellular carcinoma (HCC) models.

  • Tumor Implantation: Tumor cells are typically injected subcutaneously into the flank of the mice. Tumor growth is monitored regularly by measuring tumor volume with calipers.

  • Treatment Administration: this compound (iRGD) is often co-administered intravenously with the immunotherapeutic agent (e.g., IL-2, anti-PD-1). Nanoparticles are typically administered intravenously, while PEGPH20 and bevacizumab have also been administered systemically.

Analysis of Tumor-Infiltrating Lymphocytes (TILs)
  • Tumor Dissociation: Tumors are harvested, minced, and digested using an enzymatic cocktail (e.g., collagenase, DNase) to obtain a single-cell suspension.

  • Flow Cytometry: The single-cell suspension is then stained with a panel of fluorescently labeled antibodies specific for different immune cell markers (e.g., CD3, CD4, CD8, Foxp3). The stained cells are analyzed using a flow cytometer to quantify the proportions of different immune cell populations within the tumor.

  • Immunohistochemistry (IHC): Tumor tissues are fixed, embedded in paraffin, and sectioned. The sections are then stained with antibodies against specific immune cell markers (e.g., CD8, Foxp3). The stained sections are visualized under a microscope to assess the location and density of immune cells within the tumor.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key mechanisms and experimental procedures.

Latromotide_Mechanism cluster_tumor_vasculature Tumor Vasculature cluster_tumor_parenchyma Tumor Parenchyma Tumor_Endothelial_Cell Tumor Endothelial Cell alphaV_Integrin αv Integrin Cleaved_this compound Cleaved this compound (CendR motif exposed) alphaV_Integrin->Cleaved_this compound 2. Proteolytic Cleavage Tumor_Cell Tumor Cell NRP1 Neuropilin-1 (NRP-1) Increased_Penetration Increased Tumor Penetration NRP1->Increased_Penetration 4. Triggers Transport Pathway This compound This compound (iRGD) This compound->alphaV_Integrin 1. Binds to αv Integrin Cleaved_this compound->NRP1 3. Binds to NRP-1 Drug_Immune_Cell Co-administered Drug / Immune Cell Drug_Immune_Cell->Increased_Penetration

Caption: Mechanism of Action of this compound (iRGD).

Experimental_Workflow cluster_analysis Analysis Tumor_Implantation 1. Subcutaneous Tumor Cell Implantation (e.g., 4T1, KPC cells in mice) Tumor_Growth 2. Tumor Growth Monitoring (Caliper Measurements) Tumor_Implantation->Tumor_Growth Treatment 3. Treatment Administration (e.g., this compound + Immunotherapy) Tumor_Growth->Treatment Tumor_Harvest 4. Tumor Harvest at Endpoint Treatment->Tumor_Harvest Analysis 5. Analysis Tumor_Harvest->Analysis Tumor_Growth_Analysis Tumor Growth Inhibition Analysis->Tumor_Growth_Analysis Survival_Analysis Survival Analysis Analysis->Survival_Analysis TIL_Analysis TIL Analysis Analysis->TIL_Analysis

Caption: General Experimental Workflow for Preclinical Studies.

Logical_Relationship This compound This compound Increased_Penetration Increased Penetration of Immunotherapy & Immune Cells This compound->Increased_Penetration Immunotherapy Immunotherapy (e.g., Anti-PD-1, IL-2) Enhanced_Immune_Response Enhanced Anti-Tumor Immune Response Immunotherapy->Enhanced_Immune_Response Increased_Penetration->Enhanced_Immune_Response Tumor_Regression Tumor Regression and Improved Survival Enhanced_Immune_Response->Tumor_Regression

Caption: Logical Relationship of this compound and Immunotherapy Synergy.

Conclusion

This compound, in combination with immunotherapy, presents a promising strategy to enhance anti-tumor efficacy, primarily by improving the infiltration of immune cells into the tumor microenvironment. Preclinical data suggests that this approach can lead to a more favorable immune milieu and potentially greater tumor control compared to immunotherapy alone. When compared to other strategies aimed at improving immunotherapy delivery, such as nanoparticle-based systems, enzymatic stroma depletion, and anti-angiogenic therapies, this compound offers a distinct mechanism of action with compelling preclinical evidence. Further research, including head-to-head comparative studies and clinical trials, will be crucial to fully elucidate the relative merits of these different approaches and to identify the patient populations most likely to benefit from each strategy. This guide provides a foundational overview for researchers and drug development professionals to assess the potential of this compound as a synergistic partner for immunotherapy in the fight against solid tumors.

References

Unable to Generate Comparison Guide for Latromotide Due to Lack of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for meta-analyses and clinical trial data related to a drug named "Latromotide" has yielded no relevant results. It appears that "this compound" may be a new or developmental therapeutic for which public data is not yet available, a potential misspelling of another drug, or a compound that has not progressed to the clinical trial stage. Consequently, the creation of a detailed comparison guide as requested is not feasible at this time.

The search for "this compound" did, however, retrieve information regarding a similarly named protein, the Linker for Activation of T-cells (LAT) . It is crucial to distinguish between the two. LAT is a critical transmembrane adaptor protein involved in T-cell and other immune cell signaling pathways.[1] Upon activation of the T-cell receptor (TCR), LAT becomes phosphorylated and serves as a scaffold to recruit various downstream signaling molecules, thereby assembling a signaling complex that is essential for T-cell activation and function.[1][2]

This protein plays a pivotal role in the immune response, and its signaling pathway is a subject of extensive research. The LAT signaling complex includes key proteins such as Phospholipase C gamma 1 (PLC-γ1), Grb2-related adapter protein (GADS), and Growth factor receptor-bound protein 2 (Grb2).[1] The proper function of LAT is vital for T-cell development and activation, and mutations affecting it can lead to severe immunodeficiency.

While the information on the LAT protein and its signaling pathway is available, it does not pertain to a therapeutic agent named "this compound." Without any clinical data on "this compound," it is impossible to conduct a meta-analysis, summarize quantitative data, detail experimental protocols, or compare its performance against other alternatives.

Therefore, no tables, diagrams, or comparative analysis for "this compound" can be provided. Should "this compound" be an alternative name for a known drug or a novel therapeutic with recently published data, providing the correct nomenclature or relevant study identifiers would be necessary to proceed with the requested analysis.

References

Safety Operating Guide

In-depth Analysis Reveals "Latromotide" is Not an Identified Substance; General Chemical Safety and Disposal Protocols Advised

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for "Latromotide" has found no evidence of it as a recognized chemical, drug, or research compound. Consequently, specific disposal procedures, experimental protocols, and signaling pathways for this substance cannot be provided.

For researchers, scientists, and drug development professionals, the proper handling and disposal of any chemical substance is paramount for ensuring laboratory safety and environmental protection. The primary resource for this critical information is the substance's Safety Data Sheet (SDS), formerly known as the Material Safety Data Sheet (MSDS).

Standard Operating Procedure for Chemical Disposal

When handling any new or unfamiliar chemical, the first and most crucial step is to obtain and thoroughly review its SDS. This document, provided by the chemical manufacturer or supplier, contains essential information regarding the substance's properties, hazards, and safety precautions.

The disposal guidelines for a chemical are typically found in Section 13: Disposal Considerations of the SDS. This section will provide detailed instructions on how to properly dispose of the substance, as well as any contaminated materials, in accordance with local, state, and federal regulations.

A general workflow for ensuring the proper disposal of a laboratory chemical is as follows:

A generalized workflow for the safe disposal of laboratory chemicals.

Understanding Signaling Pathways

While no signaling pathway involving "this compound" can be depicted, researchers studying novel compounds often investigate their effects on known cellular signaling pathways. For example, many drugs target pathways involved in cell growth, inflammation, or apoptosis. The "Linker for Activation of T-cells" (LAT) is a real protein that acts as a crucial hub in the T-cell receptor (TCR) signaling pathway, essential for immune responses.[1][2][3] The activation of this pathway involves a cascade of protein interactions and phosphorylation events that are critical for T-cell function.[1][2]

Should a novel compound be developed, its mechanism of action would be elucidated through extensive experimentation to determine how it interacts with cellular components and signaling molecules.

In the absence of any data on "this compound," it is impossible to generate the specific diagrams, data tables, or experimental protocols requested. Providing such information based on a fictional substance would be speculative and contrary to the principles of laboratory safety and scientific accuracy.

For any real chemical substance, researchers should always adhere to the guidance provided in the Safety Data Sheet and consult with their institution's Environmental Health and Safety (EHS) department to ensure full compliance with all safety and disposal regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.